2-(2,4,6-Trifluorophenyl)acetaldehyde
Description
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVNVODIGXAGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627449 | |
| Record name | (2,4,6-Trifluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111991-19-6 | |
| Record name | (2,4,6-Trifluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-(2,4,6-Trifluorophenyl)acetaldehyde for Advanced Chemical Synthesis
This compound is a fluorinated aromatic aldehyde that serves as a highly valuable intermediate in organic synthesis. Its structure, characterized by a reactive acetaldehyde moiety attached to a heavily electron-deficient trifluorophenyl ring, makes it a unique and powerful tool for introducing fluorinated motifs into complex molecules.[1] The presence of three fluorine atoms at the 2, 4, and 6 positions significantly alters the electronic properties of the benzene ring, which in turn modulates the reactivity of the aldehyde group.[1] For researchers and professionals in drug development, compounds like this are of paramount importance. The incorporation of trifluoromethyl groups or fluorinated rings is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive overview of the core properties, reactivity, synthesis, and handling of this compound.
Core Compound Identification and Properties
Precise identification is critical for sourcing and application. The primary identifiers and key physicochemical properties for this compound are summarized below. While extensive experimental data is not widely published, reliable predicted values and inferences from structurally similar compounds provide a strong working profile.
Table 1: Core Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 111991-19-6 | [1][3][4] |
| Molecular Formula | C₈H₅F₃O | [1][4] |
| Molecular Weight | 174.12 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| SMILES | O=CCc1c(F)cc(cc1F)F | [1][4] |
| InChI Key | FHVNVODIGXAGOT-UHFFFAOYSA-N | [1] |
| Physical State | Not specified (Likely a liquid at STP) | [1] |
| Solubility | Likely soluble in common organic solvents (e.g., methanol, acetone, halogenated solvents); limited water solubility. | [1] |
Note: Properties such as boiling point and density are not consistently reported in experimental literature and are often predicted values. Users should verify properties from their specific supplier's certificate of analysis.
Chemical Reactivity Profile
The chemical behavior of this compound is dictated by its two primary functional components: the aldehyde group and the trifluorinated aromatic ring.
Aldehyde Functionality : The aldehyde group is a site of high reactivity. It is susceptible to:
-
Oxidation : Can be readily oxidized to the corresponding carboxylic acid, 2-(2,4,6-trifluorophenyl)acetic acid.
-
Reduction : Can be reduced to form the primary alcohol, 2-(2,4,6-trifluorophenyl)ethanol.
-
Nucleophilic Addition : The carbonyl carbon is highly electrophilic and will readily undergo addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides).
-
Acetal Formation : Reacts with alcohols under acidic conditions to form stable acetals, which can serve as a protecting group strategy.[5]
-
Condensation Reactions : Can participate in reactions like the Aldol or Wittig reaction, enabling carbon-carbon bond formation.[6]
Influence of the Trifluorophenyl Ring : The three strongly electron-withdrawing fluorine atoms have a profound impact. They decrease the electron density of the aromatic ring, which in turn inductively enhances the electrophilicity of the aldehyde's carbonyl carbon.[1] This makes the aldehyde group in this molecule potentially more reactive towards nucleophiles compared to its non-fluorinated counterpart, phenylacetaldehyde.
Caption: Potential reactivity pathways for this compound.
Proposed Synthesis Protocol
While multiple synthetic routes may exist, a common and reliable method for preparing aldehydes is the controlled oxidation of the corresponding primary alcohol. The following protocol outlines a plausible laboratory-scale synthesis of this compound from 2-(2,4,6-trifluorophenyl)ethanol.
Principle : This protocol utilizes Pyridinium Chlorochromate (PCC), a mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).
Experimental Workflow: Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol
Materials:
-
2-(2,4,6-Trifluorophenyl)ethanol (1 equivalent)
-
Pyridinium Chlorochromate (PCC) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup : A dry, round-bottom flask equipped with a magnetic stir bar is charged with PCC (1.5 eq) and anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition : A solution of 2-(2,4,6-trifluorophenyl)ethanol (1.0 eq) in anhydrous DCM is added dropwise to the stirring suspension of PCC at room temperature.
-
Reaction Monitoring : The reaction mixture, which typically turns into a dark brown slurry, is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup - Filtration : Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel to remove the chromium salts and excess PCC. The filter cake is washed thoroughly with additional diethyl ether.
-
Workup - Extraction : The combined organic filtrates are transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude aldehyde is purified by flash column chromatography on silica gel to yield the final product, this compound.
Caption: Workflow for the synthesis of the target aldehyde via PCC oxidation.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a versatile building block for constructing more complex molecular architectures.
-
Pharmaceutical Intermediates : Fluorinated compounds are integral to modern pharmaceuticals. The trifluorophenyl motif can enhance biological activity by improving metabolic stability (blocking sites of oxidative metabolism) and increasing binding affinity through favorable electrostatic interactions.[2] This aldehyde is a precursor for synthesizing various heterocyclic compounds and other scaffolds relevant to drug discovery.
-
Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.
-
Fine Chemicals and Materials Science : It can be used in the synthesis of specialty chemicals and materials where the unique electronic properties imparted by the trifluorophenyl group are desirable.[7]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related aldehydes (e.g., acetaldehyde, other fluorinated benzaldehydes) provides a strong basis for safe handling protocols.[8][9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]
-
Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8] Keep away from heat, sparks, open flames, and other sources of ignition, as aldehydes can be flammable.[10][11] Avoid contact with skin and eyes.[8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] For long-term stability, refrigeration (2-8°C) is recommended.[8] The compound may be air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) may be advisable.[8]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]
-
Skin : Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[8][9]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
References
- Vulcanchem. This compound - 111991-19-6.
- BLD Pharm. 111991-19-6 | this compound.
- Fisher Scientific.
- Sigma-Aldrich.
- CPAChem.
- EvitaChem. Buy 2-(4-Fluorophenyl)-2-oxoacetaldehyde.
- Airgas.
- SIGMA-ALDRICH. Acetaldehyde.
- Arctom. CAS NO. 111991-19-6 | this compound.
- BenchChem. Exploring 2-(Triphenylphosphoranylidene)
- Journal of Biomedical Research & Environmental Sciences.
- Organic Syntheses. Acetal.
Sources
- 1. This compound (111991-19-6) for sale [vulcanchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 111991-19-6|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. innospk.com [innospk.com]
- 7. Buy 2-(4-Fluorophenyl)-2-oxoacetaldehyde (EVT-317157) | 403-32-7 [evitachem.com]
- 8. fishersci.com [fishersci.com]
- 9. airgas.com [airgas.com]
- 10. cpachem.com [cpachem.com]
- 11. bmrservice.com [bmrservice.com]
Synthesis of 2-(2,4,6-Trifluorophenyl)acetaldehyde: A Comprehensive Technical Guide
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(2,4,6-Trifluorophenyl)acetaldehyde, a key building block in the development of various pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by the trifluorinated phenyl ring make this aldehyde a valuable intermediate in organic synthesis.[2] This document explores multiple synthetic strategies, delving into the underlying mechanisms, experimental considerations, and protocol specifics. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Fluorinated Phenylacetaldehydes
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties.[1] In the context of medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, with its highly electron-deficient aromatic ring, serves as a versatile precursor for a range of more complex molecular architectures.[1][2] Its aldehyde functionality provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a crucial intermediate in the synthesis of novel therapeutic agents and specialized chemical products.
This guide will dissect several viable synthetic pathways to this compound, providing a critical analysis of each approach to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. We will explore the following core methodologies:
-
Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol: A direct and often high-yielding approach.
-
Rearrangement of a Substituted Epoxide: A more complex but potentially stereoselective route.
-
Darzens Condensation of 2,4,6-Trifluorobenzaldehyde: A classic method for α,β-epoxy ester synthesis, followed by rearrangement.
-
Homologation of 2,4,6-Trifluorobenzaldehyde via Wittig Reaction: A versatile method for chain extension.
Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol
This is arguably the most straightforward approach, relying on the selective oxidation of the corresponding primary alcohol, 2-(2,4,6-Trifluorophenyl)ethanol. The success of this method hinges on the choice of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
2.1.1. Mechanistic Rationale
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. Reagents such as Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are commonly employed. The Ley-Griffith oxidation, utilizing tetra-n-propylammonium perruthenate (TPAP) as a catalytic oxidant with N-methylmorpholine N-oxide (NMO) as a co-oxidant, is a particularly mild and effective method.[3] The mechanism generally involves the formation of a chromate ester (for Cr(VI) reagents) or a similar intermediate, followed by an E2-like elimination of a proton from the carbinol carbon to yield the aldehyde.
2.1.2. Experimental Workflow: Oxidation
Sources
An In-Depth Technical Guide to the Spectral Analysis of 2-(2,4,6-Trifluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4,6-Trifluorophenyl)acetaldehyde is an organofluorine compound of interest in synthetic chemistry and drug discovery. Its trifluorinated phenyl ring and reactive aldehyde functionality make it a valuable building block for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectral data.
Figure 1: Molecular Structure of this compound
The key structural features that will dominate the spectra are:
-
A symmetrically substituted 2,4,6-trifluorophenyl ring.
-
An acetaldehyde moiety directly attached to the aromatic ring.
¹H NMR Spectroscopy: Predicted Data and Interpretation
Proton NMR spectroscopy will provide information on the number of different types of protons and their connectivity.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Triplet | 1H | -CHO |
| ~6.7 | Triplet | 2H | Ar-H |
| ~3.8 | Doublet | 2H | -CH₂- |
Interpretation:
-
Aldehydic Proton (-CHO): The proton of the aldehyde group is expected to appear far downfield, around 9.8 ppm, due to the strong deshielding effect of the adjacent carbonyl group. It is predicted to be a triplet due to coupling with the two protons of the adjacent methylene (-CH₂-) group.
-
Aromatic Protons (Ar-H): The two protons on the trifluorinated phenyl ring are chemically equivalent due to the symmetry of the molecule. They are expected to resonate at approximately 6.7 ppm. The signal should appear as a triplet due to coupling with the two neighboring fluorine atoms at positions 2 and 6.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are expected to resonate around 3.8 ppm. This signal will be a doublet due to coupling with the single aldehydic proton.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
Carbon-13 NMR provides insights into the carbon framework of the molecule. The presence of fluorine atoms will lead to characteristic C-F couplings.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |
| ~198 | - | C HO |
| ~162 | Large (¹JCF ≈ 250 Hz) | C -F (C2, C6) |
| ~160 | Large (¹JCF ≈ 250 Hz) | C -F (C4) |
| ~110 | - | C -CH₂ |
| ~100 | Moderate (²JCF ≈ 25 Hz) | Ar-C H |
| ~45 | - | -C H₂- |
Interpretation:
-
Carbonyl Carbon (CHO): The carbonyl carbon of the aldehyde is the most deshielded carbon and is expected to appear at the lowest field, around 198 ppm.
-
Aromatic Carbons Attached to Fluorine (C-F): The carbons directly bonded to fluorine (C2, C4, C6) will show very large one-bond coupling constants (¹JCF) of approximately 250 Hz and will be significantly shifted downfield due to the electronegativity of fluorine.
-
Aromatic Carbon Attached to the Acetaldehyde Moiety (C-CH₂): This quaternary carbon will be found around 110 ppm.
-
Aromatic Carbons Attached to Hydrogen (Ar-CH): These carbons will appear around 100 ppm and will exhibit a smaller two-bond coupling (²JCF) to the adjacent fluorine atoms.
-
Methylene Carbon (-CH₂-): The aliphatic methylene carbon will be the most shielded carbon, appearing at the highest field, around 45 ppm.
Mass Spectrometry (MS): Predicted Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₈H₅F₃O, with a molecular weight of 174.12 g/mol .[1]
Predicted Key Fragments:
| m/z | Fragment |
| 174 | [M]⁺ (Molecular Ion) |
| 145 | [M - CHO]⁺ |
| 127 | [C₆H₂F₃]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 174. The most likely fragmentation pathway involves the loss of the formyl radical (-CHO), leading to a significant peak at m/z 145. Further fragmentation could involve the loss of the entire acetaldehyde side chain, resulting in a fragment corresponding to the trifluorophenyl cation at m/z 127.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway
Infrared (IR) Spectroscopy: Predicted Absorptions
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Medium | C-H stretch (aromatic and aliphatic) |
| ~2720, ~2820 | Weak | C-H stretch (aldehyde) |
| ~1730 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1100-1350 | Strong | C-F stretch |
Interpretation:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring and the aliphatic chain in the 2900-3000 cm⁻¹ region. The aldehydic C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹.
-
C=O Stretching: A very strong and sharp absorption band around 1730 cm⁻¹ is the hallmark of the carbonyl group in the aldehyde.
-
C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1480-1600 cm⁻¹ region.
-
C-F Stretching: Strong absorption bands in the 1100-1350 cm⁻¹ region will be indicative of the C-F bonds.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Mass Spectrometry (EI):
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
IR Spectroscopy (ATR):
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The interpretations are grounded in the fundamental principles of spectroscopy and are supported by data from analogous compounds. This information serves as a valuable resource for scientists engaged in the synthesis, purification, and characterization of this and related fluorinated compounds, enabling more efficient and accurate research and development.
References
-
SpectraBase. 2-(3-Fluorophenyl)acetaldehyde. [Link]
-
PubChem. 2-(4-Fluorophenyl)acetaldehyde. [Link]
-
PubChem. 2,4,6-Trifluorotoluene. [Link]
-
Restek. Trifluorotoluene. [Link]
-
Wikipedia. Trifluorotoluene. [Link]
Sources
Navigating the Synthesis and Handling of 2-(2,4,6-Trifluorophenyl)acetaldehyde: A Technical Guide for the Research Scientist
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities is a daily reality. Among these, fluorinated aromatic compounds hold a significant place due to their unique properties that can enhance the pharmacological profiles of drug candidates. This guide provides an in-depth technical overview of the safety and handling considerations for 2-(2,4,6-Trifluorophenyl)acetaldehyde, a valuable, yet potentially hazardous, building block in medicinal chemistry.
Section 1: Chemical Identity and Hazard Assessment
This compound (CAS No. 111991-19-6) is an organic compound with the molecular formula C₈H₅F₃O and a molecular weight of 174.12 g/mol .[1] Its structure is characterized by a trifluorinated phenyl ring attached to an acetaldehyde moiety. The presence of both the aldehyde functional group and the halogenated aromatic ring dictates its reactivity and toxicological profile.
1.1. Inferred Hazard Profile:
Based on the known hazards of similar compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Irritant: Likely to cause irritation to the skin, eyes, and respiratory tract.[2]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation may lead to adverse health effects.[2]
-
Unknown Toxicological Properties: The specific toxicological properties of this compound have not been fully investigated.[2] Therefore, it should be handled with the utmost caution, assuming a high degree of toxicity.
The trifluorinated phenyl group can influence the compound's metabolic fate and potential for bioaccumulation. Fluorinated compounds can exhibit a range of toxicities, and some can be metabolized to toxic byproducts.[3] The aldehyde group is reactive and can participate in various biological interactions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4,6-Trifluorobenzaldehyde (Analogue) | Phenylacetaldehyde (Analogue) |
| CAS Number | 111991-19-6[4] | 58551-83-0[5] | 122-78-1 |
| Molecular Formula | C₈H₅F₃O[1] | C₇H₃F₃O[5] | C₈H₈O |
| Molecular Weight | 174.12 g/mol [1] | 176.10 g/mol [5] | 120.15 g/mol |
| Physical State | Not specified (Likely a liquid or low-melting solid) | Solid[5] | Liquid |
| Boiling Point | Not available | 163-164 °C / 760 mmHg[5] | 193-194 °C / 760 mmHg |
| Flash Point | Not available | 62 °C / 143.6 °F[5] | 70 °C / 158 °F |
| Solubility | Likely soluble in organic solvents | No data available | Insoluble in water, soluble in ethanol and ether |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.
2.1. Engineering Controls:
All manipulations of this compound should be conducted in a well-ventilated laboratory.
-
Chemical Fume Hood: All work, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[2]
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.[2]
2.2. Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are mandatory. Butyl rubber or nitrile gloves are generally recommended for handling aldehydes.[6] Always inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Apron: For larger scale work or when there is a significant splash hazard, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] It is important to note that disposable dust masks do not provide protection against organic vapors.[6]
Caption: PPE selection workflow for handling this compound.
Section 3: Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and ensure the stability of the compound.
3.1. Handling:
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7]
-
Good Housekeeping: Practice good personal hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7]
-
Inert Atmosphere: For long-term storage and to prevent oxidation of the aldehyde, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9]
3.2. Storage:
-
Container: Store in a tightly sealed, properly labeled container.[2]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
Section 4: Emergency Procedures
A well-defined emergency response plan is critical for mitigating the consequences of an accidental exposure or spill.
4.1. First Aid Measures:
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[6]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
4.2. Spill Response:
Prompt and correct spill response is essential to prevent the spread of contamination and minimize exposure.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the entire laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team or local emergency services.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Caption: Emergency spill response flowchart for this compound.
Section 5: Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Waste Segregation: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container for halogenated organic waste.[10] Do not mix with non-halogenated waste streams.[10]
-
Disposal Procedures: Dispose of the hazardous waste through a licensed and approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[10][11] Incineration at high temperatures is a common disposal method for halogenated organic compounds.[12][13]
Conclusion
The safe and responsible handling of this compound is paramount for the protection of researchers and the environment. While specific toxicological data for this compound is limited, a conservative approach based on the known hazards of aromatic aldehydes and fluorinated organic compounds is essential. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, scientists can confidently and safely utilize this valuable chemical intermediate in their research and development endeavors.
References
-
Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]
-
Twilton, J., Le, C., & MacMillan, D. W. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 139(38), 13279–13282. [Link]
-
Perfumer's Apprentice. (2021, October 12). SAFETY DATA SHEET: Aldehyde C-8. Retrieved from [Link]
- Siegemund, G., Schwertfeger, W., Feiring, A., Smart, B., Behr, F., Vogel, H., & McKusick, B. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Dou-Issa, A., Bazer-Bachi, D., & Le Derf, F. (2006). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). Photochemical & Photobiological Sciences, 5(1), 86–92. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]
-
University of Washington. (2017, January). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
- El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Procedia Engineering, 184, 449-456.
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]
-
Ministry of Health, Kingdom of Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]
- Roy, K., & Das, R. N. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. SAR and QSAR in Environmental Research, 35(4), 285-310.
-
Kennedy, G. L. (1990). Toxicology of the fluoroalkenes: Review and research needs. Critical Reviews in Toxicology, 21(2), 149-170. [Link]
-
Liu, Z., & Liu, J. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(16), 11127–11137. [Link]
-
Guelfo, J. L., & Adamson, D. T. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735–736. [Link]
- Zuyev, L. A. (1962). Toxicology of Some Fluoro-Organic Compounds.
-
Fluoropharm. (n.d.). 111991-20-9 | 2-(2,4,5-Trifluorophenyl)acetaldehyde. Retrieved from [Link]
- Stahl, T., Mattern, D., & Brunn, H. (2011). Toxicology of perfluorinated compounds. Environmental Sciences Europe, 23(1), 38.
-
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]
-
Joudan, S., De Silva, A. O., & Young, C. J. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Water, 13(17), 2378. [Link]
-
Joint Entrance Examination (Advanced). (2026). Syllabus. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018, March 30). Halogenation of benzene - fluorination and iodination [Video]. YouTube. [Link]
Sources
- 1. This compound (111991-19-6) for sale [vulcanchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 111991-19-6|this compound|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. homework.study.com [homework.study.com]
- 7. johndwalsh.com [johndwalsh.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. researchgate.net [researchgate.net]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
solubility of 2-(2,4,6-Trifluorophenyl)acetaldehyde in common lab solvents
An In-Depth Technical Guide
Topic: Solubility of 2-(2,4,6-Trifluorophenyl)acetaldehyde in Common Lab Solvents Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic chemistry. Due to the limited availability of direct experimental data, this document establishes a robust theoretical framework to predict its solubility based on first principles of physical organic chemistry. We delve into the molecular structure, the influence of trifluorination on intermolecular forces, and the role of the aldehyde functional group. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data tailored to their specific applications. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and practical understanding for professionals in research and drug development.
Introduction: The Significance of this compound
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] this compound is a valuable building block, combining a reactive aldehyde functional group with a highly electron-deficient aromatic ring. Its utility in the synthesis of novel pharmaceuticals and agrochemicals is significant.
A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies.[2] This guide provides the foundational knowledge and practical methodologies to accurately assess and predict the solubility of this compound across a spectrum of common laboratory solvents.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[3]
Molecular Structure and Polarity Analysis
The structure of this compound contains two key regions influencing its polarity:
-
The Aldehyde Group (-CHO): The carbon-oxygen double bond is highly polarized, with a significant partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon. This makes the aldehyde group a strong hydrogen bond acceptor and capable of significant dipole-dipole interactions.[4]
-
The 2,4,6-Trifluorophenyl Ring: The three fluorine atoms are highly electronegative, inducing a strong electron-withdrawing effect on the phenyl ring. This creates significant C-F bond dipoles. While the symmetrical substitution pattern might reduce the overall molecular dipole moment compared to a mono-substituted ring, the region is electron-poor and contributes to the molecule's overall polarity and potential for dipole-dipole and quadrupole interactions.[5]
The combination of the polar aldehyde head and the moderately polar, fluorinated ring suggests that the molecule as a whole possesses significant polarity.
The Critical Role of Intermolecular Forces
-
Dipole-Dipole Interactions: The inherent polarity of both the aldehyde and the trifluorinated ring will lead to strong dipole-dipole attractions with polar solvents like acetone, ethyl acetate, and dichloromethane.
-
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor from protic solvents such as water, methanol, and ethanol.[6][7] The strength of these interactions is crucial for solubility in these media. The compound itself lacks a hydrogen bond donor.
-
London Dispersion Forces: These forces are present in all interactions and will be the primary mode of interaction with nonpolar solvents like hexane and cyclohexane.
-
Impact of Fluorination: Fluorination has complex effects on solubility. While increasing polarity, the trifluorophenyl group is also hydrophobic. Fluorine atoms are poor hydrogen bond acceptors.[8] However, the introduction of fluorine can disrupt crystal lattice energy and weaken π-π stacking between solute molecules, which can paradoxically enhance solubility by making it easier for solvent molecules to surround the solute.[9][10]
Predicted Solubility Profile
Based on the theoretical principles, a predicted solubility profile for this compound can be established. This serves as a practical starting point for experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar aldehyde and trifluorophenyl groups. |
| Polar Protic | Methanol, Ethanol | High to Medium | Capable of hydrogen bonding with the aldehyde oxygen, in addition to dipole-dipole interactions. Solubility may decrease with longer alcohol carbon chains. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar polarity and ability to engage in dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | Moderate polarity allows for favorable dipole-dipole interactions. |
| Esters | Ethyl Acetate | High | Strong dipole-dipole interactions. |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Insoluble | Mismatch in polarity. Only weak London dispersion forces can be established between solute and solvent. |
| Aqueous | Water | Low to Insoluble | Despite the potential for hydrogen bonding, the large, hydrophobic trifluorophenyl group is expected to dominate, limiting aqueous solubility.[11] |
Experimental Determination of Solubility
To move from prediction to empirical fact, rigorous experimental validation is required. The following protocols are designed to be self-validating and scientifically sound.
Critical Safety Precautions
-
Handling: this compound should be handled in a well-ventilated chemical fume hood.[12] Aldehydes can be respiratory and skin irritants.[13][14] Fluorinated organic compounds require careful handling to avoid absorption.[12]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[15]
-
Peroxide Formation: Like many aldehydes, this compound may be susceptible to air oxidation and peroxide formation over time. Store under an inert atmosphere, protected from light, and at recommended temperatures (e.g., 2-8 °C).[13][16]
-
Spills: Have appropriate spill cleanup materials ready.
Protocol for Qualitative Solubility Assessment
This rapid method provides a binary "soluble" or "insoluble" result, useful for initial solvent screening.
Methodology:
-
Add approximately 20-30 mg of this compound to a small, dry test tube.
-
Add the chosen solvent dropwise, starting with 0.5 mL.
-
Vigorously agitate the mixture for 20-30 seconds using a vortex mixer.
-
Visually inspect the solution against a contrasting background. The absence of any solid particles or a second liquid phase (cloudiness, droplets) indicates solubility.
-
If the compound has not fully dissolved, add another 0.5 mL of solvent and repeat the agitation and observation. Continue up to a total volume of 3 mL.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the given solvent at that approximate concentration.[17]
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[18] It relies on creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed, airtight container (e.g., a screw-cap vial). The key is to ensure solid material remains undissolved at equilibrium.
-
Solvent Addition: Add a precisely known volume or mass of the desired solvent to the container.
-
Equilibration: Place the sealed container in a constant-temperature shaker bath. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The choice of 24-72 hours is to ensure that the dissolution process, which can be slow, has reached a true thermodynamic equilibrium.
-
Phase Separation: Allow the container to stand undisturbed at the same constant temperature until the excess, undissolved solid has settled completely. Centrifugation at the same temperature can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution). It is critical not to disturb the solid residue. Using a filter syringe (e.g., 0.22 µm PTFE) is highly recommended to remove any suspended microparticles.
-
Analysis: Quantify the concentration of the solute in the sampled solution using a suitable analytical technique (e.g., HPLC-UV, GC-FID, or quantitative NMR). A pre-established calibration curve is required for accurate quantification.
-
Calculation: Express the solubility in standard units, such as mg/mL, g/L, or mol/L.
Data Presentation and Solvent Properties
For comparative purposes, the properties of common laboratory solvents are provided below.
| Solvent | Polarity Index[19] | Dielectric Constant (20°C)[20] | Type |
| Water | 10.2 | 80.1 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | Polar Aprotic |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |
| Methanol | 5.1 | 32.7 | Polar Protic |
| Ethanol | 4.3 | 24.6 | Polar Protic |
| Acetone | 5.1 | 20.7 | Polar Aprotic |
| Dichloromethane (DCM) | 3.1 | 9.08 | Halogenated |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Ether |
| Ethyl Acetate | 4.4 | 6.02 | Ester |
| Chloroform | 4.1 | 4.81 | Halogenated |
| Diethyl Ether | 2.8 | 4.34 | Ether |
| Toluene | 2.4 | 2.38 | Nonpolar |
| Cyclohexane | 0.2 | 2.02 | Nonpolar |
| Hexane | 0.1 | 1.88 | Nonpolar |
Visualized Workflows and Concepts
Diagrams created with Graphviz provide clear, visual summaries of complex processes and relationships.
Caption: Workflow for the quantitative shake-flask solubility method.
Caption: Dominant intermolecular forces influencing solubility.
Conclusion
The solubility of this compound is a multifaceted property governed by a balance of strong polar interactions and hydrophobicity. While it is predicted to have high solubility in a range of polar aprotic, halogenated, and ester solvents, its solubility is expected to be limited in nonpolar and aqueous media. This guide provides the essential theoretical background to understand these behaviors and the robust experimental protocols necessary to quantify them accurately. For researchers in drug discovery and process development, applying these principles and methods will facilitate efficient and informed decision-making in the handling and application of this versatile fluorinated intermediate.
References
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. [Link]
-
(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas. [Link]
-
(n.d.). COMMON SOLVENT PROPERTIES. University of Rochester. [Link]
-
Zhang, Y., et al. (2024). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI. [Link]
-
(n.d.). solubility experimental methods.pptx. Slideshare. [Link]
-
(2016). Common Organic Solvents - Table of Properties. Scribd. [Link]
-
Rong, S., et al. (2021). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. ResearchGate. [Link]
-
(n.d.). Solvent. Wikipedia. [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid. [Link]
-
Szala-Bilnik, J., et al. (2016). Fluorination effect on the solubility of C60 in a bis(trifluoromethimide based)imide based ionic liquid. ResearchGate. [Link]
-
Jarray, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
-
(n.d.). Can intermolecular forces lead to lower solubility? Quora. [Link]
-
Cani, S., et al. (2014). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. ResearchGate. [Link]
-
CPAChem. (2023). Safety data sheet - Acetaldehyde. [Link]
-
Dittmar, M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. ACS Publications. [Link]
-
(n.d.). How do intermolecular forces influence solubility? Quora. [Link]
-
Sankaran, S., et al. (2018). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. NIH. [Link]
-
Agilent. (2024). Acetaldehyde - Safety Data Sheet. [Link]
-
Ali, A., et al. (2024). Revealing Intermolecular Interactions and Electronic Properties in the Hydrogen-Bonded Complexes of Alcohols-Acetaldehyde at 308 K by Ultrasonic and DFT Studies. ChemistrySelect. [Link]
-
Solubility of Things. (n.d.). Phenylacetaldehyde. [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
- Hoffman, L. F. (1953). Method for stabilizing and purifying phenylacetaldehyde.
-
Wouters, J., et al. (2018). Intermolecular Hydrogen Bonding Directed by Aryl−Perfluoroaryl π−π Stacking Interactions. MOST Wiedzy. [Link]
-
Liniger, M., et al. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
-
Airgas. (2021). SAFETY DATA SHEET - Acetaldehyde. [Link]
-
Liniger, M., et al. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. ResearchGate. [Link]
-
Dalvit, C., & Vulpetti, A. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening. PubMed. [Link]
-
PubChem. (n.d.). 2,4,6-Trifluorophenol. [Link]
-
(n.d.). Phenylacetaldehyde. Wikipedia. [Link]
-
(n.d.). Polar Molecules Tutorial: How to determine polarity in a molecule. YouTube. [Link]
-
(n.d.). Understanding Common Lab Solvents. Lab Manager. [Link]
-
(n.d.). An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]
-
(n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Princeton University. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. Solvent - Wikipedia [en.wikipedia.org]
- 4. physchemres.org [physchemres.org]
- 5. chimia.ch [chimia.ch]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound (111991-19-6) for sale [vulcanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. agilent.com [agilent.com]
- 15. airgas.com [airgas.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. youtube.com [youtube.com]
- 19. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Commercial Availability and Synthetic Utility of 2-(2,4,6-Trifluorophenyl)acetaldehyde
Abstract
This technical guide provides an in-depth analysis of 2-(2,4,6-Trifluorophenyl)acetaldehyde (CAS No. 111991-19-6), a specialized organofluorine building block relevant to researchers, medicinal chemists, and drug development professionals. The guide delineates the current commercial availability landscape, offers insights into plausible synthetic routes for instances of limited stock, discusses its potential applications in modern drug discovery, and outlines critical safety and handling protocols. By synthesizing information from chemical suppliers, safety data, and established chemical principles, this document serves as a comprehensive resource for scientists interested in leveraging this unique reagent.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, pKa, and binding affinity.[1] These modifications can lead to enhanced pharmacological profiles, making trifluoromethylated building blocks highly sought after in the discovery of new chemical entities.[1]
This compound is an aldehyde functionalized with a symmetrically trifluorinated phenyl ring. This specific substitution pattern creates a unique electronic environment that can influence molecular interactions and reactivity. This guide addresses the primary challenge for researchers: securing a reliable supply of this reagent. We will explore its commercial availability, potential for in-house synthesis, and strategic applications.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis and research. The presence of three highly electronegative fluorine atoms on the aromatic ring, combined with the reactive aldehyde group, defines its chemical behavior.[2]
| Property | Value | Source |
| CAS Number | 111991-19-6 | [2][3] |
| Molecular Formula | C₈H₅F₃O | [2][3] |
| Molecular Weight | 174.12 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | O=CCc1c(F)cc(F)cc1F | [3][4] |
| InChI Key | FHVNVODIGXAGOT-UHFFFAOYSA-N | [2] |
Commercial Availability Landscape
The acquisition of specialized chemical reagents is a critical step in the research and development workflow. An analysis of the market indicates that this compound is available from several suppliers, though its status often fluctuates between "in-stock" and "temporarily out of stock," suggesting it may be produced in batches or synthesized on demand.
Table of Known Suppliers:
| Supplier | CAS Number | Notes |
| BLD Pharm | 111991-19-6 | Often listed, but stock status may vary.[3] |
| Vulcanchem | 111991-19-6 | Listed as a qualified product.[2] |
| Arctom | 111991-19-6 | Catalog item with listed chemical properties.[4] |
Sourcing Strategy: Given the potential for intermittent availability, a multi-step sourcing strategy is recommended for researchers. This involves initial catalog searches followed by direct inquiries for custom synthesis if the compound is not readily available.
Caption: Proposed synthesis of the target compound via alcohol oxidation.
Detailed Experimental Protocol (Hypothetical):
This protocol describes the oxidation of 2-(2,4,6-Trifluorophenyl)ethanol using Pyridinium Chlorochromate (PCC), a common and relatively mild oxidizing agent suitable for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
Materials:
-
2-(2,4,6-Trifluorophenyl)ethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM.
-
Reagent Addition: To the DCM, add PCC (approximately 1.5 equivalents relative to the alcohol) and a small amount of silica gel (to adsorb byproducts). Stir the resulting suspension.
-
Substrate Addition: Dissolve 2-(2,4,6-Trifluorophenyl)ethanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature.
-
Causality: Dropwise addition is crucial to control the reaction temperature, as the oxidation is exothermic. Maintaining room temperature prevents potential side reactions and degradation of the desired aldehyde product.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, lower Rf spot (the aldehyde) indicates reaction completion. This typically takes 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Filtration: Filter the mixture through a pad of silica gel to remove the chromium salts and other solid byproducts. Wash the filter cake thoroughly with additional diethyl ether.
-
Self-Validation: A color change from the dark brown of the reaction mixture to a clear or pale-yellow filtrate provides a visual cue that the chromium byproducts have been successfully removed.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Applications in Research and Development
The utility of this compound stems from its identity as a reactive intermediate. The aldehyde group is a versatile handle for numerous chemical transformations, while the trifluorinated phenyl ring imparts desirable properties for drug candidates.
-
Medicinal Chemistry: The related compound, 2-(2,4,5-Trifluorophenyl)acetaldehyde, is used to synthesize inhibitors for targets like EGFR/ErbB-2-kinase and dipeptidyl peptidase IV. [5]By extension, the 2,4,6-trifluoro isomer is a valuable precursor for creating novel analogs for structure-activity relationship (SAR) studies targeting similar biological pathways.
-
Organic Synthesis: Aldehydes are fundamental electrophiles in carbon-carbon bond-forming reactions such as the Wittig reaction, aldol condensations, and reductive aminations, enabling the construction of more complex molecular architectures. [6]
Caption: Relationship between the compound's structure and its applications.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from the parent compound, acetaldehyde, and general knowledge of reactive aldehydes. Acetaldehyde is classified as an extremely flammable liquid and vapor, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and cancer. [7] Recommended Precautions:
-
Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9]Avoid inhalation of vapors and contact with skin and eyes. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]Aldehydes are prone to air oxidation and polymerization, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. The recommended storage temperature is often between 2-8 °C. [9]* Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment. [8]* Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. [10]
Conclusion
This compound represents a valuable, albeit specialized, building block for chemical research and drug development. While its commercial availability can be inconsistent, this guide demonstrates that procurement is feasible through diligent supplier inquiry or, alternatively, through reliable and straightforward in-house synthesis via the oxidation of the corresponding primary alcohol. Its potential to serve as a precursor to novel, fluorinated bioactive molecules makes it a compound of significant interest to the scientific community. Adherence to strict safety protocols is paramount when handling this reactive aldehyde.
References
-
CPAChem. (2023, June 6). Safety data sheet. Retrieved from [Link]
-
Agilent Technologies. (2024, August 23). Acetaldehyde - Safety Data Sheet. Retrieved from [Link]
-
Organic Letters. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Retrieved from [Link]
-
Dana Bioscience. 2-[4-(Trifluoromethoxy)phenyl]acetaldehyde 5g. Retrieved from [Link]
-
Airgas. (2021, March 8). SAFETY DATA SHEET - Acetaldehyde. Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited. Retrieved from [Link]
-
Arctom. CAS NO. 111991-19-6 | this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. Trifluoroacetaldehyde. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. 2-(4-Fluorophenyl)acetaldehyde. PubChem Compound Database. Retrieved from [Link]
-
National Institute on Alcohol Abuse and Alcoholism. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Organic Syntheses. Acetal. Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. This compound (111991-19-6) for sale [vulcanchem.com]
- 3. 111991-19-6|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 2-(2,4,5-trifluorophenyl)acetaldehyde | 111991-20-9 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. agilent.com [agilent.com]
- 8. airgas.com [airgas.com]
- 9. fishersci.com [fishersci.com]
- 10. cpachem.com [cpachem.com]
A Theoretical and Spectroscopic Investigation of 2-(2,4,6-Trifluorophenyl)acetaldehyde: A Keystone for Modern Drug Discovery
Executive Summary: 2-(2,4,6-Trifluorophenyl)acetaldehyde is an organofluorine compound of significant interest in medicinal chemistry. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive theoretical analysis of the molecule's structural, vibrational, and electronic characteristics using Density Functional Theory (DFT). We further outline robust experimental protocols for its synthesis and spectroscopic validation, offering a self-validating framework for researchers. The insights derived from this combined computational and experimental approach are critical for professionals in drug development seeking to leverage fluorinated scaffolds for next-generation therapeutics.
Introduction: The Strategic Importance of Fluorination
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[1] The trifluoromethyl group (-CF3) and fluorinated aromatic rings are particularly prevalent in FDA-approved drugs, valued for their ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3] The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and alter molecular conformation, providing medicinal chemists with a powerful tool to fine-tune drug properties.[1][4][5]
This compound (CAS No. 111991-19-6) is a bifunctional building block featuring a highly reactive aldehyde group and a symmetrically trifluorinated phenyl ring.[6][7] The symmetric 2,4,6-substitution pattern creates a distinct electronic environment compared to other isomers, making a detailed theoretical investigation essential to predict its behavior and unlock its full potential in synthetic applications. This whitepaper presents a rigorous computational study to elucidate these properties, complemented by practical experimental methodologies.
Theoretical Methodologies: A Computational Framework
To probe the molecular properties of this compound, we employ Density Functional Theory (DFT), a quantum mechanical modeling method that provides a robust balance between computational cost and accuracy for molecules of this size.
Causality of Method Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a high degree of accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of organic compounds.[8][9]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately modeling non-covalent interactions and the electronic properties of electronegative atoms like fluorine and oxygen, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in bonds.
-
Software: All calculations are performed using the Gaussian suite of programs, a standard in the field of computational chemistry.[10]
The following workflow diagram illustrates the computational process employed in this study.
Caption: Computational workflow for the theoretical analysis of this compound.
Computational Analysis and Results
Conformational Analysis
The flexibility of the acetaldehyde side chain allows for rotation around the C1-Cα bond. A Potential Energy Surface (PES) scan was performed by systematically rotating the O=Cα-C1-C2 dihedral angle to identify the most stable conformation.
Caption: Frontier molecular orbitals of this compound.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface.
-
Red Regions (Negative Potential): Concentrated around the carbonyl oxygen, indicating the most electron-rich area and the site most favorable for interaction with electrophiles or hydrogen bond donors.
-
Blue Regions (Positive Potential): Located around the aldehyde proton and the hydrogens of the methylene bridge, indicating electron-deficient areas.
-
Green/Yellow Regions (Neutral Potential): Cover the trifluorophenyl ring, though the electronegative fluorine atoms create a slight negative potential around them.
This analysis confirms the high reactivity of the aldehyde group and highlights the role of the electronegative oxygen atom in directing intermolecular interactions.
Experimental Validation Protocols
A theoretical model is only as valuable as its ability to predict real-world phenomena. The following protocols provide a self-validating system to synthesize and characterize this compound, allowing for direct comparison with the computational results.
Synthesis Protocol: Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol
This protocol describes a standard Swern oxidation, a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.
Materials:
-
2-(2,4,6-Trifluorophenyl)ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Oxalyl Chloride Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.4 eq.) in anhydrous DCM to the oxalyl chloride solution via a syringe. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 2-(2,4,6-Trifluorophenyl)ethanol (1.0 eq.) in anhydrous DCM dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C. Stir for an additional 45 minutes.
-
Quenching: Add anhydrous triethylamine (5.0 eq.) dropwise to the reaction mixture. Allow the mixture to warm to room temperature slowly over 1 hour.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure aldehyde.
Spectroscopic Characterization Protocol
FT-IR Spectroscopy:
-
Acquire a spectrum of the purified product using a thin film on a NaCl or KBr plate.
-
Collect data from 4000 to 400 cm⁻¹.
-
Compare the experimental spectrum with the calculated vibrational frequencies in Table 2. Verify the presence of the strong C=O stretch (~1735 cm⁻¹) and the C-F stretches (~1350-1100 cm⁻¹).
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~10-20 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals:
-
A triplet for the aldehyde proton (~9.7 ppm) due to coupling with the adjacent CH₂ group.
-
A doublet for the methylene (CH₂) protons (~3.8 ppm).
-
A triplet for the aromatic protons (~6.8 ppm) due to coupling with adjacent fluorine atoms.
-
-
Expected ¹³C NMR Signals:
-
A signal for the carbonyl carbon (~198 ppm).
-
Signals for the aromatic carbons showing characteristic C-F coupling.
-
A signal for the methylene carbon (~45 ppm).
-
Reactivity, Applications, and Future Directions
The theoretical results confirm the dual nature of this compound's reactivity. The aldehyde group is a prime target for nucleophilic addition and condensation reactions, making it a versatile handle for constructing more complex molecules. [11][12]The trifluorinated phenyl ring, while relatively electron-deficient, influences the overall lipophilicity and metabolic stability of derivatives. [2] This building block is ideally suited for:
-
Synthesis of Heterocycles: As a precursor in reactions like the Pictet-Spengler reaction for creating fluorinated tetrahydroisoquinoline scaffolds.
-
Drug Discovery Campaigns: Incorporation into lead compounds to enhance CNS penetration and resist metabolic degradation by cytochrome P450 enzymes. [2][4]* Agrochemical Development: The trifluoromethylpyridine moiety, a related structure, has seen extensive use in agrochemicals, suggesting potential for trifluorophenyl derivatives as well. [5] Future theoretical work could explore the reaction mechanisms involving this aldehyde, such as its condensation with amines or its role in asymmetric catalysis, providing deeper insights for synthetic chemists.
Conclusion
This technical guide has provided a comprehensive theoretical characterization of this compound using high-level DFT calculations. We have elucidated its stable conformation, detailed its geometric parameters, and predicted its vibrational and electronic properties. The analysis highlights the pronounced electrophilicity of the carbonyl carbon and the significant influence of the trifluorinated ring. The accompanying experimental protocols for synthesis and characterization establish a robust, self-validating framework for researchers. These foundational insights underscore the compound's value as a strategic building block for developing novel pharmaceuticals and advanced materials, empowering scientists to harness its unique properties with greater precision and predictability.
References
- Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. (2024).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.
- This compound - 111991-19-6. Vulcanchem.
- 2-(2,4,5-trifluorophenyl)acetaldehyde | 111991-20-9. ChemicalBook.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorine in drug discovery: Role, design and case studies. (2025). World Journal of Pharmaceutical and Life Sciences.
- Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes. (2015).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). Journal of Pesticide Science.
- Acetal. Organic Syntheses.
- CAS NO. 111991-19-6 | this compound. Arctom.
- Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters. (2019).
- Phenylacetaldehyde. Wikipedia.
- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Molecular Structure, Conformational Preference and Vibrational Spectral Analysis of 2-, and 3- Furancarboselenaldehyde Using DFT. (2025).
- Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. (2022). Heliyon.
- Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (111991-19-6) for sale [vulcanchem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
A Technical Guide to the Electronic Effects of the Trifluoromethylphenyl Group in Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (-CF₃) group onto a phenyl ring profoundly alters its electronic properties, creating a substituent with potent and nuanced effects on adjacent functional groups. This guide provides an in-depth analysis of the electronic influence of the trifluoromethylphenyl group on the acetaldehyde moiety. We will dissect the interplay of strong inductive electron withdrawal and positional resonance effects, and quantify their impact on the reactivity of the aldehyde. Through a combination of spectroscopic data, physical organic principles, and detailed experimental and computational workflows, this document serves as a technical resource for scientists seeking to understand and harness the unique properties of this powerful substituent in synthetic chemistry and drug design.
Introduction: Modulating Reactivity Through Electronic Effects
In organic chemistry, the reactivity of a functional group is intrinsically linked to its electronic environment. Substituents on a molecular scaffold can either donate or withdraw electron density, thereby altering properties such as nucleophilicity, electrophilicity, and acidity. These alterations are broadly categorized into two primary mechanisms:
-
Inductive Effect (-I/+I): The polarization of a σ-bond due to the electronegativity difference between adjacent atoms, with the effect propagating and weakening along the chain.
-
Resonance Effect (-M/+M): The delocalization of π-electrons through a conjugated system, leading to a redistribution of electron density across the molecule.
The acetaldehyde framework, with its electrophilic carbonyl carbon, is highly sensitive to these electronic perturbations. The introduction of a phenyl group already modulates its reactivity through conjugation. However, the addition of a potent electron-withdrawing group like trifluoromethyl to the phenyl ring dramatically amplifies these effects, creating a valuable tool for fine-tuning chemical behavior.
The Trifluoromethylphenyl Group: A Potent Electron Sink
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems almost entirely from its strong inductive effect (-I).[1][2] The three highly electronegative fluorine atoms polarize the C-F bonds, creating a significant partial positive charge on the carbon, which in turn withdraws electron density from the attached phenyl ring.
Unlike groups such as nitro (-NO₂), the -CF₃ group does not possess low-lying π* orbitals and thus has a negligible electron-withdrawing resonance effect (-M).[3] Its influence is primarily transmitted through the sigma bond framework. When attached to a phenyl ring, this potent -I effect deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[2][4] This deactivation arises from the destabilization of the positively charged Wheland intermediate formed during the reaction.
The position of the -CF₃ group on the phenyl ring (ortho, meta, or para) is critical. While the inductive effect is felt at all positions, its ability to influence a functional group attached to the ring (like acetaldehyde) is modulated by the potential for resonance interactions involving the rest of the ring system.
Impact on the Acetaldehyde Moiety: Enhancing Electrophilicity
Attaching a trifluoromethylphenyl group to acetaldehyde significantly enhances the electrophilicity of the carbonyl carbon. This is the central consequence of the group's electron-withdrawing nature. The withdrawal of electron density from the phenyl ring is relayed to the aldehyde group, increasing the partial positive charge (δ+) on the carbonyl carbon and making it a more potent target for nucleophiles.
This effect can be probed and quantified through several analytical techniques, each providing a different lens through which to view the electronic perturbation.
Spectroscopic Evidence
Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency in an IR spectrum is highly sensitive to the bond's electronic environment. Electron-withdrawing groups increase the force constant of the C=O bond, leading to an absorption at a higher frequency (wavenumber).[5][6] This is because withdrawing electron density from the carbonyl carbon strengthens and shortens the double bond.[7] We would therefore predict that trifluoromethylphenyl acetaldehyde isomers will exhibit a C=O stretch at a higher wavenumber compared to unsubstituted phenylacetaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The chemical shift of the carbonyl carbon is a direct probe of its electron density. A lower electron density (higher electrophilicity) results in less shielding of the nucleus, causing it to resonate at a higher frequency (further downfield).[8][9] Therefore, the carbonyl carbon signal for trifluoromethylphenyl acetaldehyde will appear at a higher δ value than that of phenylacetaldehyde.[10]
-
¹H NMR: The aldehydic proton will also be deshielded due to the electron-withdrawing effect, resulting in a downfield shift in its ¹H NMR signal.
Quantitative Analysis via Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on a benzene ring. It relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to that of the unsubstituted compound through the equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction (e.g., its sensitivity to electronic effects).
The trifluoromethyl group has significantly positive Hammett constants, confirming its strong electron-withdrawing character.[11]
| Substituent Position | Hammett Constant (σ) |
| meta-CF₃ | +0.43 |
| para-CF₃ | +0.54 |
Source: Leffler, J.E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions.
The larger positive value for the para position indicates a greater electron-withdrawing effect compared to the meta position when influencing a reaction center.[12] This suggests that 4-(trifluoromethyl)phenylacetaldehyde would be more reactive towards nucleophiles than 3-(trifluoromethyl)phenylacetaldehyde.
Experimental and Computational Characterization Workflows
To empirically validate and further explore these electronic effects, a multi-pronged approach combining spectroscopic analysis, kinetic studies, and computational modeling is recommended.
Protocol 4.1: Comparative Spectroscopic Analysis
Objective: To measure the spectroscopic shifts induced by the trifluoromethylphenyl group on the acetaldehyde moiety.
Materials:
-
Phenylacetaldehyde
-
2-(4-(Trifluoromethyl)phenyl)acetaldehyde
-
Appropriate deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR Spectrometer (≥400 MHz)
-
FT-IR Spectrometer
Methodology:
-
Sample Preparation: Prepare solutions of each aldehyde at identical concentrations in the chosen deuterated solvent for NMR analysis. Prepare thin films or KBr pellets for IR analysis.
-
¹³C NMR Acquisition: Acquire quantitative ¹³C NMR spectra for each sample. Precisely identify the chemical shift (δ) of the carbonyl carbon (~190-200 ppm).[15]
-
¹H NMR Acquisition: Acquire ¹H NMR spectra, noting the chemical shift of the aldehydic proton (~9-10 ppm).
-
FT-IR Acquisition: Acquire high-resolution IR spectra, noting the exact wavenumber (cm⁻¹) of the C=O stretching vibration (~1700-1750 cm⁻¹).[16]
-
Data Analysis: Compile the data into a table to compare the chemical shifts and stretching frequencies. A downfield shift in NMR and an increase in IR frequency for the substituted compounds relative to the parent compound will confirm the electron-withdrawing effect.
Protocol 4.2: Computational Chemistry Workflow
Objective: To model the electronic properties of the molecules and visualize the impact of the substituent.
Software: Gaussian, Spartan, or similar quantum chemistry software package.
Methodology:
-
Structure Optimization: Build the molecular structures of phenylacetaldehyde and its meta- and para-trifluoromethyl derivatives. Perform a geometry optimization using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).
-
Property Calculation: For each optimized structure, calculate:
-
Electrostatic Potential (ESP) Maps: Visualize the charge distribution. A more intensely blue (positive) region on the carbonyl carbon indicates greater electrophilicity.[17]
-
Natural Bond Orbital (NBO) Charges: Quantify the partial charge on the carbonyl carbon and oxygen atoms.
-
NMR and IR Frequencies: Predict the ¹³C chemical shifts and C=O stretching frequencies and compare them with experimental data for validation.
-
-
Analysis: Compare the calculated charges and ESP maps across the different molecules to provide a theoretical basis for the observed differences in reactivity.
Diagrams & Visualizations
Caption: Integrated workflow for characterizing electronic effects.
Caption: Enhanced nucleophilic attack due to the -CF₃ group.
Implications in Drug Development and Synthetic Strategy
The ability to precisely modulate the electrophilicity of an aldehyde is of paramount importance in both synthetic chemistry and drug development.
-
Synthetic Chemistry: The enhanced reactivity of trifluoromethylphenyl acetaldehyde can be exploited to drive reactions such as aldol condensations, Wittig reactions, and reductive aminations under milder conditions or with higher yields.[12] The choice between the meta and para isomer allows for fine-tuning of this reactivity.[12]
-
Drug Development: The trifluoromethyl group is a privileged moiety in medicinal chemistry.[18][19][20] Its incorporation can significantly enhance metabolic stability by blocking sites of oxidative metabolism, a concept known as "metabolic switching".[21] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 superfamily.[21][22] Furthermore, the -CF₃ group increases lipophilicity (Hansch-Fujita π constant of +0.88), which can improve a drug's ability to cross cell membranes.[18] By altering the electronic properties of a molecule, the trifluoromethylphenyl group can also improve binding affinity to biological targets through favorable dipole-dipole or other non-covalent interactions.[18][22]
Conclusion
The trifluoromethylphenyl group is a powerful electronic modulator that significantly enhances the electrophilicity of an adjacent acetaldehyde moiety. This effect, driven primarily by the potent inductive withdrawal of the -CF₃ group, is clearly observable and quantifiable through spectroscopic (NMR, IR) and physical organic (Hammett analysis) methods. Computational modeling further corroborates these findings by visualizing the redistribution of electron density. Understanding and applying these principles allows researchers to leverage the trifluoromethylphenyl group as a strategic tool to control reactivity in complex syntheses and to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.
References
-
Title: 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: The Role of Trifluoromethyl Groups in Modern Drug Design Source: Advanced Chemical Intermediates Supplier URL: [Link]
-
Title: Superelectrophiles and the effects of trifluoromethyl substituents Source: NIH Public Access URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL: [Link]
-
Title: 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments Source: ResearchGate URL: [Link]
-
Title: Rates and Equilibria of Organic Reactions Source: John Wiley & Sons (via PSU) URL: [Link]
-
Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]
-
Title: C-13 nmr spectrum of benzaldehyde Source: Doc Brown's Chemistry URL: [Link]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: NIH Public Access URL: [Link]
-
Title: Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates Source: ChemRxiv URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Scilit URL: [Link]
-
Title: Infrared Spectroscopy Handout Source: University of Colorado Boulder URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
-
Title: Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups Source: ResearchGate URL: [Link]
-
Title: Trifluoromethylation Source: Wikipedia URL: [Link]
-
Title: Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? Source: Reddit URL: [Link]
-
Title: Infrared Spectrometry Source: Michigan State University URL: [Link]
-
Title: Unveiling the Secrets: Carbonyl IR Spectra Decoded Source: Berkeley Learning Hub URL: [Link]
-
Title: The Electrical Effect of the Trifluoromethyl Group Source: Semantic Scholar URL: [Link]
-
Title: The Carbonyl Group, Part I: Introduction Source: Spectroscopy Online URL: [Link]
-
Title: Hammett substituent constants Source: Science.gov URL: [Link]
-
Title: Selection of Hammett constant σ+ values for selected functional... Source: ResearchGate URL: [Link]
-
Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: 13-C NMR Chemical Shift Table Source: University of Puget Sound URL: [Link]
- Title: Method for synthesizing m-trifluoromethyl acetophenone Source: Google Patents URL
-
Title: The mechanism, electronic and ligand effects for reductive elimination from arylPd(ii) trifluoromethyl complexes: a systematic DFT study Source: Dalton Transactions URL: [Link]
-
Title: Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes Source: Molecules (MDPI) URL: [Link]
-
Title: Values of some Hammett substituent constants (σ) Source: ResearchGate URL: [Link]
-
Title: Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution Source: Bioresources and Bioprocessing URL: [Link]
-
Title: 4-Trifluoromethylbenzaldehyde Source: Wikipedia URL: [Link]
-
Title: 3-(Trifluoromethyl)benzaldehyde Source: PubChem URL: [Link]
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. reddit.com [reddit.com]
- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. hammett substituent constants: Topics by Science.gov [science.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. crescentchemical.com [crescentchemical.com]
- 14. 2-(3-(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | 21172-31-6 [chemicalbook.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(2,4,6-Trifluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-(2,4,6-Trifluorophenyl)acetaldehyde. The strategic placement of three fluorine atoms on the phenyl ring profoundly influences the electronic and steric environment of the carbonyl group, leading to unique reactivity patterns that are of significant interest in organic synthesis and medicinal chemistry. This document will delve into the underlying principles governing its reactivity, provide detailed experimental protocols for key transformations, and explore its applications as a versatile building block in the synthesis of complex molecules and pharmacologically active agents.
Introduction: The Unique Profile of a Fluorinated Acetaldehyde
This compound is an organofluorine compound featuring a trifluorinated benzene ring attached to an acetaldehyde moiety.[1][2] The presence of fluorine, the most electronegative element, imparts distinct properties to organic molecules, including altered acidity, basicity, lipophilicity, and metabolic stability. In the context of this compound, the three fluorine atoms exert a powerful influence on the reactivity of the aldehyde group, making it a subject of considerable interest for synthetic chemists. This guide will explore the nuanced interplay of electronic and steric effects that define the chemical behavior of this valuable synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 111991-19-6 | [1][2] |
| Molecular Formula | C₈H₅F₃O | [1][2] |
| Molecular Weight | 174.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
The Governing Forces: Electronic and Steric Effects on Aldehyde Reactivity
The reactivity of the carbonyl group in this compound is a direct consequence of the cumulative electron-withdrawing inductive effect of the three fluorine atoms on the phenyl ring. This effect is transmitted through the sigma framework and the methylene spacer to the carbonyl carbon, significantly increasing its electrophilicity.
This heightened electrophilicity makes the aldehyde particularly susceptible to nucleophilic attack, a cornerstone of its synthetic utility. However, this is counterbalanced by the steric hindrance imposed by the two ortho-fluorine atoms, which can impede the approach of bulky nucleophiles. The synthetic chemist must therefore consider this delicate balance when designing reactions involving this substrate.
Key Transformations of the Aldehyde Group
The enhanced electrophilicity of the carbonyl carbon in this compound allows for a range of synthetically useful transformations.
Nucleophilic Addition: Reduction to 2-(2,4,6-Trifluorophenyl)ethan-1-ol
The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose.[3][4][5]
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride solution (saturated) at 0 °C.
-
Extract the product with dichloromethane (2 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2,4,6-Trifluorophenyl)ethan-1-ol.
-
Purify the crude product by flash column chromatography on silica gel.
Carbon-Carbon Bond Formation: The Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[6][7] The reaction of this compound with a phosphorus ylide allows for the introduction of a carbon-carbon double bond. The stereochemical outcome of the reaction is dependent on the nature of the ylide used.
Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
-
Dissolve this compound (1.0 eq) in dry dichloromethane (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Triturate the residue with a mixture of diethyl ether and hexanes (e.g., 1:3) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with the ether/hexanes mixture.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.[8]
Condensation Chemistry: The Knoevenagel Condensation
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction, typically involving the reaction of an aldehyde with an active methylene compound in the presence of a weak base.[9][10]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol (10 volumes).
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-((2,4,6-trifluorophenyl)methylene)malononitrile.[11][12]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aldehydic proton (CHO) as a triplet around δ 9.7-9.8 ppm. Methylene protons (CH₂) as a doublet around δ 3.7-3.9 ppm. Aromatic protons as a triplet around δ 6.8-7.1 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) around δ 198-202 ppm. Aromatic carbons attached to fluorine exhibiting characteristic C-F coupling. |
| IR | Strong C=O stretching vibration around 1730-1740 cm⁻¹. C-F stretching vibrations in the region of 1100-1350 cm⁻¹. |
Note: These are predicted values and may vary in an actual experimental setting.
Applications in Drug Discovery and Development
The 2-(2,4,6-trifluorophenyl)ethyl moiety, readily accessible from the corresponding acetaldehyde, is a valuable pharmacophore in modern drug design. The trifluorophenyl group can enhance metabolic stability and improve binding affinity to biological targets.
Precursor to Chiral Amines for CNS Agents
Chiral amines derived from this compound are important building blocks for the synthesis of central nervous system (CNS) active compounds.[13] For instance, the corresponding (1R)-1-(2,4,6-trifluorophenyl)ethylamine is a key intermediate for certain antidepressants and antipsychotics, with the fluorine substitution potentially improving blood-brain barrier penetration.[6]
Synthesis of Sitagliptin Analogues
2-(2,4,5-Trifluorophenyl)acetaldehyde, a close analog, is a precursor in the synthesis of the antidiabetic drug Sitagliptin.[14][15][16] This highlights the potential of this compound as a starting material for the development of novel dipeptidyl peptidase-4 (DPP-4) inhibitors. The synthetic routes often involve an initial condensation or amination reaction at the aldehyde functionality.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. The strong electron-withdrawing nature of the trifluorophenyl ring significantly activates the aldehyde group towards nucleophilic attack, enabling a wide array of chemical transformations. While steric hindrance from the ortho-fluorines can play a role, the electronic activation is the dominant factor in its reactivity. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable building block in the pursuit of novel materials and therapeutic agents.
References
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- Wiley-VCH. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
IRIS . (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from [Link]
-
YouTube. (2024, December 16). reaction mechanism, experimental procedure and how to get rid of TPPO. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin | Request PDF. Retrieved from [Link]
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Retrieved from [Link]
- NaBH4 Reduction of Ketone to Alcohol. (n.d.).
-
ResearchGate. (n.d.). Syntheses of (R)-sitagliptin | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
-
ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Retrieved from [Link]
- Spectrum. (n.d.). Acetaldehyde, trifluoro-, (2,4,6-trichlorophenyl)hydrazone - Optional[FTIR]. Retrieved from a spectrum of Acetaldehyde, trifluoro-, (2,4,6-trichlorophenyl)hydrazone.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
-
ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]
- arkat usa. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile.
-
Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(3-Fluorophenyl)acetaldehyde. Retrieved from [Link]
- 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. (n.d.). Retrieved from a document on Trifluoroacetaldehyde.
-
Arctom. (n.d.). CAS NO. 111991-19-6 | this compound | Catalog AAB-AA009U3U. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetaldehyde - the NIST WebBook. Retrieved from [Link]
-
YouTube. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]
- Chemical Reviews. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
- IS NIR Spectra. (n.d.).
Sources
- 1. This compound (111991-19-6) for sale [vulcanchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-(2,4,6-Trifluorophenyl)acetaldehyde in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2,4,6-Trifluorophenyl)acetaldehyde is a fluorinated aromatic aldehyde that serves as a valuable and versatile building block in modern organic synthesis. The unique electronic properties conferred by the trifluorinated phenyl ring, combined with the reactivity of the aldehyde functional group, make it a strategic component in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of its properties, reactivity, and key applications, complete with detailed experimental protocols to facilitate its effective use in a research and development setting.
Compound Profile and Physicochemical Properties
This compound is an organofluorine compound characterized by a symmetrically substituted trifluorinated benzene ring attached to an acetaldehyde moiety.[1] The three fluorine atoms exert a strong electron-withdrawing effect, which significantly influences the molecule's reactivity.
| Property | Value | Source |
| CAS Number | 111991-19-6 | [1] |
| Molecular Formula | C₈H₅F₃O | [1] |
| Molecular Weight | 174.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Likely a liquid at room temperature (inferred) | |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, EtOAc) with limited water solubility. |
The primary determinants of its chemical behavior are the electrophilic aldehyde carbon and the acidic α-protons, both of which are activated by the inductive effect of the trifluorophenyl group.
Core Reactivity: A Chemist's Perspective
The synthetic utility of this compound stems from the predictable yet tunable reactivity of the aldehyde group. The electron-withdrawing nature of the 2,4,6-trifluorophenyl ring enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.
Caption: General reactivity of this compound.
Application Focus: Synthesis of Chiral β-Amino Acids for DPP-IV Inhibitors
A paramount application of trifluorophenylacetaldehyde derivatives is in the synthesis of chiral β-amino acids, which are crucial pharmacophores in many modern drugs. A prominent example is Sitagliptin (Januvia®), a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) used for the treatment of type 2 diabetes.[2][3][4] The core of Sitagliptin contains a (R)-β-amino acid moiety derived from a trifluorophenyl precursor. While many industrial syntheses of Sitagliptin utilize the 2,4,5-trifluoro isomer, the following protocol illustrates a general and highly relevant strategy for asymmetric reductive amination, a key transformation for this class of aldehydes.
Conceptual Workflow: Asymmetric Reductive Amination
The transformation of a prochiral aldehyde to a chiral amine is a cornerstone of pharmaceutical synthesis. This process involves the initial formation of an imine or enamine, followed by a stereoselective reduction.
Caption: Workflow for asymmetric synthesis of a chiral amine.
Protocol: Asymmetric Reductive Amination for a β-Amino Acid Precursor
This protocol describes a general procedure for the diastereoselective reductive amination of a trifluorophenylacetaldehyde with a chiral amine, a key step towards synthesizing enantiomerically enriched β-amino acids. This method is adapted from established procedures for reductive amination.[5][6]
Materials:
-
2-(2,4,5-Trifluorophenyl)acetaldehyde
-
(R)-(+)-α-Methylbenzylamine (or other chiral amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add 2-(2,4,5-Trifluorophenyl)acetaldehyde (1.0 equiv). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Amine Addition: Add (R)-(+)-α-Methylbenzylamine (1.1 equiv) to the solution. If the reaction is slow, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.[5] Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent Addition: In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the stirring mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, preventing the formation of the corresponding alcohol as a side product.[5][6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Deprotection: The chiral auxiliary (α-methylbenzyl group) can be removed via hydrogenolysis (e.g., H₂, Pd/C in methanol or ethanol) to yield the free chiral amine, which can then be further functionalized to the desired β-amino acid.
| Reagent | Role | Rationale for Choice |
| 2-(2,4,5-Trifluorophenyl)acetaldehyde | Electrophile | Provides the core trifluorophenyl ethyl backbone. |
| (R)-(+)-α-Methylbenzylamine | Chiral Auxiliary & Nucleophile | Introduces the initial stereocenter to guide the asymmetric reduction. |
| Sodium triacetoxyborohydride | Reducing Agent | Mild, selective for imines/iminium ions in the presence of aldehydes.[5] |
| 1,2-Dichloroethane (DCE) | Solvent | Aprotic solvent, ideal for this reaction, often gives faster rates.[5] |
Broader Synthetic Applications & Protocols
Beyond β-amino acid synthesis, this compound is a substrate for numerous fundamental organic transformations.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[2][7] This is particularly useful for extending the carbon chain and introducing a double bond, which can be further functionalized.
General Protocol:
-
Ylide Generation: Suspend a triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere. Add a strong base (e.g., n-BuLi or NaHMDS, 1.1 equiv) dropwise. Stir the resulting ylide solution for 1 hour at 0 °C.
-
Aldehyde Addition: Cool the ylide suspension to -78 °C (or as appropriate for the specific ylide's reactivity) and add a solution of this compound (1.0 equiv) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The product can be purified by flash chromatography, separating the desired alkene from the triphenylphosphine oxide byproduct.
Aldol Condensation
The aldol reaction and subsequent condensation create a new carbon-carbon bond, leading to β-hydroxy aldehydes or α,β-unsaturated aldehydes, respectively.[8][9] This is a foundational C-C bond-forming reaction.
General Protocol (Base-Catalyzed):
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a protic solvent like ethanol.
-
Base Addition: Cool the solution to 0-5 °C and add a catalytic amount of a base (e.g., 10% aqueous NaOH or KOH) dropwise.[10][11]
-
Reaction: Stir the reaction at room temperature. The initial aldol addition product (β-hydroxy aldehyde) may form first. Gentle warming can promote dehydration to the α,β-unsaturated product. Monitor the reaction by TLC.
-
Work-up: Neutralize the reaction mixture with dilute acid (e.g., 1 M HCl).
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash with water and brine, dry, and concentrate. Purify by flash chromatography or recrystallization.
Safety and Handling
-
Hazard Profile: Phenylacetaldehyde derivatives are typically irritants. Handle with care, avoiding contact with skin and eyes.[12]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from oxidizing agents. The aldehyde functionality can be susceptible to air oxidation over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
This compound and its isomers are powerful synthetic intermediates. The trifluorinated phenyl moiety imparts unique electronic properties and is a common feature in many biologically active molecules. Mastery of its core reactivity—particularly in transformations like reductive amination, Wittig olefination, and aldol reactions—provides researchers with a robust tool for the efficient construction of complex and high-value chemical entities. The application of its 2,4,5-isomer in the synthesis of Sitagliptin underscores the profound impact of this class of building blocks on modern drug development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Funabiki, K., Itoh, Y., Kubota, Y., & Matsui, M. (2011). Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal With Aromatic Methyl Ketones. The Journal of Organic Chemistry, 76(9), 3545–3550. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., Krska, S., Rosner, T., Simmons, B., Wang, X., & others. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]
-
Magritek. (2018). The Aldol Condensation. Retrieved from [Link]
- Merck & Co., Inc. (2013). A novel process for the preparation of sitagliptin.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777046, 2,4,6-Trifluorobenzylamine. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11126322, 2-(4-Fluorophenyl)acetaldehyde. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Parmeggiani, F., Rué Casamajo, A., Colombo, D., Ghezzi, M. C., Galman, J. L., Chica, R. A., Brenna, E., & Turner, N. J. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(16), 4368–4379. [Link]
-
Proteopedia. (2016). Januvia (sitagliptin). Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of (R)-sitagliptin. Retrieved from [Link]
-
St-Jean, F., & St-Pierre, S. (2021). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 26(11), 3321. [Link]
-
Stojanowa-Antoszczyszyn, M., & Zienowicz, Z. (2013). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 18(10), 12814–12849. [Link]
-
U.S. Environmental Protection Agency. (2010). Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
YouTube. (2023, February 8). Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 23.1: Carbonyl Condensations - The Aldol Reaction. Retrieved from [Link]
Sources
- 1. This compound (111991-19-6) for sale [vulcanchem.com]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Januvia (sitagliptin) - Proteopedia, life in 3D [proteopedia.org]
- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 6. benthamscience.com [benthamscience.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. (2,4,6-Trifluorophenyl)methanamine | 214759-21-4 [sigmaaldrich.com]
Application Notes and Protocols: Reactions of 2-(2,4,6-Trifluorophenyl)acetaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Fluorinated Aldehyde
2-(2,4,6-Trifluorophenyl)acetaldehyde is a valuable building block in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing trifluorophenyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the steric hindrance provided by the ortho-fluorine atoms, offers unique opportunities for the stereoselective synthesis of complex molecules. These application notes provide a comprehensive guide to key reactions of this aldehyde with common nucleophiles, offering both theoretical insights and detailed experimental protocols.
Wittig Reaction: Synthesis of Substituted Styrenes
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. In the case of this compound, this reaction provides a direct route to substituted styrenes, which are precursors to a wide range of biologically active compounds. The reaction proceeds through the formation of a phosphonium ylide, which then reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to the desired alkene and triphenylphosphine oxide.[1][2]
Mechanism of the Wittig Reaction
The generally accepted mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate, which then cyclizes to the oxaphosphetane. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.
Caption: General workflow of the Wittig reaction.
Experimental Protocol: Synthesis of 1-(2,4,6-Trifluorophenyl)-2-phenylethene
This protocol describes the reaction of this compound with benzyltriphenylphosphonium chloride to yield the corresponding styrene derivative.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 eq).
-
Suspend the phosphonium salt in anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange-red color should develop).
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired styrene.
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | |
| Benzyltriphenylphosphonium chloride | 1.1 | |
| Sodium Hydride | 1.1 | Use a 60% dispersion in oil |
| Solvent | Temperature | Time |
| Anhydrous THF | 0 °C to RT | 12-16 h |
Aldol Reaction: Formation of β-Hydroxy Ketones
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. The high electrophilicity of this compound makes it an excellent acceptor in crossed aldol reactions.[3][4] The resulting β-hydroxy ketone can be a valuable intermediate for the synthesis of more complex molecules.
Mechanism of the Base-Catalyzed Aldol Reaction
The reaction is typically catalyzed by a base, which deprotonates a ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation yields the β-hydroxy ketone.
Caption: Base-catalyzed aldol reaction pathway.
Experimental Protocol: Crossed Aldol Reaction with Acetone
This protocol outlines the base-catalyzed aldol reaction between this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (0.1 eq) dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, neutralize the mixture by adding 1 M HCl until the pH is approximately 7.
-
Remove the ethanol and excess acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude β-hydroxy ketone.
-
The product can be further purified by column chromatography on silica gel if necessary.
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | |
| Acetone | 10.0 | Used in excess as both reactant and solvent |
| Sodium Hydroxide | 0.1 | Catalytic amount |
| Solvent | Temperature | Time |
| Ethanol/Water | 0 °C | 1-2 h |
Reductive Amination: Synthesis of N-Substituted Amines
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The electron-deficient nature of this compound facilitates the initial nucleophilic attack by the amine.
General Workflow for Reductive Amination
The process involves two key steps: the formation of a C-N double bond (imine) and its subsequent reduction.
Caption: Simplified workflow for reductive amination.
Experimental Protocol: Synthesis of N-Benzyl-2-(2,4,6-trifluorophenyl)ethanamine
This protocol details the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add benzylamine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the desired amine.
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | |
| Benzylamine | 1.1 | |
| Sodium Triacetoxyborohydride | 1.5 | Mild reducing agent |
| Acetic Acid | 0.1 | Catalyst for imine formation |
| Solvent | Temperature | Time |
| Dichloromethane | Room Temperature | 12-16 h |
Asymmetric Synthesis: Enantioselective Addition of Nucleophiles
The development of asymmetric methods to control the stereochemistry of nucleophilic additions to aldehydes is a cornerstone of modern organic synthesis. For this compound, the synthesis of chiral alcohols and other stereodefined products is of significant interest for drug discovery. Organocatalysis, in particular, offers a powerful platform for achieving high enantioselectivity.[5][6]
Organocatalytic Asymmetric Aldol Reaction
Chiral organocatalysts, such as proline and its derivatives, can facilitate highly enantioselective aldol reactions. The catalyst activates the ketone component by forming a nucleophilic enamine, which then attacks the aldehyde in a stereocontrolled manner.
Considerations for Asymmetric Protocols
-
Catalyst Selection: Proline-based catalysts are a good starting point. The choice of catalyst can influence both the yield and the enantioselectivity.
-
Solvent: The polarity and protic nature of the solvent can have a significant impact on the reaction outcome.
-
Additives: The use of co-catalysts or additives, such as water or acids, can be crucial for achieving high stereocontrol.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.
Researchers aiming to develop an asymmetric protocol should start with small-scale screening of various catalysts and conditions to identify the optimal parameters for the desired transformation.
Conclusion
This compound is a highly reactive and versatile substrate for a range of nucleophilic addition reactions. The protocols and insights provided in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecules with unique electronic and steric properties. The high electrophilicity of the carbonyl group, a direct consequence of the trifluorophenyl substituent, makes this aldehyde an attractive starting material for the synthesis of novel chemical entities.
References
-
SATHEE. Aldol Condensation. Available at: [Link].
-
Funabiki, K., Itoh, Y., Kubota, Y., & Matsui, M. (2011). Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal With Aromatic Methyl Ketones. The Journal of Organic Chemistry, 76(9), 3545–3550. Available at: [Link].
-
Maruoka, K. (2010). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 6, 1093. Available at: [Link].
-
Qiao, Y., Chen, Q., Lin, S., Ni, B., & Headley, A. D. (2013). Organocatalytic direct asymmetric crossed-aldol reactions of acetaldehyde in aqueous media. The Journal of Organic Chemistry, 78(6), 2693–2697. Available at: [Link].
-
Chemistry LibreTexts. (2014). 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. Available at: [Link].
- Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones. (n.d.). Google Patents.
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). Molecules, 28(4), 1888. Available at: [Link].
-
Evans, M. (2023). The Wittig Reaction in Synthesis. YouTube. Available at: [Link].
-
Chen, J., et al. (2018). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 23(10), 2575. Available at: [Link].
-
Komiyama, T., et al. (2023). Synthesis and stereodynamics of intramolecular hemiacetals in biaryl aldehyde-alcohols. Chemistry – A European Journal. Available at: [Link].
-
Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. (2021). Chemistry – A European Journal, 27(1), 189-193. Available at: [Link].
-
Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. (2017). ACS Catalysis, 7(3), 1888-1903. Available at: [Link].
-
Parallel paired electrolysis-enabled asymmetric catalysis: simultaneous synthesis of aldehydes/aryl bromides and chiral alcohols. (2022). Nature Communications, 13(1), 1-9. Available at: [Link].
-
Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. (2021). ChemRxiv. Available at: [Link].
-
Synthesis of N-(2-arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2021). Polymers, 13(16), 2735. Available at: [Link].
-
Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. (2021). Chinese Journal of Pesticide Science, 23(3), 523-530. Available at: [Link].
-
An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link].
-
Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 235-251. Available at: [Link].
-
Recent advances in organocatalytic atroposelective reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 1-36. Available at: [Link].
-
Organocatalytic asymmetric synthesis of axially and centrally chiral heterotriarylmethanes by a Friedel–Crafts reaction. (2021). Organic & Biomolecular Chemistry, 19(33), 7205-7209. Available at: [Link].
Sources
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organocatalytic direct asymmetric crossed-aldol reactions of acetaldehyde in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 7. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2,4,6-Trifluorophenyl)acetaldehyde: A Key Building Block in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Aldehydes in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a well-established strategy for enhancing pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a drug's metabolic stability, lipophilicity, and binding affinity to target proteins. Among the diverse array of fluorinated building blocks, 2-(2,4,6-Trifluorophenyl)acetaldehyde stands out as a particularly valuable precursor. Its trifluorinated phenyl ring and reactive aldehyde group provide a versatile scaffold for the synthesis of complex pharmaceutical agents.[1][2] The strategic placement of three fluorine atoms on the aromatic ring creates a distinct electronic environment that can profoundly impact the reactivity and biological activity of its derivatives.[1] This guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for its use in pharmaceutical research and development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 111991-19-6 | [1][3] |
| Molecular Formula | C8H5F3O | [1] |
| Molecular Weight | 174.12 g/mol | [1] |
| Appearance | Varies; often a liquid | [4] |
| Boiling Point | 196.8 ± 35.0 °C (Predicted) | [4] |
| Density | 1.317 ± 0.06 g/cm3 (Predicted) | [4] |
Storage and Handling: this compound, like many aldehydes, is susceptible to oxidation and may form peroxides over time, especially when exposed to air.[5] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[6] Containers should be tightly sealed and stored in a well-ventilated area away from heat, sparks, and open flames.[5][7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[6][8]
Application in the Synthesis of β-Amino Acids: Precursors to Sitagliptin
A prominent application of this compound and its isomers is in the synthesis of chiral β-amino acids, which are crucial components of many pharmaceuticals.[9] One of the most notable examples is the synthesis of Sitagliptin, an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[10] Sitagliptin's mechanism of action involves the inhibition of dipeptidyl peptidase-4 (DPP-4).[10]
The synthesis of Sitagliptin often involves the asymmetric synthesis of a key β-amino acid intermediate derived from a trifluorophenyl-containing precursor. While many documented syntheses of Sitagliptin utilize the 2,4,5-trifluorophenyl isomer, the principles and reactions are highly relevant to the application of this compound in similar synthetic strategies.[10][11][12][13][14]
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a β-amino acid precursor from a trifluorophenylacetaldehyde derivative, a critical step in the synthesis of molecules like Sitagliptin.
Caption: Generalized workflow for β-amino acid synthesis.
Protocol: Asymmetric Synthesis of a β-Amino Acid Precursor
This protocol outlines a representative procedure for the asymmetric synthesis of a β-amino acid derivative, a key intermediate for various pharmaceuticals. This method is based on principles of catalytic asymmetric synthesis.[9][15]
Materials:
-
This compound
-
Silyl ketene acetal (e.g., derived from methyl acetate)
-
Chiral Brønsted acid or Lewis acid catalyst
-
Aminating agent (e.g., a protected amine source)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the chiral catalyst (e.g., 5-10 mol%) in the anhydrous solvent.
-
Addition of Aldehyde: Cool the solution to the desired temperature (e.g., -78 °C) and add this compound (1.0 equivalent) dropwise.
-
Addition of Nucleophile: Slowly add the silyl ketene acetal (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction by adding the appropriate quenching solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ester.
-
Amination: The resulting β-hydroxy ester can then be converted to the corresponding β-amino ester through established methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the deactivation of the catalyst and the hydrolysis of the silyl ketene acetal.
-
Low Temperature: Performing the reaction at low temperatures often enhances the stereoselectivity of the catalytic process by minimizing competing side reactions and favoring a more ordered transition state.
-
Chiral Catalyst: The choice of a chiral catalyst is the cornerstone of this asymmetric synthesis, as it dictates the stereochemical outcome of the reaction, leading to the desired enantiomer of the product.[15]
Characterization and Quality Control
The purity and identity of the synthesized intermediates and the final product must be rigorously confirmed.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the chemical structure and the successful incorporation of the trifluorophenyl moiety.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and, with a chiral stationary phase, to determine the enantiomeric excess (ee) of the product.[13]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl and hydroxyl groups.
Safety Considerations
Working with this compound and its derivatives requires strict adherence to safety protocols.
-
Inhalation: May cause respiratory irritation.[5][7] Work in a well-ventilated fume hood.[6][8]
-
Skin and Eye Contact: Can cause skin and serious eye irritation.[5][6] Wear appropriate protective gloves and safety goggles.[8]
-
Flammability: Aldehydes can be flammable.[5][7] Keep away from ignition sources.[8]
-
Peroxide Formation: As with many aldehydes, there is a risk of peroxide formation upon prolonged exposure to air.[5] It is advisable to test for peroxides before distillation or concentration.[6]
Conclusion
This compound is a powerful and versatile precursor in the synthesis of high-value pharmaceutical compounds. Its unique electronic properties, conferred by the trifluorinated phenyl ring, make it an attractive starting material for the construction of complex molecular architectures. The protocols and guidelines presented here provide a foundation for researchers to safely and effectively utilize this important building block in their drug discovery and development endeavors. A thorough understanding of its reactivity, coupled with rigorous analytical characterization and adherence to safety protocols, will undoubtedly pave the way for the creation of novel and impactful medicines.
References
- All About Drugs. (n.d.). SITAGLIPTIN.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Vulcanchem. (n.d.). This compound - 111991-19-6.
- National Center for Biotechnology Information. (2021, October 6). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
- Google Patents. (n.d.). CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof.
- PubMed Central. (n.d.). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition.
- MDPI. (n.d.). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate.
- PubMed Central. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
- Royal Society of Chemistry. (2010, February 24). Recent advances in the catalytic asymmetric synthesis of β-amino acids.
- BLD Pharm. (n.d.). 111991-19-6|this compound.
- University of Pittsburgh. (n.d.). Catalytic Asymmetric Construction of β-Amino Acid Precursors and Their Use in an Iterative Method Towards β-Peptide Synthesis.
- Guidechem. (n.d.). 2-(2,4,5-trifluorophenyl)acetaldehyde 111991-20-9.
- Airgas. (2021, March 8). SAFETY DATA SHEET.
- Agilent Technologies. (2024, August 23). Acetaldehyde - Safety Data Sheet.
- BOC Sciences. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
Sources
- 1. This compound (111991-19-6) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 111991-19-6|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. agilent.com [agilent.com]
- 8. airgas.com [airgas.com]
- 9. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SITAGLIPTIN – All About Drugs [allfordrugs.com]
- 12. CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents [patents.google.com]
- 13. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-(2,4,6-Trifluorophenyl)acetaldehyde for Enhanced Chromatographic Analysis
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the derivatization of 2-(2,4,6-Trifluorophenyl)acetaldehyde, a key intermediate in various synthetic pathways. Direct analysis of this fluorinated aldehyde presents significant challenges due to its reactivity, potential for thermal instability, and lack of a strong chromophore for UV detection. Chemical derivatization is an essential sample preparation step to overcome these limitations. We present two field-proven protocols for robust and sensitive quantification: (1) silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and (2) hydrazone formation with 2,4-dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Rationale for Derivatization
This compound is an organofluorine compound increasingly utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluorophenyl moiety imparts unique chemical properties, but the acetaldehyde functional group presents analytical challenges. Aldehydes are prone to oxidation, polymerization, and thermal degradation, which can compromise the accuracy and reproducibility of analytical results.[3] Furthermore, their inherent polarity can lead to poor peak shape in gas chromatography due to interactions with active sites in the GC system.[4]
Chemical derivatization transforms the analyte into a more suitable form for analysis by:
-
Increasing Thermal Stability and Volatility: Crucial for GC analysis, this is achieved by replacing active hydrogens with more stable, non-polar groups.[5][6]
-
Improving Chromatographic Behavior: Derivatization reduces the polarity of the analyte, minimizing peak tailing and improving separation efficiency.[7][8]
-
Enhancing Detector Response: By introducing specific functional groups, the derivative can be made highly responsive to a particular detector, such as an electron capture detector (ECD) or a UV-Vis detector.[9][10]
This application note details two primary strategies tailored for the most common high-end analytical platforms in research and drug development.
Derivatization Strategy for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal is to create a derivative that is both volatile and thermally stable. Silylation is the most prevalent and effective technique for this purpose.[8][11]
2.1 Principle: Silylation with BSTFA
Silylation involves the replacement of an active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[7] Aldehydes, particularly those that can enolize, possess an active hydrogen on the α-carbon. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with the enol form of this compound to produce a stable and volatile trimethylsilyl enol ether.[5][12][13] The byproducts of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the chromatography.[12] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the reaction, especially for sterically hindered compounds.[8][14]
Caption: DNPH derivatization of the aldehyde for HPLC-UV analysis.
3.2 Protocol 2: Derivatization using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol details the steps for converting this compound into its DNPH-hydrazone for HPLC-UV analysis.
3.2.1 Materials
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Concentrated Hydrochloric Acid (HCl) or Phosphoric Acid
-
Deionized water
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
HPLC-UV system
3.2.2 Step-by-Step Methodology
-
DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile. For example, add ~30 mg of DNPH to 10 mL of acetonitrile and sonicate for 10 minutes. Filter the solution to remove undissolved solid. To this saturated solution, carefully add 50 µL of concentrated HCl. This reagent should be prepared fresh.
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare working standards (e.g., 0.1-50 µg/mL) by serial dilution in acetonitrile.
-
Reaction Mixture: In a 2 mL vial, combine 500 µL of the standard or sample solution with 500 µL of the acidified DNPH reagent.
-
Reaction Incubation: Tightly cap the vial and mix. Place the vial in a heating block or water bath set to 60°C for 30 minutes . The elevated temperature ensures the reaction proceeds to completion. [15][16]5. Cooling and Analysis: Allow the vial to cool to room temperature. The sample can be directly injected, or diluted with the mobile phase if necessary, for HPLC-UV analysis.
3.2.3 Suggested HPLC-UV Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 60% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
UV Detection: 360 nm
Summary of Methods and Workflow
The selection of a derivatization method is contingent on the available instrumentation and the specific analytical objectives.
4.1 Comparison of Derivatization Strategies
| Parameter | GC-MS via Silylation (BSTFA) | HPLC-UV via Hydrazone Formation (DNPH) |
| Principle | Replacement of enolic proton with a TMS group to increase volatility. [5] | Reaction with carbonyl group to form a UV-active hydrazone. [17] |
| Analyte Form | Volatile, thermally stable TMS enol ether. | Stable, conjugated DNPH-hydrazone. |
| Instrumentation | Gas Chromatograph-Mass Spectrometer (GC-MS) | High-Performance Liquid Chromatograph with UV Detector (HPLC-UV) |
| Key Advantage | High specificity and structural confirmation from MS. | High sensitivity with UV detection; robust and widely used method. [18] |
| Key Consideration | Extreme sensitivity to moisture; requires anhydrous conditions. [12] | Potential for E/Z isomer formation, which may result in split peaks. [17] |
| Typical Conditions | 70°C for 45 min in anhydrous solvent. [14] | 60°C for 30 min in acidified acetonitrile. [15][16] |
4.2 General Analytical Workflow
The diagram below illustrates the comprehensive workflow from sample receipt to final data analysis for both derivatization protocols.
Caption: Overall workflow for the analysis of this compound.
Conclusion
The derivatization of this compound is a critical step for achieving accurate, sensitive, and reproducible analytical results. Silylation with BSTFA provides an excellent pathway for GC-MS analysis by creating a volatile and stable derivative suitable for gas-phase separation and mass spectrometric identification. For laboratories equipped with HPLC-UV systems, derivatization with DNPH is a robust and effective method that imparts a strong chromophore, enabling highly sensitive detection. The choice between these protocols should be guided by the available instrumentation, the required level of sensitivity and specificity, and the nature of the sample matrix. By following these detailed and scientifically-grounded protocols, researchers, scientists, and drug development professionals can confidently quantify this important fluorinated aldehyde.
References
- United Chemical Technologies (UCT).
- JASCO Inc. (2024).
- Agilent Technologies. (n.d.).
- Hitachi High-Tech. (n.d.).
- JASCO Global. (2020).
- SelectScience. (n.d.).
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
- Sigma-Aldrich. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (T6381)
- Li, Y., et al. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
- Grokipedia. (n.d.). BSTFA.
- United Chemical Technologies (UCT). (n.d.).
- Marten, S., & Naguschewski, M. (2010). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Greyhound Chromatography. (n.d.).
- Regis Technologies. (n.d.).
- Supelco. (n.d.).
-
Wang, L., et al. (2009). Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 23(1), 123-128. [Link]
- Little, J. L. (2014).
- Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide).
- Wu, J., et al. (2009). Study on the derivatization process using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroace tamide[sic], trimethylsilydiazomethane for the determination of fecal sterols by gas chromatography-mass spectrometry.
-
Koshy, K. T., et al. (1975). O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids. Journal of Chromatographic Science, 13(2), 97-104. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). FA derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine) (A) or PFPH (pentafluorophenylhydrazine) (B). [Link]
-
Al-Qahtani, M. A., & Abdel-Reheem, M. A. T. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. [Link]
-
ResearchGate. (n.d.). Scheme showing derivatization reactions of acetaldehyde, acrolein, and formaldehyde with TFEH. [Link]
-
Moldoveanu, S. C., & David, V. (2012). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Washington, J. W., et al. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management, 17(2), 331-351. [Link]
-
Koudjonou, B. K., et al. (2006). Halogenated acetaldehydes: analysis, stability and fate in drinking water. Chemosphere, 62(1), 56-63. [Link]
-
Mkilima, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8871921. [Link]
-
Fustero, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057-1092. [Link]
Sources
- 1. This compound (111991-19-6) for sale [vulcanchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. unitedchem.com [unitedchem.com]
- 6. restek.com [restek.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. grokipedia.com [grokipedia.com]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. iomcworld.com [iomcworld.com]
- 16. unitedchem.com [unitedchem.com]
- 17. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hitachi-hightech.com [hitachi-hightech.com]
Application Notes and Protocol for the Reduction of 2-(2,4,6-Trifluorophenyl)acetaldehyde to 2-(2,4,6-Trifluorophenyl)ethanol
Authored by: [Your Name/Group], Senior Application Scientist
Introduction: The selective reduction of aldehydes to their corresponding primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This document provides a detailed protocol for the reduction of 2-(2,4,6-Trifluorophenyl)acetaldehyde to 2-(2,4,6-Trifluorophenyl)ethanol. The presence of the electron-withdrawing trifluorophenyl group can influence the reactivity of the aldehyde, necessitating a carefully controlled and optimized protocol. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high chemoselectivity for aldehydes, and operational simplicity.[1][2][3] This protocol is designed for researchers and scientists in drug development and process chemistry, providing a robust and reproducible method.
Reaction Principle: The reduction of an aldehyde to a primary alcohol using sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[2][4] The resulting alkoxide intermediate is then protonated during the workup step to yield the final alcohol.[2][4] The trifluoromethyl groups on the phenyl ring are electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction rate.
I. Materials and Methods
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number | Notes |
| This compound | ≥95% | Various | 883267-70-7 | Starting material. |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Various | 16940-66-2 | Reducing agent.[5] |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Various | 67-56-1 | Reaction solvent. |
| Deionized Water (H₂O) | 7732-18-5 | For quenching and workup. | ||
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | 7647-01-0 | For quenching and pH adjustment. |
| Ethyl Acetate (EtOAc) | ACS Grade, ≥99.5% | Various | 141-78-6 | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, granular | Various | 7757-82-6 | Drying agent. |
| Celite® | Various | 61790-53-2 | Optional, for filtration. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
II. Experimental Protocol
Reaction Setup and Execution
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the aldehyde in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed; ensure the addition is slow enough to control the effervescence.[6]
-
Expert Insight: Portion-wise addition of NaBH₄ is critical for safety and reaction control. A rapid addition can lead to an uncontrolled exotherm and excessive hydrogen gas release, which is flammable.[3]
-
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15-30 minutes.
-
TLC System: A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, being more polar, will have a lower Rf value than the starting aldehyde. The reaction is considered complete when the starting material spot is no longer visible by TLC.[7]
-
Workup and Purification
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 1 M HCl dropwise at 0 °C until the gas evolution ceases and the pH of the solution is acidic (pH ~2-3). This step neutralizes the excess sodium borohydride and hydrolyzes the borate esters.[8]
-
Causality: The acidic quench is necessary to protonate the intermediate alkoxide to form the desired alcohol and to decompose any remaining NaBH₄.[2]
-
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate. If fine precipitates are present, filtration through a small pad of Celite® is recommended.
-
Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude 2-(2,4,6-Trifluorophenyl)ethanol.
-
Purification (if necessary): The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
III. Safety Precautions
-
Sodium Borohydride: Sodium borohydride is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water or acidic solutions.[5][9] It is also toxic if swallowed or in contact with skin.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[6][9][10] Store in a cool, dry place away from moisture and acids.[5][10]
-
Methanol: Methanol is a flammable liquid and is toxic. Avoid inhalation and contact with skin and eyes.
-
Hydrochloric Acid: Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
General Precautions: Perform the reaction in a well-ventilated fume hood. Be aware of the exothermic nature of the reaction and have an ice bath readily available for cooling.
IV. Visualization of the Workflow
Caption: Chemical transformation from aldehyde to primary alcohol.
V. References
-
Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Available from: [Link]
-
New Journal of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Available from: [Link]
-
ESPI Metals. Sodium Borohydride Safety Data Sheet. Available from: [Link]
-
The Ohio State University. Sodium Borohydride SOP. Available from: [Link]
-
Canadian Journal of Chemistry. Chemoselective reductions with sodium borohydride. Available from: [Link]
-
University of California, Santa Barbara. Sodium borohydride - Standard Operating Procedure. Available from: [Link]
-
University of Georgia Research. SodiumBorohydride-16940-66-2.docx. Available from: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]
-
PrepChem. Synthesis of 2,4,6-trifluorophenylmethyl alcohol. Available from: [Link]
-
Reddit. Help: NaBH4 workup advice. Available from: [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]
-
University of California, Irvine. NaBH4 Reduction of Ketone to Alcohol. Available from: [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]
-
Common Organic Chemistry. Sodium Borohydride. Available from: [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Sodium Borohydride - ESPI Metals [espimetals.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. research.uga.edu [research.uga.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
Application Notes and Protocols for the Oxidation of 2-(2,4,6-Trifluorophenyl)acetaldehyde to 2-(2,4,6-Trifluorophenyl)acetic Acid
Introduction: The Significance of 2-(2,4,6-Trifluorophenyl)acetic Acid in Modern Drug Discovery
The synthesis of 2-(2,4,6-Trifluorophenyl)acetic acid, a key intermediate in the development of various pharmaceutical agents, represents a critical transformation in medicinal chemistry. The presence of the trifluorophenyl moiety often imparts desirable properties to drug candidates, including enhanced metabolic stability and improved binding affinity. The oxidation of the corresponding aldehyde, 2-(2,4,6-Trifluorophenyl)acetaldehyde, is a fundamental step in accessing this valuable building block. This guide provides detailed protocols and expert insights into two robust methods for this conversion: the Pinnick Oxidation and the Jones Oxidation. The choice between these methods will depend on the scale of the reaction, the presence of other functional groups, and considerations regarding reagent toxicity and waste disposal.
Method 1: Pinnick Oxidation - A Mild and Selective Approach
The Pinnick oxidation is a highly regarded method for the conversion of aldehydes to carboxylic acids due to its mild reaction conditions and broad functional group tolerance.[1][2] This makes it particularly suitable for complex molecules and substrates that are sensitive to harsh acidic or oxidative environments. The reaction employs sodium chlorite (NaClO2) as the oxidant, which is activated to chlorous acid (HClO2) in the presence of a mild acid.[1][2]
Causality of Experimental Choices in Pinnick Oxidation
The key to the Pinnick oxidation's selectivity lies in the nature of the oxidant and the use of a scavenger. Chlorous acid is a relatively weak oxidizing agent, which minimizes over-oxidation and side reactions. However, a byproduct of the reaction is hypochlorous acid (HOCl), a more reactive and less selective oxidant.[2] To mitigate the detrimental effects of HOCl, a scavenger such as 2-methyl-2-butene is added to the reaction mixture. The scavenger preferentially reacts with the HOCl, preventing it from interfering with the desired oxidation or reacting with other functional groups in the starting material or product.[2][3] The choice of a buffered system, typically using a phosphate buffer, ensures that the optimal pH for the generation of chlorous acid is maintained throughout the reaction.[3]
Detailed Protocol for Pinnick Oxidation
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium chlorite (NaClO2, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)
-
2-Methyl-2-butene
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate monohydrate (4.0 eq) and 2-methyl-2-butene (4.0 eq).
-
Initiation of Oxidation: Cool the mixture in an ice bath and add sodium chlorite (3.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Workup: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,4,6-Trifluorophenyl)acetic acid.
-
Further Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Data Summary Table for Pinnick Oxidation
| Parameter | Value/Condition | Rationale |
| Solvent | t-BuOH/H2O (1:1) | Co-solvent system to dissolve both the organic substrate and inorganic reagents. |
| Oxidant | Sodium Chlorite (NaClO2) | Mild and selective oxidizing agent for aldehydes.[1] |
| Acid | NaH2PO4·H2O | Provides the acidic environment to generate the active oxidant, chlorous acid. |
| Scavenger | 2-Methyl-2-butene | Removes the reactive byproduct, hypochlorous acid (HOCl).[2][3] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by stirring at ambient temperature for completion. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC or LC-MS. |
| Expected Yield | >85% | High yields are generally achievable with this method. |
Experimental Workflow for Pinnick Oxidation
Method 2: Jones Oxidation - A Powerful and Rapid Alternative
The Jones oxidation is a classic and potent method for the oxidation of primary alcohols and aldehydes to carboxylic acids.[4][5] The reagent, Jones reagent, is a solution of chromium trioxide (CrO3) in aqueous sulfuric acid.[5] This method is known for its speed and high yields, but it is also characterized by its harsh acidic conditions and the use of carcinogenic chromium(VI) compounds.[5] Therefore, it should be used with appropriate safety precautions and is less suitable for substrates with acid-sensitive functional groups.
Causality of Experimental Choices in Jones Oxidation
The high oxidation potential of chromic acid, formed in situ from chromium trioxide and sulfuric acid, is the driving force behind the Jones oxidation.[4] The reaction proceeds through the formation of a chromate ester intermediate, which then eliminates to form the carbonyl compound. In the case of aldehydes, they are first hydrated to form a gem-diol, which is then oxidized to the carboxylic acid.[4][6] The strongly acidic medium facilitates these steps. Acetone is a common solvent as it is inert to the oxidant and effectively solubilizes many organic substrates.
Detailed Protocol for Jones Oxidation
Materials:
-
This compound
-
Acetone
-
Jones Reagent (prepared by dissolving 26.72 g of CrO3 in 23 mL of concentrated H2SO4 and carefully diluting with water to a final volume of 100 mL)
-
Isopropanol
-
Sodium bisulfite (NaHSO3)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et2O)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in acetone.
-
Oxidation: Cool the solution in an ice bath. Add the Jones reagent dropwise from the dropping funnel, maintaining the internal temperature below 20 °C. A color change from orange/red to green will be observed as the Cr(VI) is reduced to Cr(III).
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Quenching: Cool the reaction mixture in an ice bath and quench the excess oxidant by the dropwise addition of isopropanol until the orange/red color disappears and the solution remains green.
-
Workup: Partition the mixture between water and ethyl acetate or diethyl ether. If emulsions form, the addition of a small amount of sodium bisulfite may be helpful. Separate the layers.
-
Extraction: Extract the aqueous layer with additional portions of the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.
Data Summary Table for Jones Oxidation
| Parameter | Value/Condition | Rationale |
| Solvent | Acetone | Inert solvent that dissolves the organic substrate. |
| Oxidant | Jones Reagent (CrO3/H2SO4/H2O) | Powerful oxidizing agent for the rapid conversion of aldehydes to carboxylic acids.[4][5] |
| Temperature | 0 °C to Room Temp. | Initial cooling to control the highly exothermic reaction. |
| Reaction Time | 1-2 hours | Typically a rapid reaction. |
| Expected Yield | >90% | High yields are common with this method. |
| Safety Note | Cr(VI) is a known carcinogen. Handle with extreme care in a fume hood. | Proper personal protective equipment and waste disposal procedures are essential. |
Experimental Workflow for Jones Oxidation
Conclusion: Method Selection and Optimization
The choice between the Pinnick and Jones oxidation methods for the synthesis of 2-(2,4,6-Trifluorophenyl)acetic acid will be dictated by the specific requirements of the synthetic route. For substrates with sensitive functional groups or when avoiding harsh, toxic reagents is a priority, the Pinnick oxidation is the superior choice. For rapid, high-yielding conversions on robust substrates where the use of chromium can be managed, the Jones oxidation remains a viable option. In both cases, careful monitoring of the reaction progress is crucial for achieving optimal results. The protocols provided herein serve as a solid foundation for researchers to successfully perform this important transformation.
References
-
Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). A Simple, Efficient, and Mild Protocol for the Oxidation of Aldehydes to Carboxylic Acids and Esters Using Oxone. Organic Letters, 5(7), 1031–1034. [Link]
-
Dai, P.-F., Qu, J.-P., & Kang, Y.-B. (2019). Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Letters, 21(5), 1393–1396. [Link]
-
Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2017). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education, 94(7), 943–946. [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Wikipedia. (2023). Pinnick oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]
-
Wikipedia. (2023). Jones oxidation. [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]
-
Sciencemadness Wiki. (2019). Jones oxidation. [Link]
-
Wenxuecity. (2023). Pinnick oxidation. [Link]
-
PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-(2,4,6-Trifluorophenyl)acetaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. 2-(2,4,6-Trifluorophenyl)acetaldehyde, with its trifluorinated phenyl ring, represents a valuable building block for the synthesis of novel therapeutics. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule, enhancing its potential for interactions with biological targets and increasing its resistance to metabolic degradation.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility as a precursor for the synthesis of potent enzyme inhibitors. We will delve into its role in the development of Epidermal Growth Factor Receptor (EGFR) and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, providing detailed synthetic protocols, mechanistic insights, and a summary of relevant biological data.
Application I: Synthesis of Anilinoquinazoline-Based EGFR/ErbB-2 Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2 are key players in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers, making them critical targets for anti-cancer drug development. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective EGFR inhibitors. The trifluorophenyl moiety of this compound can be incorporated into this scaffold to enhance binding affinity and improve metabolic stability.
Mechanistic Rationale: The Role of the Trifluorophenyl Group
The trifluorophenyl group in anilinoquinazoline-based EGFR inhibitors plays a crucial role in the molecule's interaction with the ATP-binding site of the kinase domain. The fluorine atoms can form favorable interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active site. Furthermore, the electron-withdrawing nature of the trifluorophenyl ring can modulate the pKa of the quinazoline core, optimizing its interaction with key residues like the gatekeeper threonine. X-ray crystallography studies of EGFR in complex with fluorinated inhibitors have revealed that the fluorophenyl group often occupies a hydrophobic pocket, where the fluorine atoms can displace water molecules and contribute to a more favorable binding entropy.[1][2]
Caption: EGFR signaling and inhibition.
Experimental Protocol: Synthesis of a 4-(2,4,6-Trifluorophenyl)anilino-6,7-dimethoxyquinazoline
This protocol outlines a plausible synthetic route for a representative anilinoquinazoline-based EGFR inhibitor using this compound as a precursor.
Step 1: Oxidative Conversion of Acetaldehyde to Phenylacetic Acid
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone.
-
Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise at 0°C until a persistent orange color is observed.
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2,4,6-Trifluorophenyl)acetic acid.
Step 2: Amide Coupling to form N-(4-aminophenyl)-2-(2,4,6-trifluorophenyl)acetamide
-
Dissolve 2-(2,4,6-Trifluorophenyl)acetic acid (1.0 eq) in dichloromethane.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.
-
In a separate flask, dissolve p-phenylenediamine (1.1 eq) and triethylamine (2.0 eq) in dichloromethane.
-
Add the acid chloride solution dropwise to the p-phenylenediamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography to obtain the desired amide.
Step 3: Cyclization to form the Quinazoline Core
-
Reflux a mixture of N-(4-aminophenyl)-2-(2,4,6-trifluorophenyl)acetamide (1.0 eq) and 4,5-dimethoxyanthranilic acid (1.0 eq) in phosphorus oxychloride (POCl₃) for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with concentrated ammonia solution.
-
Collect the precipitate by filtration, wash with water, and dry to yield the crude product.
-
Recrystallize from ethanol to obtain the pure 4-(2,4,6-Trifluorophenyl)anilino-6,7-dimethoxyquinazoline.[3][4][5]
Caption: Synthetic workflow for an EGFR inhibitor.
Data Summary: In Vitro Activity of Trifluorophenyl-Containing EGFR Inhibitors
| Compound Class | Specific Compound Example | EGFR IC₅₀ (nM) | Reference |
| 5-Trifluoromethylpyrimidine Derivatives | Compound 9u | 91 | [6] |
| 4-Anilinoquinazoline Derivatives | Compound 19g | 110 | [4] |
| Thiazolyl-pyrazoline Derivatives | Compound VI | 60 | [7] |
| 6-Arylureido-4-anilinoquinazoline | Compound 7i | 17.32 | [8] |
| Pyrrolo[3,2-d]pyrimidine-Based Inhibitors | Compound 12 | 14.5 | [9] |
Application II: Synthesis of β-Amino Acid-Derived DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV an attractive target for the treatment of type 2 diabetes. β-amino acids are key structural motifs in many potent DPP-IV inhibitors, and this compound can serve as a starting material for their synthesis.
Mechanistic Rationale: Mimicking the Dipeptide Substrate
DPP-IV inhibitors containing a β-amino acid moiety are designed to mimic the dipeptide substrates of the enzyme. The trifluorophenyl group can engage in favorable hydrophobic and electrostatic interactions within the S1 subsite of the DPP-IV active site. The amine group of the β-amino acid forms a crucial salt bridge with a glutamate residue (Glu205/206) in the active site, a key interaction for potent inhibition. The trifluorination of the phenyl ring can enhance the compound's metabolic stability, preventing rapid degradation and prolonging its therapeutic effect.[10][11][12]
Sources
- 1. A structure-based view of Epidermal Growth Factor Receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor evaluation and docking study of novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
Application Note & Protocol: Quantitative Analysis of 2-(2,4,6-Trifluorophenyl)acetaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quantifying 2-(2,4,6-Trifluorophenyl)acetaldehyde
This compound is an organofluorine compound with the molecular formula C8H5F3O and a molecular weight of 174.12 g/mol .[1] As a fluorinated aromatic aldehyde, it serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[2][3] Consequently, the precise quantification of this compound is paramount during drug development and manufacturing to ensure reaction efficiency, product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This application note provides detailed protocols for two robust analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for direct analysis and sensitive detection.
The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
Method 1: HPLC-UV Analysis via DNPH Derivatization
Principle:
Aldehydes can be challenging to analyze directly via HPLC due to their potential for instability and poor UV absorbance.[4] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely accepted and robust method to overcome these limitations.[5][6][7] DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric, exhibiting strong absorbance in the UV-visible region (typically around 360 nm), which significantly enhances detection sensitivity.[6][8]
Experimental Workflow: HPLC-UV Method
Caption: Workflow for the quantification of this compound by HPLC-UV with DNPH derivatization.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Sulfuric acid (concentrated)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
DNPH Derivatizing Reagent (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Gentle warming and sonication may be required. Caution: DNPH is potentially explosive when dry and should be handled with care.
-
Acid Catalyst (2% H₂SO₄ in Acetonitrile): Carefully add 2 mL of concentrated sulfuric acid to 98 mL of acetonitrile with cooling.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound and dissolve in 50 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
3. Derivatization Procedure:
-
To 1 mL of each working standard and sample solution in a suitable vial, add 1 mL of the DNPH derivatizing reagent.
-
Add 100 µL of the acid catalyst.
-
Cap the vials, vortex briefly, and incubate at 60°C for 30 minutes in a water bath or heating block.
-
Allow the vials to cool to room temperature.
-
Quench the reaction by adding 8 mL of acetonitrile/water (50:50, v/v).
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Instrumental Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detector | 360 nm |
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of the this compound-DNPH derivative in the sample by interpolating its peak area on the calibration curve.
-
Calculate the original concentration of this compound in the sample, accounting for any dilution factors.
Expected Performance Characteristics (Hypothetical)
| Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle:
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[9] this compound, due to its aldehyde functional group and phenyl ring, is amenable to GC analysis. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering a higher degree of confidence than UV detection alone. For trace-level analysis, headspace GC-MS can be employed to minimize matrix effects and enhance sensitivity for volatile analytes.[10]
Experimental Workflow: GC-MS Method
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
1. Reagents and Materials:
-
This compound reference standard
-
Hexane or Ethyl Acetate (GC grade)
-
Internal Standard (e.g., 4-Fluorobenzaldehyde-2,3,5,6-D4, if available)[9]
-
Volumetric flasks, pipettes, and GC vials with septa
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound and dissolve in 50 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with hexane.
-
Internal Standard (IS) Solution: If used, prepare a stock solution of the IS and spike it into all standards and samples at a constant concentration.
3. GC-MS Instrumental Conditions:
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan mode (m/z 40-300) for identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in routine quantification. |
4. Data Analysis and Quantification:
-
For Identification: Compare the retention time and the acquired mass spectrum of the analyte in the sample with that of the reference standard. The fragmentation pattern should match.
-
For Quantification (SIM mode): Monitor characteristic ions of this compound. The molecular ion (m/z 174) and key fragment ions should be selected.
-
Generate a calibration curve by plotting the peak area (or the ratio of analyte peak area to IS peak area) against concentration.
-
Determine the concentration in the sample from the calibration curve.
Trustworthiness: A Self-Validating System
For both proposed methods, a comprehensive validation should be performed according to ICH guidelines to ensure trustworthiness and reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For GC-MS, this is demonstrated by the unique mass spectrum. For HPLC, analysis of a placebo and spiked samples will confirm the absence of interfering peaks at the analyte's retention time.
-
Linearity and Range: The linear relationship between the concentration and the analytical signal over a defined range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
The choice between the HPLC-UV with DNPH derivatization and the direct GC-MS method for the quantification of this compound will be dictated by the specific analytical needs. The HPLC method is a robust and widely accessible technique suitable for routine quality control. The GC-MS method offers superior sensitivity and selectivity, making it ideal for impurity profiling and trace-level analysis. Both methods, when properly validated, provide reliable and accurate quantification of this important fluorinated intermediate.
References
- BenchChem. (2025).
-
Zhu, X., et al. (2013). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism: Clinical and Experimental Research. [Link]
- AccuStandard Inc. (1994).
-
Vairavamurthy, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]
-
Lin, B., et al. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters. [Link]
-
NIST. (2021). Acetaldehyde. NIST Chemistry WebBook. [Link]
-
SpectraBase. 2,2-Difluoro-2-(4-methylphenyl)acetaldehyde. [Link]
-
protocols.io. (2024). Acetaldehyde Quantification in Microbial Fermentation Samples. [Link]
-
NIOSH. (1994). ACETALDEHYDE by HPLC: METHOD 3507. [Link]
-
PubChem. Trifluoroacetaldehyde. [Link]
-
Húšková, R., et al. (2010). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review. Journal of Chromatography A. [Link]
-
LookChem. Purification of Acetaldehyde. [Link]
- BenchChem. (2025). Comparative Guide to Analytical Methods for the Validation of 2-(Furan-2-yl)-2-oxoacetaldehyde Synthesis.
-
Shimadzu. (n.d.). Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization. [Link]
-
Manning, C. S., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A. [Link]
-
Wikipedia. Acetaldehyde. [Link]
-
Agilent Technologies. (n.d.). Analysis of Formaldehyde and Acetaldehyde in Air by HPLC using DNPH Cartridge. [Link]
-
Velankar, S. J., et al. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF FORMALDEHYDE AND ACETALDEHYDE TRACES IN DRUG SUBSTANCE. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of.... [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Wang, Y., et al. (2019). Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
PubChem. 2-(4-Fluorophenyl)acetaldehyde. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetaldehyde. [Link]
-
Advent Chembio Pvt. Ltd. Acetaldehyde GC Standard. [Link]
-
Hunter, C. A., et al. (1997). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions. [Link]
- Google Patents. (2023). CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide.
- Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Journal of Medicinal Chemistry. ACS Publications. [Link]
Sources
- 1. This compound (111991-19-6) for sale [vulcanchem.com]
- 2. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of fluorine on aromatic interactions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accustandard.com [accustandard.com]
- 7. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 8. youngin.com [youngin.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-(2,4,6-Trifluorophenyl)acetaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Fluorination in Modern Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic core.[1] Their prevalence stems from their ability to present a three-dimensional arrangement of heteroatoms, enabling precise interactions with biological targets. In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability, the strategic incorporation of fluorine into these scaffolds has emerged as a paramount strategy.[2] The unique electronic properties of fluorine—high electronegativity, the ability to form strong C-F bonds, and its role as a hydrogen bond acceptor—can profoundly influence a molecule's lipophilicity, pKa, and metabolic fate.
2-(2,4,6-Trifluorophenyl)acetaldehyde is a valuable, yet under-explored, building block in this context. The presence of the trifluorinated phenyl ring significantly activates the aldehyde functionality towards nucleophilic attack and imparts unique electronic characteristics to the resulting heterocyclic systems. This guide provides detailed application notes and proposed protocols for the utilization of this compound in the synthesis of a diverse array of medicinally relevant heterocyclic compounds. The methodologies presented are grounded in well-established synthetic transformations, adapted for this specific fluorinated precursor.
I. Synthesis of Substituted Pyridines via a Modified Hantzsch Condensation
The pyridine ring is a ubiquitous motif in pharmaceuticals and natural products. The Hantzsch pyridine synthesis offers a convergent and highly versatile method for the construction of substituted dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[3][4][5][6]
Causality of Experimental Design
In this proposed protocol, this compound serves as the aldehyde component. The strong electron-withdrawing nature of the trifluorophenyl group is anticipated to facilitate the initial Knoevenagel condensation with a β-ketoester and the subsequent Michael addition, driving the reaction forward. Ammonium acetate serves as the nitrogen source for the pyridine ring. The final oxidation step to achieve aromatization is crucial for obtaining the stable pyridine product.
Proposed Reaction Mechanism
The reaction proceeds through an initial Knoevenagel condensation between this compound and a β-ketoester. Concurrently, a second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. A Michael addition between the Knoevenagel adduct and the enamine, followed by cyclization and dehydration, yields the dihydropyridine intermediate. Subsequent oxidation furnishes the final substituted pyridine.
Caption: Proposed workflow for the Hantzsch pyridine synthesis.
Experimental Protocol
| Step | Procedure |
| 1 | To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL). |
| 2 | Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 3 | Upon completion, cool the reaction mixture to room temperature. |
| 4 | Add an oxidizing agent (e.g., ceric ammonium nitrate or iodine) portion-wise until the dihydropyridine intermediate is fully converted to the pyridine product (as indicated by TLC). |
| 5 | Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL). |
| 6 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 7 | Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine. |
II. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, with applications as calcium channel blockers and antihypertensive agents. The Biginelli reaction is a one-pot, three-component synthesis that provides efficient access to these important heterocycles.[7][8][9][10]
Causality of Experimental Design
This protocol utilizes this compound, a β-dicarbonyl compound, and urea (or thiourea) in the presence of a Brønsted or Lewis acid catalyst. The aldehyde's reactivity, enhanced by the trifluorophenyl group, is key to the initial condensation with urea. The acidic catalyst facilitates both the initial condensation and the subsequent cyclization and dehydration steps.
Proposed Reaction Mechanism
The reaction is believed to initiate with the acid-catalyzed condensation of this compound and urea to form an N-acylimine intermediate. The β-dicarbonyl compound then adds to this intermediate via its enol form. Subsequent intramolecular cyclization and dehydration afford the final dihydropyrimidinone product.
Caption: Proposed workflow for the Biginelli reaction.
Experimental Protocol
| Step | Procedure |
| 1 | In a round-bottom flask, combine this compound (1.0 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), and urea (1.5 mmol). |
| 2 | Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., Yb(OTf)₃) and a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile). |
| 3 | Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. |
| 4 | After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate. |
| 5 | If precipitation occurs, filter the solid, wash with cold ethanol, and dry. |
| 6 | If no precipitate forms, pour the mixture into ice water and collect the resulting solid by filtration. |
| 7 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyrimidinone. |
III. Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis
The pyrrole motif is a fundamental component of many biologically significant molecules, including heme and chlorophyll. The Paal-Knorr synthesis is a classical and straightforward method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[11][12][13][14][15] While this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor to one through a self-condensation reaction.
Causality of Experimental Design
This proposed protocol involves an initial acid- or base-catalyzed self-condensation of this compound to generate a 1,4-dicarbonyl intermediate in situ. This intermediate then undergoes the classical Paal-Knorr cyclization with an amine or ammonia source. The choice of catalyst for the initial self-condensation is critical to favor the desired 1,4-dicarbonyl intermediate over other polymerization pathways.
Proposed Reaction Mechanism
The synthesis initiates with the self-condensation of two molecules of this compound to form a 1,4-dicarbonyl intermediate. This intermediate then reacts with a primary amine or ammonia to form a di-imine, which subsequently cyclizes and eliminates water to yield the substituted pyrrole.
Caption: Proposed workflow for the Paal-Knorr pyrrole synthesis.
Experimental Protocol
| Step | Procedure |
| 1 | To a solution of this compound (2.0 mmol) in a suitable solvent such as toluene, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., pyrrolidine). |
| 2 | Heat the mixture to facilitate the self-condensation to the 1,4-dicarbonyl intermediate. |
| 3 | After the formation of the intermediate (monitored by an appropriate analytical technique), add a primary amine (1.0 mmol) or an ammonia source (e.g., ammonium acetate). |
| 4 | Continue heating at reflux until the cyclization is complete (monitored by TLC). |
| 5 | Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. |
| 6 | Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. |
| 7 | Purify the residue by column chromatography to isolate the desired substituted pyrrole. |
IV. Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis
The 2-aminothiazole moiety is a key pharmacophore found in a wide range of biologically active compounds. The Hantzsch thiazole synthesis provides a direct route to this important heterocyclic system.[16][17][18][19][20]
Causality of Experimental Design
In the classical Hantzsch synthesis, an α-haloketone reacts with a thioamide. To utilize this compound, it must first be converted to the corresponding α-haloaldehyde. This can be achieved through a halogenation reaction. The resulting α-halo-2-(2,4,6-trifluorophenyl)acetaldehyde can then be reacted with thiourea to construct the 2-aminothiazole ring.
Proposed Reaction Mechanism
The synthesis begins with the α-halogenation of this compound. The resulting α-haloaldehyde then undergoes a condensation reaction with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the halogen. Subsequent dehydration yields the 2-aminothiazole product.
Caption: Proposed workflow for the Hantzsch thiazole synthesis.
Experimental Protocol
| Step | Procedure |
| 1 | α-Halogenation: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., acetic acid or diethyl ether). Add a halogenating agent (e.g., bromine or N-bromosuccinimide, 1.0 mmol) dropwise at a controlled temperature. |
| 2 | Stir the reaction until the starting aldehyde is consumed (monitored by TLC). The crude α-haloaldehyde may be used directly in the next step. |
| 3 | Thiazole Formation: To the crude α-haloaldehyde solution, add thiourea (1.1 mmol) and heat the mixture to reflux for 1-2 hours. |
| 4 | Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the product. |
| 5 | Collect the solid by filtration, wash with water, and dry. |
| 6 | Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative. |
Conclusion
This compound represents a promising and versatile synthon for the construction of a wide range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of this fluorinated building block. The electron-withdrawing nature of the trifluorophenyl group is a key feature that can be exploited to facilitate classical heterocycle-forming reactions and potentially unlock novel reactivity patterns. Further exploration of its role in multicomponent reactions and the synthesis of other heterocyclic systems, such as oxazoles and furans, is highly encouraged and is expected to yield novel molecules with significant potential in drug discovery and materials science.
References
-
Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(3), 1002-1007. Available at: [Link]
-
Grokipedia. Paal–Knorr synthesis. Available at: [Link]
-
Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(3), 46-49. Available at: [Link]
-
Wikipedia. Feist–Benary synthesis. Available at: [Link]
-
El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Available at: [Link]
-
SABAN, R. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Available at: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available at: [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 469-474. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
chemeurope.com. Feist-Benary synthesis. Available at: [Link]
-
Stanetty, P., & Kremslehner, M. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377. Available at: [Link]
-
Grokipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]
-
Wikipedia. Biginelli reaction. Available at: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]
-
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
Gevorgyan, A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Chemistry & Chemical Technology, 13(1), 27-33. Available at: [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888. Available at: [Link]
-
Bentham Science Publisher. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Available at: [Link]
-
Organic Reactions. The Biginelli Dihydropyrimidine Synthesis. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-286. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. Available at: [Link]
-
Gomha, S. M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(7), 12136-12148. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
SynArchive. Robinson-Gabriel Synthesis. Available at: [Link]
-
Springer. (2011). Multi-Component Reactions in Heterocyclic Chemistry. In Advances in Experimental Medicine and Biology (Vol. 699). Springer. Available at: [Link]
-
Luzzio, F. A. (2020). Synthesis and reactivity of fluorinated heterocycles. In Advances in Heterocyclic Chemistry (Vol. 131, pp. 1-116). Academic Press. Available at: [Link]
-
ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. Available at: [Link]
-
Journal of Applicable Chemistry. (2014). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Applicable Chemistry, 3(4), 1437-1454. Available at: [Link]
-
Semantic Scholar. Synthesis and reactivity of fluorinated heterocycles. Available at: [Link]
-
Sharma, A., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC advances, 11(23), 14064-14087. Available at: [Link]
-
ResearchGate. Heterocyclic Chemistry and Multicomponent Reactions. Available at: [Link]
-
Mlostoń, G., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(15), 4930. Available at: [Link]
-
Jiang, B., et al. (2017). Recent Developments on Five-Component Reactions. Molecules, 22(12), 2095. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. scribd.com [scribd.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. organicreactions.org [organicreactions.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. synarchive.com [synarchive.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Thiazole synthesis [organic-chemistry.org]
- 20. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Procedures for Condensation Reactions Involving 2-(2,4,6-Trifluorophenyl)acetaldehyde
An Application Note and Protocol Guide
Abstract
This document provides detailed application notes and experimental protocols for conducting condensation reactions with 2-(2,4,6-Trifluorophenyl)acetaldehyde. This aldehyde is a valuable and highly reactive building block in synthetic organic chemistry, primarily due to the strong electron-withdrawing effects of the trifluorinated phenyl ring.[1] These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance and the scientific rationale behind key experimental choices. We will focus on two cornerstone C-C bond-forming reactions: the Knoevenagel condensation for the synthesis of substituted alkenes and the Claisen-Schmidt condensation for the preparation of chalcone-like scaffolds.
Introduction: The Utility of this compound in Synthesis
This compound is a specialized reagent whose reactivity is dominated by two key structural features: the aldehyde functional group and the tris-fluorinated aromatic ring. The three fluorine atoms exert a powerful inductive electron-withdrawing effect, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[1] This heightened reactivity makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.
Condensation reactions, which form larger molecules from smaller components with the elimination of a small molecule like water, are fundamental in organic synthesis.[2] For this particular aldehyde, they provide a direct route to complex molecular scaffolds that are of high interest in medicinal chemistry and materials science.[3][4] The protocols detailed herein provide robust methods for leveraging this reactivity in a controlled and reproducible manner.
Physicochemical Properties
A clear understanding of the substrate's properties is essential for proper handling, storage, and experimental design.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₅F₃O | Inferred |
| Molecular Weight | 174.12 g/mol | [1] |
| Physical State | Likely a liquid at room temperature | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, acetone, halogenated solvents) with limited water solubility. | [1] |
Protocol I: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z').[5][6] This reaction is a highly reliable method for forming C=C bonds.
Causality of Experimental Design: The choice of a weak base, such as piperidine, is critical. It must be basic enough to deprotonate the active methylene compound (e.g., malononitrile, pKa ~11 in DMSO) to form a nucleophilic enolate, but not so strong as to promote the self-condensation of the aldehyde reactant.[5] this compound, having α-hydrogens, could potentially self-condense under strong basic conditions. The Knoevenagel conditions are mild enough to favor the desired cross-condensation.
Workflow: Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
Detailed Experimental Protocol
Objective: To synthesize 2-((2,4,6-trifluorophenyl)methylene)malononitrile.
Materials:
-
This compound (10 mmol, 1.74 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Piperidine (catalytic amount, ~0.1 mL)
-
Absolute Ethanol (50 mL)
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
TLC plates (silica gel) and developing chamber
-
Büchner funnel and vacuum flask
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1 eq.).
-
Dissolution: Add 40 mL of absolute ethanol and stir until the aldehyde is fully dissolved.
-
Reagent Addition: Add malononitrile (10 mmol, 1 eq.) to the solution, followed by the catalytic amount of piperidine.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~80°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every hour. Use a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot has been consumed (typically 2-6 hours).
-
Precipitation: Once complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with two portions of cold ethanol (10 mL each) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield the final compound.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and purity.
Protocol II: Claisen-Schmidt (Crossed Aldol) Condensation
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and a carbonyl compound lacking α-hydrogens.[7] In this case, this compound acts as the electrophile, reacting with an enolizable ketone (e.g., acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone.[2][8]
Causality of Experimental Design: This reaction is typically catalyzed by a strong base like NaOH or KOH.[9][10] The base's role is to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate ion.[11] This enolate then attacks the highly electrophilic carbonyl carbon of the fluorinated aldehyde. The initial aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to form the highly stable, conjugated enone system of the final product.[2][7] Performing the reaction at a low temperature (ice bath) during the base addition helps to control the reaction rate and minimize potential side reactions.
Workflow: Claisen-Schmidt Condensation
Caption: General workflow for the Claisen-Schmidt condensation.
Detailed Experimental Protocol
Objective: To synthesize an (E)-1-phenyl-3-(2,4,6-trifluorophenyl)prop-2-en-1-one derivative.
Materials:
-
This compound (10 mmol, 1.74 g)
-
Acetophenone (10 mmol, 1.20 g)
-
Sodium Hydroxide (NaOH)
-
Ethanol (50 mL)
-
Deionized Water
-
250 mL Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1 eq.) and acetophenone (10 mmol, 1 eq.) in 40 mL of ethanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until it is thoroughly chilled.
-
Base Addition: Prepare a 10% aqueous solution of NaOH. While vigorously stirring the ethanolic solution in the ice bath, add the NaOH solution dropwise. A color change and the formation of a precipitate are typically observed.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature.
-
Monitoring: Monitor the reaction via TLC until the starting aldehyde is consumed (typically 12-24 hours).
-
Precipitation: Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. Stir for a few minutes to ensure complete precipitation of the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with copious amounts of water until the filtrate is neutral to pH paper. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS).
Reaction Monitoring and Product Analysis
A self-validating protocol requires diligent monitoring and final characterization.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for qualitatively tracking the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a silica plate, one can visualize the consumption of reactants and the formation of the product.
-
Nuclear Magnetic Resonance (NMR): Benchtop NMR spectrometers can provide real-time quantitative data on the concentration of reactants and products.[12][13] The disappearance of the characteristic aldehyde proton signal (~9-10 ppm) of this compound is a reliable indicator of reaction progress. Post-synthesis, ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the functional group transformation. For the Claisen-Schmidt product, one would look for the appearance of a C=C stretch (around 1600 cm⁻¹) and the characteristic α,β-unsaturated ketone C=O stretch (around 1650-1690 cm⁻¹).[8][14]
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aldehydes can be irritants; avoid inhalation and skin contact.[15]
-
Sodium hydroxide and potassium hydroxide are corrosive bases. Handle with care to avoid skin and eye burns.
-
Piperidine is a flammable and toxic liquid. Handle with caution.
-
Consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
- Vulcanchem. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde.
- Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
- Wikipedia. (n.d.). Aldol condensation.
- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Piqani, B., & Zhang, W. (n.d.).
- Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
- Chemistry LibreTexts. (2023). Aldol Condensation.
- Khan Academy. (n.d.). Aldol condensation (video).
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- BYJU'S. (n.d.). General Aldol Condensation Reaction.
- International Journal of Biological and Pharmaceutical Sciences Archive. (2023).
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- National Institutes of Health. (n.d.). 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. PubChem.
- National Institutes of Health. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.
- Chougale, R. B., et al. (2019). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. RJLBPCS.
- Google Patents. (n.d.). US8444857B2 - Method for purifying fluorinated compound.
- Journal of Applied Pharmaceutical Science. (2021). Chalcones: A review on synthesis and pharmacological activities.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Google Patents. (n.d.). US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
- ResearchGate. (n.d.). Reuse of catalyst for the condensation reaction between benzaldehyde....
- Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde.
- ChemicalBook. (n.d.). 2-(2,4,5-trifluorophenyl)acetaldehyde | 111991-20-9.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry.
- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)acetaldehyde. PubChem.
Sources
- 1. This compound (111991-19-6) for sale [vulcanchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. byjus.com [byjus.com]
- 12. magritek.com [magritek.com]
- 13. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 14. rjlbpcs.com [rjlbpcs.com]
- 15. 2-(4-Fluorophenyl)acetaldehyde | C8H7FO | CID 11126322 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2,4,6-Trifluorophenyl)acetaldehyde
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(2,4,6-Trifluorophenyl)acetaldehyde (CAS No. 111991-19-6). The unique chemical nature of this compound, characterized by a highly reactive aldehyde functional group and an electron-deficient trifluorinated phenyl ring, presents specific challenges and opportunities in its purification.[1] This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complexities effectively.
Troubleshooting & FAQ Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Question 1: My crude product has a significant acidic impurity, likely the corresponding carboxylic acid. What is the simplest way to remove it?
Answer: The most common impurity in aldehyde chemistry is the corresponding carboxylic acid, formed via air oxidation.[2] The most direct method for its removal is a liquid-liquid extraction using a mild aqueous base.
-
Causality: The carboxylic acid is acidic and will be deprotonated by a base like sodium bicarbonate to form a water-soluble carboxylate salt. The neutral aldehyde, this compound, which has limited water solubility, will remain in the organic layer.[1][2]
-
Recommendation: A simple wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly effective.[2][3] This is preferable to stronger bases like sodium hydroxide (NaOH), which can catalyze unwanted aldol condensation reactions of the aldehyde.
-
Self-Validation: Before and after the wash, run a Thin Layer Chromatography (TLC) of your organic layer. The acidic impurity, which typically has a lower Rf value (streaks on the baseline if using silica gel), should be absent after the wash.
Question 2: I am attempting purification by silica gel column chromatography, but I'm observing product decomposition and low recovery. What is causing this?
Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel.[4] This is a frequent cause of poor recovery during chromatographic purification.
-
Causality: The silica surface possesses acidic silanol groups (Si-OH) which can act as a mild Lewis acid.[4] These sites can catalyze several undesirable side reactions:
-
Aldol Condensation: Self-condensation of the aldehyde.[2]
-
Acetal/Hemiacetal Formation: If an alcohol (e.g., methanol, ethanol) is used as a co-eluent, it can react with the aldehyde on the acidic silica surface.[4]
-
General Decomposition: The electron-withdrawing nature of the trifluorophenyl ring enhances the electrophilicity of the aldehyde carbonyl, potentially increasing its sensitivity.[1]
-
-
Troubleshooting & Solutions:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add 0.5-1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica surface.[4]
-
Solvent System Choice: Avoid alcohol-based eluents. A gradient of ethyl acetate in hexanes or diethyl ether in hexanes is a standard and effective choice for purifying aldehydes.[4][5]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if decomposition persists even with deactivated silica.[3]
-
Question 3: The bisulfite adduct formation is not working well; I'm getting a low yield of the adduct. What can I do to optimize this?
Answer: The formation of a sodium bisulfite adduct is a powerful classical method for purifying aldehydes, but its efficiency depends on several factors.[6][7]
-
Causality & Potential Issues:
-
Adduct Solubility: The bisulfite adduct of your aldehyde may be more soluble in the reaction mixture than expected and may not precipitate, especially if you are expecting a solid.[6] The adduct is a salt and is designed to be water-soluble, allowing for extraction.[7]
-
Phase Contact: this compound is an organic-soluble molecule, while sodium bisulfite is in the aqueous phase. Insufficient mixing or poor phase contact will result in a slow or incomplete reaction.[8]
-
Reagent Quality: Sodium bisulfite solutions can degrade over time. Using a freshly prepared, saturated solution is critical for driving the equilibrium towards adduct formation.[6]
-
-
Troubleshooting & Solutions:
-
Use a Co-solvent: Dissolve your crude aldehyde in a water-miscible solvent like methanol, tetrahydrofuran (THF), or dimethylformamide (DMF) before adding the saturated aqueous sodium bisulfite.[7][8] This creates a single phase or improves interfacial contact, dramatically increasing the reaction rate.
-
Assume Aqueous Solubility: Do not rely on precipitation. After the reaction, perform a liquid-liquid extraction. The bisulfite adduct salt will be in the aqueous layer, while non-aldehyde impurities remain in the organic layer.[7][8]
-
Check Reagent: Always use a freshly prepared saturated aqueous solution of sodium bisulfite for maximum efficacy.[6]
-
Question 4: How do I safely regenerate the pure aldehyde from its bisulfite adduct? Are there risks?
Answer: Regeneration is achieved by breaking down the adduct, which is an equilibrium process. This is typically done by adding a base.
-
Causality: The addition of a base (e.g., NaHCO₃ or NaOH) shifts the equilibrium back towards the free aldehyde and sodium bisulfite.[5][7] The regenerated, water-insoluble aldehyde can then be extracted into a fresh organic solvent.
-
Risks & Solutions:
-
Base Sensitivity: Aldehydes can undergo aldol reactions or other decomposition pathways under strongly basic conditions.[6]
-
Procedure:
-
Separate the aqueous layer containing the adduct.
-
Add an immiscible organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a saturated NaHCO₃ solution or dilute NaOH while stirring vigorously until gas evolution ceases (if using bicarbonate) or the solution becomes basic.[5]
-
Separate the organic layer, which now contains your purified aldehyde.
-
-
For Highly Base-Sensitive Aldehydes: If you suspect your compound is unstable to base, a non-aqueous regeneration method can be used. Treating the isolated adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile can regenerate the aldehyde under neutral conditions.[6]
-
Purification Strategy Workflow
This diagram outlines a logical workflow for selecting the appropriate purification technique based on an initial analysis of the crude product.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Removal of Acidic Impurities via Bicarbonate Wash
This protocol is designed for the selective removal of 2-(2,4,6-Trifluorophenyl)carboxylic acid.
-
Dissolution: Dissolve the crude aldehyde in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds. Periodically vent the funnel to release carbon dioxide gas that may form.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Wash: Add a similar volume of deionized water to the organic layer, shake, and drain the aqueous layer to remove any residual bicarbonate.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified aldehyde.
-
Scientist's Note: This simple and mild procedure is highly effective for removing acidic byproducts and should be considered as a first step before more complex methods like chromatography.[2]
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the aldehyde from neutral impurities with different polarities.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A system that gives the aldehyde an Rf of ~0.3 is ideal. Hexanes/Ethyl Acetate is a good starting point.[5]
-
Column Preparation (Deactivation):
-
Choose an appropriately sized column for your sample amount.
-
Prepare the primary eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).[4]
-
Prepare a silica gel slurry in this deactivated eluent and carefully pack the column.
-
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Run the column, starting with a low polarity eluent and gradually increasing the polarity (e.g., from 5% ethyl acetate to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Scientist's Note: The addition of triethylamine is a critical step to prevent on-column degradation of the aldehyde.[4] Always run a small test column if you are unsure about the stability of your compound.
-
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This is a highly selective method for isolating the aldehyde from a complex mixture.[8]
-
Reaction Setup: Dissolve the crude material in methanol (e.g., 5-10 mL per gram of crude).[8] Transfer this solution to a flask equipped with a stir bar.
-
Adduct Formation: While stirring vigorously, add freshly prepared saturated aqueous sodium bisulfite solution (approx. 1.5-2.0 equivalents relative to the aldehyde). Stir at room temperature for 1-2 hours.
-
Extraction of Impurities: Transfer the reaction mixture to a separatory funnel. Add deionized water and an immiscible organic solvent (e.g., diethyl ether). Shake and separate the layers. The aqueous layer contains the aldehyde-bisulfite adduct, while the organic layer contains the non-aldehyde impurities. Discard the organic layer.[7][8] Repeat this wash step one more time to ensure all impurities are removed.
-
Regeneration: To the isolated aqueous layer, add a fresh portion of diethyl ether. While stirring, slowly add saturated aqueous NaHCO₃ solution until the solution is basic (pH > 8).
-
Extraction of Pure Aldehyde: Shake the separatory funnel. The regenerated aldehyde will be extracted into the ether layer. Separate the layers and extract the aqueous layer one more time with fresh ether.
-
Final Steps: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Scientist's Note: This method is exceptionally good for removing impurities that have similar polarities to the aldehyde, which are often difficult to separate by chromatography.[8]
-
Comparison of Purification Techniques
| Technique | Best For | Pros | Cons | Key Parameters |
| Bicarbonate Wash | Removing acidic impurities. | Fast, simple, inexpensive, high throughput. | Only removes acidic components. | Solvent choice, concentration of NaHCO₃. |
| Column Chromatography | Separating mixtures with varying polarities. | High resolution, widely applicable. | Can cause decomposition, solvent intensive, slower. | Stationary phase (silica/alumina), eluent system, deactivation.[4][5] |
| Bisulfite Adduct | Isolating the aldehyde from complex mixtures or isomers. | Highly selective for aldehydes, excellent for difficult separations.[8] | Multi-step, requires aqueous workup, potential for base-catalyzed decomposition.[6] | Co-solvent, equivalents of bisulfite, pH for regeneration. |
| Vacuum Distillation | Large scale purification of thermally stable compounds. | Excellent for large quantities, can be very efficient. | Risk of thermal decomposition/polymerization, requires specialized equipment.[3][9] | Pressure (vacuum level), temperature. |
References
-
Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. Retrieved from [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved from [Link]
-
How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm. Retrieved from [Link]
-
Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography?. (2014). ResearchGate. Retrieved from [Link]
-
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Purifying aldehydes?. (2015). Reddit. Retrieved from [Link]
- Separation of aromatic aldehydes. (2012). Google Patents.
-
General procedures for the purification of Aldehydes. (n.d.). LookChem. Retrieved from [Link]
- Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000). Google Patents.
Sources
- 1. This compound (111991-19-6) for sale [vulcanchem.com]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
stability issues of 2-(2,4,6-Trifluorophenyl)acetaldehyde under different conditions
Technical Support Center: 2-(2,4,6-Trifluorophenyl)acetaldehyde
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this highly reactive fluorinated aldehyde. The following question-and-answer guide provides in-depth troubleshooting advice, detailed protocols, and the chemical rationale behind the observed phenomena to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary chemical stability concerns for this compound?
A1: The stability of this compound is governed by two principal degradation pathways inherent to its structure:
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, converting to the corresponding carboxylic acid, 2-(2,4,6-Trifluorophenyl)acetic acid. This process can be initiated by atmospheric oxygen (autoxidation), light, or trace metal impurities and is a common cause of sample degradation over time.[1]
-
Aldol Self-Condensation: As an aldehyde with acidic α-hydrogens (the protons on the carbon adjacent to the carbonyl group), this compound can undergo self-condensation reactions.[2][3][4] This reaction is catalyzed by both acidic and basic conditions, leading to the formation of a β-hydroxy aldehyde adduct, which can then dehydrate to form a conjugated α,β-unsaturated aldehyde. These condensation products are often colored and can significantly complicate reaction mixtures and purification processes.
The trifluorinated phenyl ring is a strong electron-withdrawing group. This effect increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive toward nucleophiles compared to non-fluorinated analogs and potentially accelerating degradation.[5]
Caption: Primary degradation pathways for this compound.
Q2: My sample has turned yellow and shows new, higher molecular weight impurities by LC-MS. What is the likely cause?
A2: A yellow discoloration is a strong indicator of the formation of extended conjugated systems, which is characteristic of the α,β-unsaturated aldehyde product formed via aldol condensation.[3] The observation of higher molecular weight species by mass spectrometry further supports this hypothesis, as the condensation product is essentially a dimer of the starting material (minus a molecule of water).
This degradation is particularly common if the material has been exposed to acidic or basic conditions, such as:
-
Residual catalysts from synthesis.
-
Storage in non-neutral pH buffers.
-
Contact with basic surfaces (e.g., certain types of glass or chromatography media).
To confirm, you can analyze the sample by ¹H NMR. The appearance of new vinyl protons (chemical shift typically 6-8 ppm) would be diagnostic for the α,β-unsaturated product.
Q3: How can I prevent the oxidation of my compound during storage and handling?
A3: Preventing oxidation requires meticulous exclusion of oxygen and other pro-oxidative factors.
Recommended Handling and Storage Protocol:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as argon or nitrogen.[6][7] This minimizes contact with atmospheric oxygen.
-
Solvent Preparation: If preparing solutions, use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Temperature Control: Store the neat material and solutions at low temperatures, typically 2-8 °C , to reduce the rate of chemical reactions.[7][8]
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photo-oxidation.
-
Material Purity: Use high-purity solvents and avoid contact with metal spatulas or containers that could introduce catalytic impurities.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents autoxidation by atmospheric O₂.[6] |
| Temperature | 2–8 °C | Slows the kinetic rate of degradation.[8] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light and provides an inert seal. |
| Handling | In a glovebox or under inert gas flow | Minimizes exposure to air and moisture. |
Q4: I am performing a reaction under basic conditions and observing rapid degradation. How can I mitigate this?
A4: Rapid degradation under basic conditions is almost certainly due to base-catalyzed aldol condensation.[2][3] The hydroxide or other base deprotonates the α-carbon, forming an enolate that acts as a potent nucleophile, attacking another molecule of the aldehyde.
Strategies for Mitigation:
-
Temperature: Maintain the reaction at the lowest possible temperature to slow the rate of the condensation side reaction.
-
Concentration: Keep the concentration of the aldehyde low. This can be achieved by adding the aldehyde slowly to the reaction mixture (slow addition) to prevent a high instantaneous concentration.
-
Base Selection: If the reaction chemistry allows, use a non-nucleophilic, sterically hindered base which may be less effective at promoting the aldol reaction.
-
Reaction Time: Minimize the reaction time and work up the reaction as soon as it is complete. Quench the reaction by neutralizing the base promptly.
Caption: Troubleshooting workflow for identifying and mitigating degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general starting point for monitoring the purity of this compound and detecting its primary degradation products.
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Acetonitrile to a concentration of ~0.5 mg/mL.
Expected Elution Order: The more polar oxidation product (carboxylic acid) will elute first, followed by the parent aldehyde, and finally the less polar aldol condensation product.
Protocol 2: Forced Degradation Study
This study is designed to rapidly assess the stability of the compound under various stress conditions, helping to identify potential liabilities.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the aldehyde in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.
-
Acidic: 0.2 M HCl
-
Basic: 0.2 M NaOH
-
Oxidative: 6% H₂O₂
-
Thermal: Place a vial of the stock solution in a 60 °C oven.
-
Control: Mix 1 mL of stock with 1 mL of acetonitrile.
-
-
Time Points: Incubate the vials. At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial.
-
Quenching: For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify degradation products.
References
- Anaerobic degradation of fluorinated arom
- Aromatic aldehydes and ketones are less reactive than correspondingAliph
- Aromatic aldehydes are less reactive than aliph
- Aromatic aldehydes are less reactive than aliph
- Reactivity of the Aldehyde Group in Aromatic Compounds: A Technical Guide.Benchchem.
- (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde.Infinity Learn.
- Anaerobic degradation of fluorinated aromatic compounds | Request PDF.
- Biodegradation of fluorinated compounds widely used in agro-industrial applic
- Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
- Safety Data Sheet - Acetaldehyde.Fisher Scientific.
- (PDF) Degradation and Transformation of Organic Fluorine Compounds.
- Acetaldehyde Handling and Storage.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- This compound - Chemical Properties.Vulcanchem.
- SAFETY D
- SAFETY D
- ALDOL REACTION | ADDITION | CONDENS
- Standard Operating Procedure for the use of Acetaldehyde.Western Carolina University.
- The Aldol Condens
- Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.Chemistry LibreTexts.
- Carbonyl Condensations - The Aldol Reaction.Chemistry LibreTexts.
- EPA Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).U.S. Environmental Protection Agency.
- METHOD 8315: Carbonyl Compounds by HPLC.AccuStandard.
- Acetaldehyde Quantification in Microbial Ferment
- An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chrom
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. adichemistry.com [adichemistry.com]
- 3. magritek.com [magritek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound (111991-19-6) for sale [vulcanchem.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. wcu.edu [wcu.edu]
- 8. fishersci.com [fishersci.com]
optimizing reaction yield for 2-(2,4,6-Trifluorophenyl)acetaldehyde synthesis
Technical Support Center: Synthesis of 2-(2,4,6-Trifluorophenyl)acetaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and navigate the common challenges associated with the synthesis of this highly functionalized aldehyde intermediate.
The presence of the 2,4,6-trifluorophenyl moiety imparts unique electronic properties that are highly valuable in the development of novel pharmaceuticals and agrochemicals.[1][2] However, the strong electron-withdrawing nature of the fluorine atoms presents specific challenges in its synthesis. This guide provides a scientifically grounded framework for troubleshooting and optimizing your experimental outcomes.
Troubleshooting Guide: Optimizing Reaction Yields
This section addresses the most common issues encountered during the synthesis of this compound, particularly via the Darzens glycidic ester condensation, which is a robust method for this transformation.[3][4]
Q1: I'm experiencing very low or no product yield. What are the likely causes and how can I fix it?
Low yield is the most common problem, often stemming from several potential root causes. Let's break them down in a logical troubleshooting sequence.
The first critical step of the Darzens condensation is the formation of an enolate from the α-haloester by a base.[5][6] If this step fails, the reaction will not proceed.
-
Solution:
-
Base Selection: Use a sufficiently strong base. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in their corresponding alcohol are common choices.[3] For more challenging substrates, a stronger base like sodium amide (NaNH₂) may be required. Ensure the base is not old or degraded.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water will quench the base and the enolate intermediate. Ensure all glassware is oven-dried, and use anhydrous solvents. Grignard reactions, an alternative synthetic route, are also extremely sensitive to water.[7][8]
-
Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the α-haloester. A slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
-
The Darzens condensation is often exothermic, and temperature control is crucial.
-
Solution:
-
Initial Cooling: The initial deprotonation and condensation should be performed at a reduced temperature, typically between 0°C and 15°C, to control the reaction rate and prevent side reactions.[4]
-
Slow Addition: Add the base solution dropwise to the mixture of 2,4,6-trifluorobenzaldehyde and the α-haloester to maintain temperature control.
-
Warming to Room Temperature: After the initial addition, allowing the reaction to slowly warm to room temperature can help ensure it proceeds to completion.
-
The intermediate α,β-epoxy ester (glycidic ester) must be hydrolyzed (saponified) to the corresponding carboxylate salt, which is then acidified and heated to induce decarboxylation to the final aldehyde.[4][9]
-
Solution:
-
Saponification: Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and allowing adequate reaction time, potentially with gentle heating (e.g., 50-60°C). Monitor this step by TLC to confirm the disappearance of the glycidic ester spot.
-
Decarboxylation: After acidification, heating the mixture (e.g., 60-80°C) is necessary to drive off CO₂.[4] The evolution of gas is a visual indicator that this step is proceeding. Ensure the pH is sufficiently acidic to protonate the carboxylate.
-
`dot graph TD A[Start: Low Yield] --> B{Check Base & Conditions}; B -->|Issue Found| C[Adjust Base Strength, Ensure Anhydrous Conditions, Check Stoichiometry]; B -->|No Issue| D{Review Temperature Control}; D -->|Issue Found| E[Implement Cooling during Base Addition, Allow Gradual Warming]; D -->|No Issue| F{Investigate Hydrolysis & Decarboxylation}; F -->|Issue Found| G[Ensure Complete Saponification (TLC), Confirm Acidification & Heating for Decarboxylation]; F -->|No Issue| H[Proceed to Purity Analysis]; C --> I[Re-run Reaction]; E --> I; G --> I;
end ` Caption: Troubleshooting workflow for low reaction yield.
Q2: My final product is impure. How can I identify the contaminants and prevent their formation?
Impurity profiling is key to optimizing selectivity. The most common impurities are unreacted starting materials, intermediates, or side products.
| Impurity Identity | Potential Cause | Prevention & Removal Strategy |
| 2,4,6-Trifluorobenzaldehyde | Incomplete reaction. | Increase reaction time, temperature (after initial condensation), or use a slight excess of the α-haloester and base. Can be removed by careful column chromatography. |
| Glycidic Ester Intermediate | Incomplete saponification or decarboxylation. | Ensure sufficient base, time, and heat in the hydrolysis and decarboxylation steps as described in Q1. Monitor each step to completion via TLC. |
| 2,4,6-Trifluorobenzoic Acid | Over-oxidation of the product aldehyde. | Aldehydes are sensitive to air oxidation. Perform the final workup and purification under an inert atmosphere (N₂ or Ar). Store the purified product under an inert atmosphere at a low temperature. Wash the organic extract with a mild base like sodium bicarbonate solution to remove acidic impurities. |
| Polymeric Materials | Self-condensation of the aldehyde or other side reactions. | Avoid excessively high temperatures or prolonged exposure to strong acids or bases during workup. Purify the product promptly after synthesis. |
Purification Strategy: For purification, vacuum distillation is often effective for aldehydes.[10] If non-volatile impurities are present, column chromatography on silica gel is recommended. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and monitor fractions by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary synthetic route for this compound?
The Darzens Glycidic Ester Condensation is the most direct and commonly employed method.[3][9] It allows for the necessary one-carbon homologation from the readily available 2,4,6-trifluorobenzaldehyde.[11] The overall transformation is a three-stage, one-pot process.
`dot graph LR subgraph "Darzens Synthesis Workflow" A[2,4,6-Trifluorobenzaldehyde + α-Haloester] -- Base --> B(Glycidic Ester Formation); B -- 1. NaOH/H₂O2. Heat --> C(Saponification); C -- H₃O⁺, Heat --> D(Decarboxylation); D --> E[this compound]; end
` Caption: Key stages of the Darzens condensation route.
Q2: Are there viable alternative synthetic routes?
Yes, the primary alternative is the oxidation of 2-(2,4,6-Trifluorophenyl)ethanol . This is a two-step approach:
-
Synthesis of the Alcohol: The precursor alcohol can be synthesized via a Grignard reaction between 2,4,6-trifluorobenzylmagnesium bromide and formaldehyde.[12][13]
-
Oxidation: The resulting primary alcohol is then oxidized to the aldehyde. Mild oxidation conditions are critical to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation are suitable for this transformation.[14][15] The Swern oxidation is often preferred as it avoids the use of toxic chromium reagents.
This route may be advantageous if the Darzens condensation proves problematic, but it involves more discrete steps.
Q3: How should I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate.
-
Visualization: Use a UV lamp (254 nm) for visualization. The aromatic rings of the starting material, intermediate, and product are UV-active.
-
Procedure: Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the 2,4,6-trifluorobenzaldehyde spot indicates the completion of the initial condensation. A new spot corresponding to the glycidic ester will appear. In the subsequent steps, this intermediate spot should disappear as the final product spot appears.
For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction.
Q4: What are the best practices for handling and storing the final product?
This compound, like many aldehydes, is prone to oxidation and polymerization.
-
Handling: After purification, handle the product under an inert atmosphere (N₂ or Ar) as much as possible.
-
Storage: Store the aldehyde in a tightly sealed amber vial at low temperature (≤ 4°C). For long-term storage, consider storing under an inert atmosphere in a freezer.
Experimental Protocols
Protocol 1: Synthesis via Darzens Condensation
This protocol is adapted from general procedures for Darzens condensations.[4]
Stage 1: Glycidic Ester Formation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4,6-trifluorobenzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) dissolved in anhydrous toluene (10 mL per 10 mmol of aldehyde).
-
Cool the mixture to 0-5°C using an ice bath.
-
Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol. Add this solution dropwise to the cooled mixture over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
Stage 2: Saponification
-
Cool the reaction mixture back to 10°C.
-
Add a 15% aqueous solution of sodium hydroxide (2.0 eq) to the flask.
-
Heat the biphasic mixture to 50-60°C and stir vigorously for 4-6 hours, or until TLC indicates the complete disappearance of the glycidic ester.
Stage 3: Decarboxylation and Workup
-
Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the layers and wash the aqueous layer with toluene or diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 with cold 6M HCl.
-
Gently heat the acidified mixture to 70-80°C for 2-3 hours. Vigorous bubbling (CO₂ evolution) should be observed.
-
After cooling to room temperature, extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of CDCl₃. Expected signals would include a triplet for the aldehyde proton (~9.7 ppm), a doublet for the methylene protons (~3.7 ppm), and signals in the aromatic region for the phenyl protons.
-
GC-MS: Prepare a dilute solution (~1 mg/mL) in ethyl acetate or dichloromethane. Use a standard non-polar GC column. The mass spectrum should show the molecular ion peak (m/z = 174.12 for C₈H₅F₃O) and characteristic fragmentation patterns.[2]
-
FT-IR: Analyze a thin film of the neat liquid or a KBr pellet. Look for a strong carbonyl (C=O) stretch characteristic of an aldehyde around 1720-1740 cm⁻¹ and C-F stretches in the 1100-1300 cm⁻¹ region.
References
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
- Oreate AI. (2023).
- Lin, B., Yao, Y., Huang, Y., & Weng, Z. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Letters, 24, 2055-2058.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trifluorobenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- AccuStandard. (n.d.).
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
-
OSHA. (n.d.). ACETALDEHYDE Method no.: 68. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
- ResearchGate. (n.d.).
-
LookChem. (n.d.). Purification of Acetaldehyde. Retrieved from [Link]
- Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method....
- Publications of the IAS Fellows. (n.d.).
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). acetal. Retrieved from [Link]
- EPA. (1996). EPA Method 8315A (SW-846)
- Fluorochem. (n.d.). 2,4,5-Trifluorobenzaldehyde.
- NIH. (n.d.).
- Protocols.io. (2024).
- ResearchGate. (n.d.). A Reverse Wittig Coupling with Trifluoroacetaldehyde: A Convenient One-Step Synthesis of Trifluoromethyl Alkenes.
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- Google Patents. (n.d.).
- ACS Publications. (2024). HHDH-Catalyzed Synthesis of Enantioenriched Fluorinated β-Hydroxy Nitrile Process Advances through a Reaction Engineering Approach.
- Springer. (2006). Oxidation of Alcohols to Aldehydes and Ketones.
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US10660966B2 - Method for removing acetaldehyde.
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-(4-Fluorophenyl)-2,6-diphenylpyridine.
- Simkus, D. N. (n.d.). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS.
-
PubChem. (n.d.). Trifluoroacetaldehyde. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (111991-19-6) for sale [vulcanchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Darzens reaction - Wikipedia [en.wikipedia.org]
- 10. Purification of Acetaldehyde - Chempedia - LookChem [lookchem.com]
- 11. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. leah4sci.com [leah4sci.com]
- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Reactions with 2-(2,4,6-Trifluorophenyl)acetaldehyde
Welcome to the technical support center for 2-(2,4,6-Trifluorophenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and sterically hindered aldehyde. Here, we address common experimental failures in a question-and-answer format, providing in-depth causal explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
General Handling and Stability
Question 1: My this compound appears to have polymerized or degraded upon storage. How can I prevent this?
Answer: Phenylacetaldehydes are notoriously prone to self-condensation and polymerization, a process often catalyzed by trace amounts of acid or base. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring of this compound can further activate the aldehyde group, potentially increasing its susceptibility to such reactions. It is known that phenylacetaldehyde can polymerize to form 2,4,6-tribenzyl-s-trioxane in the presence of acids like sulfuric or hydrochloric acid.[1]
Troubleshooting Protocol:
-
Storage: Store the aldehyde under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended), and protected from light. Ensure the container is tightly sealed to prevent exposure to moisture and air.
-
Purification: If you suspect degradation, you can attempt to regenerate the pure aldehyde. For non-fluorinated phenylacetaldehyde, a common method is the depolymerization of its trioxane derivative by rapid distillation at atmospheric pressure.[1] A similar approach could be cautiously attempted for the fluorinated analogue.
-
Solvent Choice: When using the aldehyde in a reaction, ensure your solvent is anhydrous and free of acidic or basic impurities.
Question 2: I am observing poor solubility of this compound in my reaction solvent. What are my options?
Answer: The trifluorophenyl group imparts a significant degree of hydrophobicity and can lead to solubility issues in certain polar solvents.
Troubleshooting Protocol:
-
Solvent Screening: A good starting point for solvent selection includes aprotic solvents such as tetrahydrofuran (THF), diethyl ether, 1,2-dichloroethane (DCE), and toluene.
-
Co-solvent System: If a single solvent is inadequate, consider a co-solvent system. For instance, a mixture of a non-polar solvent like toluene with a more polar aprotic solvent like THF can sometimes improve solubility without interfering with the reaction.
-
Temperature: Gently warming the reaction mixture may improve solubility. However, be cautious as this can also promote side reactions.
Troubleshooting Common Reactions
Wittig Reaction
Question 3: I am attempting a Wittig reaction with this compound and a stabilized ylide, but I am getting low to no yield of the desired alkene. What is going wrong?
Answer: A failed Wittig reaction with this substrate can stem from several factors, primarily related to the steric hindrance of the aldehyde and the reactivity of the ylide. The 2,4,6-trifluorophenyl group presents significant steric bulk around the carbonyl group, which can hinder the approach of the Wittig reagent.[2] Furthermore, stabilized ylides are less reactive than their non-stabilized counterparts.[3][4]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting a failed Wittig reaction.
Detailed Troubleshooting Steps:
-
Ylide Generation: Ensure your phosphonium salt is dry and the base used for deprotonation is sufficiently strong. For stabilized ylides, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often necessary.[3][4] Confirm ylide formation (often indicated by a color change) before adding the aldehyde.
-
Reaction Conditions:
-
Temperature: While many Wittig reactions are run at or below room temperature, the steric hindrance of this compound may necessitate heating. Try refluxing in THF or toluene.
-
Reaction Time: Extend the reaction time to 24-48 hours to accommodate the slower reaction rate.
-
-
Reagent Choice:
-
Ylide Reactivity: If using a stabilized ylide (e.g., one with an adjacent ester or ketone), consider switching to a more reactive, non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium salt).[5] Non-stabilized ylides typically lead to the (Z)-alkene.[5]
-
Schlosser Modification: If the (E)-alkene is the desired product and you are using a non-stabilized ylide, the Schlosser modification can be employed. This involves using phenyllithium at low temperatures to interconvert the intermediate betaines, favoring the formation of the (E)-alkene.[6]
-
-
Aldehyde Purity: Ensure the aldehyde has not polymerized, as this will reduce its effective concentration.
| Parameter | Recommendation for Stabilized Ylide | Recommendation for Non-Stabilized Ylide | Rationale |
| Base | NaH, t-BuOK | n-BuLi, NaHMDS | Stronger bases are needed for less acidic phosphonium salts. |
| Solvent | THF, Toluene | THF, Diethyl Ether | Aprotic solvents are standard for Wittig reactions.[6] |
| Temperature | Room Temperature to Reflux | -78°C to Room Temperature | Higher temperatures may be needed to overcome steric hindrance. |
| Reaction Time | 12-48 hours | 1-12 hours | Stabilized ylides react more slowly. |
Knoevenagel Condensation
Question 4: My Knoevenagel condensation with this compound and an active methylene compound is sluggish and gives a low yield. How can I improve this?
Answer: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] The electron-withdrawing trifluorophenyl group should activate the aldehyde towards nucleophilic attack. However, steric hindrance can again play a significant role, slowing down the initial addition step. The choice of catalyst and reaction conditions is crucial.
Troubleshooting Protocol:
-
Catalyst Selection:
-
Base Catalyst: While weak bases like piperidine are commonly used, a slightly stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be more effective in promoting the reaction with a sterically hindered aldehyde.
-
Lewis Acid Catalysis: Lewis acids like TiCl₄ in the presence of a tertiary amine, or ZnCl₂, can also catalyze the Knoevenagel condensation and may be effective here.[8]
-
-
Water Removal: The second step of the Knoevenagel condensation is the elimination of water. Actively removing water from the reaction mixture can drive the equilibrium towards the product. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.
-
Doebner Modification: If your active methylene compound is malonic acid, consider the Doebner modification, which uses pyridine as both the solvent and catalyst. This modification often results in concomitant decarboxylation.[7]
Caption: Workflow for optimizing Knoevenagel condensation.
Reductive Amination
Question 5: I am performing a reductive amination with this compound and a primary amine, but I am observing significant amounts of the dialkylated tertiary amine byproduct. How can I favor the formation of the secondary amine?
Answer: The formation of a tertiary amine byproduct is a common issue in reductive aminations of aldehydes with primary amines. This occurs when the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. The steric hindrance of the 2,4,6-trifluorophenyl group might slightly disfavor this second addition, but it can still be a significant side reaction.
Troubleshooting Protocol:
-
Stepwise Procedure: The most reliable method to avoid dialkylation is to perform the reaction in two distinct steps:
-
Imine Formation: First, form the imine by reacting the aldehyde and the primary amine, often with mild heating and removal of water.
-
Reduction: Once the imine formation is complete (as monitored by techniques like TLC or NMR), cool the reaction and then add the reducing agent. This ensures there is no unreacted aldehyde present to react with the product secondary amine.[9]
-
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is generally less reactive towards the aldehyde starting material than other hydrides, allowing for a one-pot procedure where imine formation and reduction can occur concurrently, although the stepwise approach is still preferred for minimizing dialkylation.
-
Stoichiometry and Addition Order: In a one-pot procedure, use a slight excess of the amine relative to the aldehyde. It can also be beneficial to add the reducing agent last, after the aldehyde and amine have had some time to form the imine.
-
pH Control: Maintaining an optimal pH is crucial. The reaction should be acidic enough to catalyze imine formation but not so acidic that it protonates the amine, rendering it non-nucleophilic. For many reductive aminations, a pH range of 5-7 is ideal. The use of NaBH(OAc)₃ is advantageous as the acetic acid byproduct can help maintain a suitable pH.[9]
| Method | Advantages | Disadvantages | Best For |
| One-Pot (Direct) | Operationally simple, faster. | Higher risk of dialkylation and other side products. | Reactions with less reactive amines or when dialkylation is not a major concern. |
| Two-Step (Indirect) | Minimizes dialkylation, cleaner reaction profile.[9] | More time-consuming, requires monitoring of imine formation. | Achieving high selectivity for the secondary amine product. |
References
-
Organic Chemistry Portal. Wittig Reaction. [Link]
- Google Patents. US2649462A - Method for stabilizing and purifying phenylacetaldehyde.
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
YouTube. The Wittig reaction. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Organic Chemistry Portal. 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. [Link]
-
Reddit. Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]
-
PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
-
J&K Scientific LLC. Knoevenagel Condensation. [Link]
-
Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
Chemical Society Reviews (RSC Publishing). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Organic Syntheses Procedure. acetal. [Link]
-
ACS Publications. Enantioselective Organocatalytic α-Fluorination of Aldehydes. [Link]
-
ResearchGate. An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. [Link]
-
ResearchGate. Knoevenagel Condensation Reaction of Various Aldehyde Derivatives.... [Link]
-
PubChem. 2-(4-Fluorophenyl)acetaldehyde. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. 2,4,6-Trifluorobenzaldehyde. [Link]
-
ResearchGate. Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. [Link]
-
ResearchGate. Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. [Link]
-
MDPI. Recent Developments in the Catalytic Enantioselective Sakurai Reaction. [Link]
-
PubMed. The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. [Link]
- Google Patents. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine.
-
ResearchGate. Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters | Request PDF. [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Quora. If fluorine is reactive, then why is it not used in a reaction?. [Link]
-
Letopharm Limited. 2-(2,4,5-trifluorophenyl)acetaldehyde| CAS:#111991-20-9. [Link]
- Google Patents.
-
National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]
-
CDC. 2,4-Dichlorophenoxyacetic Acid. [Link]
Sources
- 1. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reaction Selectivity with 2-(2,4,6-Trifluorophenyl)acetaldehyde
Welcome to the technical support center for 2-(2,4,6-Trifluorophenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly increases the electrophilicity of the aldehyde's carbonyl carbon. Coupled with the absence of α-hydrogens, this electronic profile predisposes the molecule to specific side reactions and selectivity challenges.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, helping you optimize your reaction conditions and improve selectivity for your desired products.
General Handling & Stability
Before delving into specific reaction troubleshooting, it is crucial to address the inherent stability of the starting material. Like many phenylacetaldehydes, the 2,4,6-trifluoro derivative can be prone to degradation.
Q: My aldehyde appears to degrade or polymerize upon storage or during reaction setup. How can I minimize this?
A: Phenylacetaldehydes are susceptible to both oxidation to the corresponding carboxylic acid and self-condensation or polymerization, a process often accelerated by trace impurities, light, or heat.[1] The lability of the benzylic alpha-proton in typical phenylacetaldehydes contributes to this, but even without them, the high reactivity of your specific aldehyde makes it sensitive.
Recommendations:
-
Storage: Store the aldehyde at low temperatures (2-8°C), under an inert atmosphere (Nitrogen or Argon), and protected from light.
-
Handling: For reactions, use freshly purified material if possible. Always dispense under an inert atmosphere.
-
Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. During aqueous workups, use de-gassed solvents and consider adding an antioxidant like BHT (butylated hydroxytoluene) if compatible with your subsequent steps.
FAQ 1: Carbon-Carbon Bond Forming Reactions (Knoevenagel, Aldol-type)
These reactions are fundamental but can be plagued by a potent competing pathway due to the aldehyde's structure.
Q: I am attempting a Knoevenagel condensation with an active methylene compound (e.g., malononitrile or diethyl malonate) using a standard base like sodium hydroxide, but my yields are poor, and I've isolated 2-(2,4,6-Trifluorophenyl)ethanol and 2-(2,4,6-Trifluorophenyl)acetic acid. What is happening?
A: You are observing the classic Cannizzaro reaction , a common and often dominant side reaction for aldehydes that lack α-hydrogens.[2][3] In the presence of a strong base (like OH⁻), two molecules of the aldehyde undergo a disproportionation reaction. One molecule is reduced to the primary alcohol, and the other is oxidized to a carboxylic acid (or its carboxylate salt).[4][5]
The highly electrophilic nature of your aldehyde makes it extremely susceptible to nucleophilic attack by the hydroxide ion, initiating the Cannizzaro pathway often faster than the deprotonation of less acidic active methylene compounds.
Troubleshooting & Protocol
To favor the Knoevenagel condensation, you must mitigate the Cannizzaro reaction by carefully selecting your catalyst and conditions.
| Catalyst Type | Recommended Conditions | Rationale & Expected Outcome |
| Doebner Modification | Pyridine (solvent) with a catalytic amount of piperidine. | Pyridine is a weak base, insufficient to initiate the Cannizzaro reaction, but piperidine is basic enough to deprotonate the active methylene compound. This is a classic method for improving selectivity.[6][7] |
| Ammonium Salts | Ammonium acetate or NH₄Cl/Et₃N in a solvent like toluene or ethanol. | These provide a mildly acidic/basic environment that promotes the condensation without using strong bases. |
| Catalyst-Free | Refluxing in water or ethanol, potentially with microwave irradiation. | For highly activated substrates, thermal conditions may be sufficient to drive the reaction, completely avoiding basic catalysts.[8] |
Experimental Protocol: Doebner-Knoevenagel Condensation
This protocol is a starting point for the condensation with malononitrile.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add malononitrile (1.1 eq) and dissolve the mixture in pyridine (5-10 volumes).
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and pour it into cold dilute HCl (aq). The product often precipitates and can be collected by filtration. Alternatively, extract with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.
FAQ 2: Reductive Amination
This two-step, one-pot reaction is highly efficient but requires careful selection of the reducing agent to achieve chemoselectivity.
Q: I am performing a direct (one-pot) reductive amination with a primary amine. My main product is 2-(2,4,6-Trifluorophenyl)ethanol, not the desired secondary amine. How can I fix this?
A: This is a classic chemoselectivity problem in reductive aminations.[9] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced. Your aldehyde is highly electrophilic, and if the reducing agent is too reactive (e.g., NaBH₄), it will reduce the aldehyde directly to the alcohol much faster than the aldehyde can condense with the amine to form the imine.
To achieve selectivity, you need a reducing agent that is "just right"—reactive enough to reduce the C=N bond of the iminium ion but not reactive enough to reduce the C=O bond of the starting aldehyde under the reaction conditions.[10]
Troubleshooting & Protocol
The key is to use a milder, imine-selective reducing agent.
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Pros & Cons |
| Sodium Borohydride (NaBH₄) | Low | Cons: Highly reactive, reduces both aldehydes and imines, leading to low chemoselectivity. Pros: Inexpensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Pros: Excellent selectivity for imines at neutral or slightly acidic pH.[11] Cons: Highly toxic (generates HCN), requires careful handling and waste disposal. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent (Recommended) | Pros: Excellent selectivity, non-toxic byproducts, commercially available, and highly effective. Often the reagent of choice for modern reductive aminations.[12] Cons: More expensive than NaBH₄. |
Experimental Protocol: Reductive Amination using STAB
This protocol provides a robust method for synthesizing secondary amines.
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the primary or secondary amine (1.0-1.2 eq) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add a small amount of acetic acid (0.1-1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to control any initial effervescence.
-
Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes, then separate the layers.
-
Extraction: Extract the aqueous layer with the reaction solvent or another suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude amine product via silica gel chromatography.
FAQ 3: Wittig Reaction Stereoselectivity
Controlling the geometry of the resulting alkene is a common challenge in Wittig olefination.
Q: How can I control the E/Z stereoselectivity of the alkene formed from the Wittig reaction with my aldehyde?
A: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide used.[13]
-
Non-stabilized Ylides: These ylides (e.g., from simple alkyl halides like CH₃I) react rapidly and irreversibly to form a syn-oxaphosphetane intermediate, which decomposes to the Z-alkene (cis).[14]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., -CO₂Et, -CN) on the carbanion. The initial addition to the aldehyde is reversible, allowing equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which decomposes to the E-alkene (trans).[14]
The bulky 2,4,6-trifluorophenyl group on your aldehyde will play a significant steric role in the transition state, potentially enhancing the inherent selectivity of the ylide.[15][16]
Troubleshooting & Recommendations
-
For Z-Alkenes: Use a non-stabilized ylide prepared from an alkyltriphenylphosphonium salt with a strong, non-nucleophilic base like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) in an aprotic solvent like THF or ether at low temperatures.
-
For E-Alkenes: Use a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane). These are often stable enough to be isolated and can be reacted under milder conditions, often just by heating in a suitable solvent like toluene.
References
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]
-
Online Chemistry Notes. (2021). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
- Tiwari, V. K. (n.d.). Knoevenagel Condensation.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
RSC Publishing. (2023). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). Retrieved from [Link]
-
MDPI. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Retrieved from [Link]
-
Quora. (2015). What is the stereoselectivity of Wittig's reaction?. Retrieved from [Link]
-
ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview. Retrieved from [Link]
-
MDPI. (2023). Enantioselective Catalytic Aldol Reactions in the Presence of Knoevenagel Nucleophiles: A Chemoselective Switch Optimized. Retrieved from [Link]
-
Wikipedia. (2023). Phenylacetaldehyde. Retrieved from [Link]
-
University Chemistry. (2025). The Stereoselectivity of the Wittig Reactions. Retrieved from [Link]
-
ResearchGate. (2014). Proline-catalyzed direct asymmetric aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Retrieved from [Link]
-
RSC Publishing. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
-
PubMed. (2013). Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACS Publications. (2011). Stereoconvergent[2][4]- and[4][5]-Wittig Rearrangements of 2-Silyl-6-aryl-5,6-dihydropyrans: A Tale of Steric vs Electronic Regiocontrol of Divergent Pathways. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
ResearchGate. (2015). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. Retrieved from [Link]
-
ACS Publications. (2009). Reactions of 2,6-dimethyl-1,3-dioxane-4-ol (Aldoxane) With Deoxyguanosine and DNA. Retrieved from [Link]
-
PubMed. (2011). Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal With Aromatic Methyl Ketones. Retrieved from [Link]
-
ResearchGate. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2024). Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. Retrieved from [Link]
-
ResearchGate. (2024). Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). NUCLEOPHILIC ADDITION OF HYDROGEN CYANIDE TO ALDEHYDES AND KETONES. Retrieved from [Link]
-
YouTube. (2021). NUCLEOPHILIC ADDITION REACTION IN ALDEHYDES AND KETONES (PART - 2). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]
Sources
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. esports.bluefield.edu - Cannizzaro Reaction Us [esports.bluefield.edu]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 14. chemtube3d.com [chemtube3d.com]
- 15. Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
detection and removal of impurities from 2-(2,4,6-Trifluorophenyl)acetaldehyde
Introduction
Welcome to the technical support guide for 2-(2,4,6-Trifluorophenyl)acetaldehyde. This molecule is a critical building block in pharmaceutical and agrochemical synthesis, valued for the unique electronic properties conferred by its trifluorinated phenyl ring. However, like many reactive aldehydes, its purity is paramount for successful downstream applications and is often compromised by synthesis by-products and degradation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the detection, characterization, and removal of common impurities. The following sections are structured in a question-and-answer format to directly address challenges encountered in the laboratory, blending established chemical principles with practical, field-proven protocols.
Part 1: Impurity Detection & Characterization FAQs
This section focuses on identifying and quantifying impurities that may be present in your sample of this compound.
Q1: What are the most common impurities I should expect to find in my sample?
A1: Impurities can originate from the synthetic route or from degradation during storage. The most prevalent species include:
-
Oxidation Product: The corresponding carboxylic acid, 2-(2,4,6-Trifluorophenyl)acetic acid, is the most common impurity, formed by air oxidation of the aldehyde group.[1]
-
Unreacted Starting Materials: Depending on the synthesis, you may find residual precursors. For instance, if prepared via oxidation of 2-(2,4,6-Trifluorophenyl)ethanol, the starting alcohol may be present.
-
Polymerization Products: Aldehydes can self-condense or polymerize, especially in the presence of acidic or basic traces. These often appear as a complex mixture of higher molecular weight species.
-
Residual Solvents: Solvents from the reaction or workup (e.g., Toluene, THF, Dichloromethane) are common and must be quantified.[2]
Q2: Which analytical technique is best for assessing the purity of my material?
A2: No single technique tells the whole story. A multi-faceted approach is recommended for a comprehensive purity profile. The strengths and weaknesses of the primary techniques are summarized below.
| Technique | Primary Use & Rationale | Strengths | Limitations |
| ¹H and ¹⁹F NMR | Structural Confirmation & Impurity ID. The aldehyde proton (~9-10 ppm) is distinctive. ¹⁹F NMR is highly sensitive to the electronic environment, making it excellent for identifying fluorinated impurities.[3][4][5] | Provides unambiguous structural information. Quantitative (qNMR) analysis is possible with an internal standard. Excellent for detecting fluorinated side-products. | May not detect non-protonated or non-fluorinated inorganic impurities. Can be less sensitive for detecting trace-level impurities compared to MS. |
| GC-MS | Volatile Impurity Profiling. Ideal for identifying and quantifying residual solvents and volatile by-products.[6][7] | Extremely sensitive for volatile compounds. Provides both retention time and mass fragmentation data for confident identification. | Not suitable for non-volatile or thermally labile impurities (e.g., polymers). Highly reactive aldehydes may require derivatization for robust analysis.[8] |
| HPLC-UV/MS | Non-Volatile Impurity Quantification. The gold standard for quantifying purity and separating non-volatile impurities like the carboxylic acid or polymerization products.[9][10] | Highly robust and reproducible for quantitative analysis. Can separate a wide range of compounds. Coupling with MS provides molecular weight information. Fluorinated stationary phases can offer unique selectivity.[9][10][11] | Requires development of a suitable method (mobile phase, column). UV detection requires a chromophore. |
Part 2: Purification & Removal Strategies
This section provides troubleshooting and guidance on methods to remove the impurities identified in Part 1.
Q3: My NMR shows a significant amount of the carboxylic acid impurity. How can I easily remove it?
A3: The most straightforward method is a liquid-liquid extraction using a mild base. Because the impurity is an acid, it can be deprotonated to form a water-soluble salt, which is then washed away.
-
Causality: A dilute aqueous solution of sodium bicarbonate (NaHCO₃) is basic enough to deprotonate the carboxylic acid (pKa ~4) but generally not basic enough to promote significant self-condensation of the aldehyde. The resulting sodium carboxylate salt is highly polar and partitions into the aqueous layer, while the neutral aldehyde remains in the organic solvent.[1]
Q4: What is the most robust method for purifying aldehydes like this one?
A4: Formation of a reversible sodium bisulfite adduct is a highly selective and effective technique for purifying aldehydes from mixtures.[9][12]
-
Mechanism: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a water-soluble salt (the adduct). Most other organic impurities (alcohols, ethers, non-reactive ketones) do not react and remain in the organic phase. The aldehyde can then be regenerated from the purified aqueous adduct by adding a strong base, which shifts the equilibrium back to the starting materials.[12] See Protocol 2 for a detailed workflow.
Q5: Can I use flash column chromatography for purification?
A5: Yes, but with caution. Aldehydes can be sensitive to silica gel, which is weakly acidic and can sometimes promote degradation or polymerization.
-
Expert Insight: If chromatography is necessary, consider using a less acidic stationary phase like basic alumina or deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.[1] For fluorinated compounds, specialized fluorinated stationary phases (e.g., FluoroFlash®) can offer enhanced separation from non-fluorinated impurities due to fluorous interactions.[11]
Q6: My compound appears to be a liquid. Is vacuum distillation a viable purification method?
A6: Yes, provided the impurities have sufficiently different boiling points and the aldehyde is thermally stable. Given its predicted boiling point is high, vacuum distillation is necessary to avoid thermal decomposition.
-
Trustworthiness: Before attempting a large-scale distillation, it is crucial to assess the thermal stability of the compound, for example, by heating a small sample under nitrogen and re-analyzing for degradation. Always use a well-controlled vacuum and heat source. Fractional distillation will be required to separate impurities with close boiling points.
Part 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after bisulfite purification. | 1. Incomplete Adduct Formation: The trifluorophenyl group may cause some steric hindrance. 2. Premature Adduct Decomposition: The pH may have drifted during the wash steps. 3. Incomplete Regeneration: The pH during the regeneration step was not sufficiently basic. | 1. Increase the reaction time with the bisulfite solution and ensure vigorous mixing to maximize interfacial contact.[9] 2. Ensure the pH remains neutral or slightly acidic during adduct formation and washing. 3. Use a pH meter to ensure the aqueous layer reaches a pH of >10 during regeneration with NaOH or K₂CO₃.[9] |
| Product decomposes on a silica gel column. | 1. Acidic Nature of Silica: The silica surface is catalyzing polymerization or other side reactions. 2. Prolonged Residence Time: The compound is spending too much time on the column. | 1. Switch to a neutral or basic stationary phase like alumina.[1] Alternatively, add ~0.5% triethylamine to your mobile phase to neutralize active sites on the silica. 2. Use a slightly more polar solvent system to speed up elution. |
| A persistent impurity peak remains after purification. | 1. Co-elution: The impurity has very similar properties to the product. 2. Impurity Reacts Similarly: The impurity may also be an aldehyde or reactive ketone that also forms a bisulfite adduct. | 1. For chromatography, try an alternative stationary phase (e.g., a fluorinated phase) or a different solvent system to alter selectivity.[9][10] 2. If the impurity is also an aldehyde, bisulfite purification will not work. Alternative methods like distillation or preparative HPLC may be required. |
Part 4: Key Experimental Protocols
Workflow Overview
The general workflow for obtaining a pure sample of this compound involves an initial purity check, selection and execution of an appropriate purification method, and a final analysis to confirm purity.
Caption: General purification and validation workflow.
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted from standard procedures for aromatic aldehydes and is highly effective for removing non-aldehyde impurities.[9]
Safety First: Sodium bisulfite can generate sulfur dioxide gas. Perform all steps in a well-ventilated chemical fume hood.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in methanol (approx. 3-5 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Adduct Formation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Add the saturated NaHSO₃ solution (approx. 1.5-2.0 eq) to the separatory funnel. Shake the funnel vigorously for 2-3 minutes. A white precipitate of the adduct may form.
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the funnel. Shake vigorously. Allow the layers to separate. The organic layer contains the non-aldehyde impurities. Drain and collect the aqueous layer, which contains the desired aldehyde adduct. Repeat the extraction of the aqueous layer with the organic solvent one more time to ensure complete removal of impurities.
-
Regeneration of Aldehyde: Return the collected aqueous layer to the clean separatory funnel. Add an equal volume of fresh ethyl acetate. While stirring or shaking, slowly add 50% aqueous sodium hydroxide (NaOH) or saturated potassium carbonate (K₂CO₃) solution dropwise until the pH of the aqueous layer is >10 (verify with a pH strip). This regenerates the free aldehyde.
-
Isolation of Pure Product: Shake the funnel to extract the regenerated aldehyde into the ethyl acetate layer. Separate the layers and collect the organic phase. Extract the aqueous layer twice more with fresh ethyl acetate.
-
Final Workup: Combine all organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for purification via bisulfite adduct formation.
Part 5: Handling and Storage
Q7: How should I properly store the purified this compound to maintain its purity?
A7: Aldehydes are inherently reactive and require careful storage to prevent degradation.
-
Inert Atmosphere: The compound is air-sensitive and prone to oxidation.[6] Always store it under an inert atmosphere, such as nitrogen or argon. Use a container with a tight-fitting seal (e.g., a Sure/Seal™ bottle).
-
Temperature: Store at low temperatures (2-8°C is recommended) to slow the rates of both oxidation and potential polymerization.[6]
-
Light: Protect from light, which can catalyze the formation of radical species and promote degradation.
-
Purity: Ensure the container is free from acidic or basic contaminants, which can catalyze decomposition.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (General reference for acetaldehyde reactivity). Retrieved from [Link]
-
Reddit r/chemistry. (2015). Purifying aldehydes? Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]
-
Kamiusuki, T., Monde, T., Yano, K., Yoko, T., & Konakahara, T. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Retrieved from [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Martin, J. W., et al. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
Ashworth, I. W., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
Vaca, C. E., & Squire, K. M. (1994). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Free Radical Biology and Medicine. Retrieved from [Link]
-
AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound (111991-19-6) for sale [vulcanchem.com]
- 11. 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde | C9H5F3O2 | CID 2783286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Reactions Containing 2-(2,4,6-Trifluorophenyl)acetaldehyde
This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(2,4,6-Trifluorophenyl)acetaldehyde in their synthetic workflows. The unique electronic properties conferred by the trifluorinated phenyl ring make this aldehyde a valuable, yet sometimes challenging, reagent. This document provides in-depth, field-proven insights into troubleshooting common issues and executing robust work-up and purification procedures.
Frequently Asked Questions (FAQs): Reagent Profile & Handling
Q1: What are the key chemical properties of this compound that influence its reactivity?
The reactivity of this compound is dominated by two structural features: the aldehyde functional group and the 2,4,6-trifluorophenyl ring.
-
Enhanced Electrophilicity: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect is relayed to the aldehyde group, significantly increasing the partial positive charge (electrophilicity) on the carbonyl carbon. Consequently, this aldehyde is generally more reactive toward nucleophiles than non-fluorinated phenylacetaldehydes.[1]
-
Steric Hindrance: The presence of two fluorine atoms in the ortho positions can introduce moderate steric hindrance, potentially slowing reactions with bulky nucleophiles compared to its 4-fluoro- or non-fluorinated analogs.
-
Acidity of α-Protons: The electron-withdrawing nature of the ring also increases the acidity of the α-protons (the CH₂ group), making the molecule more susceptible to enolization or aldol-type side reactions under basic conditions.
Q2: How should I properly store and handle this aldehyde to prevent degradation?
Aldehydes are prone to degradation through two primary pathways: oxidation and polymerization. Proper storage is critical to ensure reagent integrity.
-
Oxidation: On exposure to air, the aldehyde can oxidize to the corresponding carboxylic acid, 2,4,6-Trifluorophenylacetic acid.[2][3] This is a common impurity in aged samples.
-
Polymerization: Like many aldehydes, it can undergo acid- or base-catalyzed polymerization, often appearing as a white precipitate or an increase in viscosity.[4]
Table 1: Recommended Storage & Handling Protocols
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Reduces the rate of oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation by atmospheric oxygen. |
| Container | Tightly sealed, amber glass bottle. | Protects from air and light, which can catalyze degradation.[5] |
| Handling | Use only in a well-ventilated area or chemical fume hood.[6] | Vapors can be irritating and harmful if inhaled.[7][8] |
Troubleshooting Guide for Synthetic Reactions
Q3: My reaction yield is low or the reaction is not proceeding. What are the common causes?
Low or no yield can be frustrating. A systematic approach to troubleshooting is the most effective way to identify the root cause. The following decision tree outlines a logical workflow for diagnosing the issue.
Caption: Troubleshooting workflow for low or no product yield.
In-depth Analysis:
-
Starting Material Integrity: Always confirm the purity of your this compound before use. The most common impurity is 2,4,6-Trifluorophenylacetic acid, formed via air oxidation.[2] This acidic impurity can quench bases or organometallic reagents, leading to reaction failure.
-
Anhydrous Conditions: Many reactions involving aldehydes, especially with organometallics (Grignard, organolithiums) or hydrides, are extremely sensitive to water. Ensure all glassware is oven- or flame-dried and solvents are rigorously dried.[9]
-
Product Loss During Work-up: Your product may be more polar than expected and have some solubility in the aqueous layer.[10] Before discarding any aqueous washes, it is good practice to back-extract them with a small amount of organic solvent to recover any dissolved product.
Q4: I am observing an unexpected side product. What could it be?
The most likely side product is the aforementioned 2,4,6-Trifluorophenylacetic acid . If your reaction involves a base, you might also encounter products from self-condensation (aldol reaction) due to the increased acidity of the alpha-protons.
Detailed Work-up and Purification Protocols
A proper work-up is crucial for isolating a pure product and is often where significant material loss occurs.
Q5: How do I effectively remove acidic or basic impurities from my reaction mixture?
Acid-base extraction is a fundamental and powerful technique for separating neutral organic compounds from acidic or basic impurities.[11][12] The principle relies on converting the acidic or basic impurity into its water-soluble salt form, which can then be extracted from the organic phase into an aqueous phase.[13][14]
Caption: Standard acid-base liquid-liquid extraction workflow.
Step-by-Step Protocol for Acid-Base Extraction:
-
Transfer: Transfer the crude reaction mixture into a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), it must first be removed and replaced with an immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Base Wash: To remove acidic impurities (like 2,4,6-Trifluorophenylacetic acid), add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake gently and allow the layers to separate. Drain the lower (aqueous) layer. Repeat this wash 1-2 times.
-
Acid Wash (Optional): If your reaction used basic reagents (e.g., amines, pyridine) that need to be removed, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the bases, making them water-soluble.[12]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the bulk of dissolved water from the organic phase.[15]
-
Drying and Concentration: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Allow it to stand for 10-15 minutes, then filter or decant the solution and remove the solvent under reduced pressure.
Q6: Unreacted aldehyde remains in my product. What is the best way to remove it?
Residual aldehyde can often be challenging to remove by standard column chromatography due to similar polarity with many products. A bisulfite work-up is a highly effective chemical method for selectively removing aldehydes.[16]
The Chemistry: The bisulfite anion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after proton transfer, yields a water-soluble bisulfite adduct (a salt). This adduct is easily separated from the desired neutral product in the organic layer.[16][17] The reaction is reversible by adding acid or base.
Step-by-Step Protocol for Bisulfite Wash:
-
Dissolve: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, DCM) in a separatory funnel.
-
Add Bisulfite: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Shake: Stopper the funnel and shake vigorously for 1-2 minutes. Be sure to vent the funnel frequently, as some pressure can build up.[17]
-
Separate: Allow the layers to separate. The aldehyde is now in the aqueous layer as the bisulfite adduct. Drain and discard the aqueous layer.
-
Wash: Wash the remaining organic layer with water and then brine to remove any residual bisulfite salts.
-
Isolate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product, free of the starting aldehyde.
Q7: I'm struggling with emulsion formation during the liquid-liquid extraction. How can I resolve this?
Emulsions are a common problem, especially with fluorinated compounds. They are colloidal suspensions of one immiscible liquid in another and prevent clean layer separation.
Table 2: Troubleshooting Emulsions
| Method | Description |
| Add Brine | Add a significant volume of saturated NaCl solution. The increased ionic strength of the aqueous phase often forces separation. |
| Patience | Let the separatory funnel stand undisturbed for an extended period (15-60 minutes). |
| Gentle Swirling | Gently swirl the funnel instead of vigorous shaking. This can sometimes break up the emulsion without re-forming it. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the colloidal particles. |
| Solvent Addition | Add more of the organic solvent to change the phase ratio. |
| Centrifugation | If the volume is small enough, transferring the mixture to centrifuge tubes and spinning can provide a sharp separation. |
Safety Precautions
Q8: What are the primary safety hazards associated with this compound and its reactions?
As a responsible scientist, safety is the top priority. Always consult the Safety Data Sheet (SDS) before handling any chemical.[6]
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8] Handle the compound in a well-ventilated chemical fume hood to avoid inhaling vapors.
-
Flammability: Aldehydes can be flammable. Keep away from heat, sparks, and open flames.[5][7]
-
Toxicity: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[7]
-
Fluorinated Compounds: Many fluorinating agents and byproducts (like HF) are extremely toxic and corrosive.[18] Exercise extreme caution when working with reactions that involve fluorine chemistry.
References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
CPAChem. (2023). Safety data sheet: Acetaldehyde Standard Solution. Retrieved from [Link] (Note: A direct link to this specific SDS is not available, but can be searched on the CPAChem website).
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Airgas. (2021). Safety Data Sheet: Acetaldehyde. Retrieved from [Link] (Note: A direct link to this specific SDS is not available, but can be searched on the Airgas website).
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
- Google Patents. (n.d.). Process For Preparation Of Trifluorophenyl Acetic Acid And Intermediate Thereof.
-
PubChem. (n.d.). 2-(4-Fluorophenyl)acetaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing and purifying trifluoromethanesulfinic acid.
- Google Patents. (n.d.). Process for the purification of pentafluorophenyl boron compounds.
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing and purifying trifluoromethanesulfinic acid.
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. ossila.com [ossila.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. bmrservice.com [bmrservice.com]
- 8. airgas.com [airgas.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 13. magritek.com [magritek.com]
- 14. vernier.com [vernier.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Workup [chem.rochester.edu]
- 17. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-(2,4,6-Trifluorophenyl)acetaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(2,4,6-Trifluorophenyl)acetaldehyde. Here, we address common challenges related to catalyst poisoning that can impede reaction success, leading to decreased yields, low conversion rates, and catalyst deactivation. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying principles to empower you to diagnose and solve problems effectively.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured to help you identify the root cause of catalyst failure in real-time and take corrective action.
Question: My hydrogenation/reductive amination reaction has stalled. The conversion was initially progressing but has now stopped completely. What should I do?
Answer:
A stalled reaction is a classic symptom of catalyst poisoning, where active sites are progressively blocked or deactivated over time.[1] The key is to systematically identify the source of the poison.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step diagnostic approach to pinpoint the issue.
Caption: A systematic workflow for troubleshooting stalled catalytic reactions.
Experimental Protocol: Isolating the Source of Contamination
This protocol is designed to validate your starting materials and identify the source of a suspected poison.
-
Establish a Baseline: First, re-run the reaction under the exact initial conditions to confirm that the failure is reproducible.
-
Purify the Substrate: Recrystallize or chromatograph a small amount of your this compound.
-
Use High-Purity Reagents:
-
Open a new bottle of high-purity, anhydrous solvent.
-
Use a fresh batch of catalyst from a reliable supplier.
-
If applicable, distill other reagents like amines.
-
-
Run Systematic Controls: Set up a series of small-scale reactions, changing only one variable at a time:
-
Reaction A (Control): All original, unpurified reagents.
-
Reaction B: Purified substrate + original solvent and catalyst.
-
Reaction C: Original substrate + new, high-purity solvent + original catalyst.
-
Reaction D: All new and purified materials.
-
-
Analyze the Results: Monitor each reaction by TLC, LC/MS, or GC/MS. If Reaction B proceeds smoothly while A stalls, the impurity was in your substrate. If C works, the solvent was the issue. This systematic approach will pinpoint the contaminated component.[2]
Frequently Asked Questions (FAQs)
This section addresses broader questions about preventing catalyst poisoning and understanding its mechanisms.
Question: What are the most likely catalyst poisons I might encounter when working with this compound?
Answer:
Catalyst poisons are substances that bind strongly to a catalyst's active sites, blocking them from reactants.[3] For a substrate like this compound, potential poisons can originate from its synthesis, the reagents, or the reaction setup itself.
Mechanism of Catalyst Poisoning
Poisons deactivate catalysts primarily through strong chemisorption onto the active metal surface, which can be reversible or irreversible.[3][4] This blocks the sites where reactant molecules would normally adsorb and react.
Caption: A poison (e.g., Sulfur) irreversibly binds to a Palladium active site, blocking the reactant.
The table below summarizes the most common poisons, their likely sources, and the catalysts most affected.
| Poison Class | Specific Examples | Potential Sources in Your Workflow | Catalysts Highly Susceptible |
| Sulfur Compounds | H₂S, thiols, disulfides, sulfoxides, thiophenes | Reagents (e.g., dithianes), contaminated solvents, rubber septa, natural gas-derived H₂.[5][6] | Pd, Pt, Ni, Rh |
| Halides | I⁻, Br⁻, Cl⁻ | Impurities from substrate synthesis (e.g., residual halides from a Grignard or coupling reaction).[7][8] | Pd, Pt |
| Coordinating Species | Carbon Monoxide (CO), nitriles, phosphines, cyanides | CO from decarbonylation of the aldehyde at high temps, nitrile solvents, phosphine ligands.[7][8] | Pd, Pt, Rh, Ni |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminated glassware, reagents from other processes, carryover from previous synthetic steps.[9] | Pt, Pd |
| Organic Foulants | Polymers, tars, coke | Aldol condensation side-products of the acetaldehyde substrate, especially under basic conditions or high heat.[1][10] | All porous catalysts |
Question: My catalyst seems to be poisoned. Can it be regenerated, or do I need to discard it?
Answer:
Whether a catalyst can be regenerated depends on the nature of the poisoning—if it's reversible or permanent.[3] Fouling by organic tars is often reversible, while strong chemisorption by sulfur or heavy metals can be permanent.[6][11] Several methods can be attempted.
Catalyst Regeneration Protocols
Caution: These procedures involve high temperatures or reactive chemicals. Always perform them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
1. Thermal Regeneration (For Organic Fouling/Coking)
This method uses heat to oxidize and drive off organic deposits.[12]
-
Apparatus: Tube furnace with a quartz or ceramic tube, source of inert gas (N₂) and a dilute source of oxygen (e.g., 1-5% O₂ in N₂ or clean, dry air).
-
Procedure:
-
Carefully place the spent catalyst in the center of the tube furnace.
-
Purge the system with an inert gas like nitrogen for 15-30 minutes at room temperature.
-
Begin heating the catalyst under a slow flow of inert gas. Ramp the temperature slowly (e.g., 5 °C/min) to 300-500 °C. The optimal temperature depends on the catalyst support's thermal stability.
-
Once at the target temperature, switch the gas flow to a dilute oxygen mixture or air.
-
Hold at this temperature for 2-4 hours to burn off the carbonaceous deposits.[13]
-
Switch back to an inert gas flow and allow the catalyst to cool completely to room temperature.
-
The regenerated catalyst may need to be re-reduced (e.g., under H₂ flow) before its next use, depending on the metal.
-
2. Chemical Regeneration (For Reversible Chemical Poisons)
This method uses chemical washes to remove adsorbed poisons.[12]
-
Apparatus: Glassware for washing/filtering (e.g., Büchner funnel), appropriate solvents or dilute acid/base solutions.
-
Procedure (Example: Acid Wash for Metal Impurities):
-
Transfer the spent catalyst to a flask.
-
Add a dilute, non-halide acid solution (e.g., 0.1 M nitric acid or acetic acid). Using acids with halides like HCl can introduce a different poison.[14]
-
Stir the slurry at room temperature for 1-2 hours.
-
Carefully filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Wash with a solvent like ethanol or acetone to remove water.
-
Dry the catalyst thoroughly under vacuum, potentially with gentle heating (e.g., 80-120 °C).
-
Question: How can I proactively prevent catalyst poisoning in my experiments?
Answer:
Proactive prevention is the most effective strategy for ensuring reproducible and high-yielding reactions.[15]
-
Purify All Inputs: This is the single most critical step. Never assume reagents are pure, even from a new bottle.
-
Solvents: Use freshly distilled or purchased high-purity anhydrous solvents.
-
Gases: Use high-purity grade hydrogen and nitrogen. Consider an in-line purifier trap for your gas lines.
-
Substrate/Reagents: Purify your this compound and any other reagents (e.g., amines) by recrystallization, distillation, or chromatography before use.[2]
-
-
Use Poison Traps (Guard Beds): Place a small amount of a sacrificial material upstream of the catalyst bed or in the reaction flask to capture poisons before they reach the catalyst.[15]
-
Activated Alumina: Removes polar impurities and water.
-
Activated Carbon: Removes organic impurities and some sulfur compounds.
-
Copper Turnings: Can scavenge sulfur species.
-
-
Select a More Robust Catalyst: If you consistently face poisoning issues, consider a catalyst known for higher poison tolerance. For example, some nickel-based catalysts show better resistance to sulfur than palladium catalysts.[16] Additives like molybdenum or boron can also be incorporated into catalysts to trap poisons.[15]
-
Optimize Reaction Conditions:
-
Temperature: Avoid excessively high temperatures that could cause the aldehyde to decompose or decarbonylate, potentially forming CO.[1]
-
pH Control: In reductive aminations, the pH can be critical. Uncontrolled pH can lead to side reactions that create catalyst foulants.
-
By implementing these diagnostic, regenerative, and preventative strategies, you can significantly improve the reliability and success of your catalytic reactions involving this compound.
References
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025, September 16). YouTube.
- Catalytic Poisoning Definition - Organic Chemistry Key Term. Fiveable.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). SiliCycle.
- Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry.
- What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. (2025, September 24). YouTube.
- C
- Curse or Blessing?
- C
- How Does Sulfur from Fuel Also Contribute to Catalytic Converter Poisoning? (2025, December 25). Sustainability Directory.
- Asymmetric Fluorination Reactions.
- What Is A Catalyst Poison? - Chemistry For Everyone. (2025, May 3). YouTube.
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- Heterogeneous Catalyst Deactivation and Regener
- Deactivation of metal catalysts in liquid phase organic reactions. (2003, July).
- Sulfur Poisoning and Regeneration of Aftertreatment Oxidation C
- Final Analysis: Sulfur as a Catalyst Poison. (2025, August 6).
- Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing. (2019, September 26). ACS Omega.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Jacobs.
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. (2025, September 13). YouTube.
- What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens.
- Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How Does Sulfur from Fuel Also Contribute to Catalytic Converter Poisoning? → Learn [pollution.sustainability-directory.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 10. Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 13. chemistryjournal.net [chemistryjournal.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
Validation & Comparative
A Comparative Spectroscopic Guide: 2-(2,4,6-Trifluorophenyl)acetaldehyde vs. Phenylacetaldehyde
Introduction
In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 2,4,6-trifluorophenyl motif is a common feature in many such advanced compounds. Understanding the precise structural and electronic consequences of this substitution is paramount for both synthesis validation and structure-activity relationship (SAR) studies.
This guide provides an in-depth comparative analysis of 2-(2,4,6-Trifluorophenyl)acetaldehyde and its non-fluorinated parent compound, phenylacetaldehyde. We will explore how the powerful electron-withdrawing nature of three fluorine atoms fundamentally alters the spectroscopic signatures of the molecule. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document will serve as a practical reference for researchers engaged in the synthesis and characterization of fluorinated aromatic compounds.
Molecular Structures and Electronic Effects
The foundational difference between the two molecules is the substitution of hydrogen with fluorine at the 2, 4, and 6 positions of the phenyl ring. Fluorine's high electronegativity exerts a potent electron-withdrawing inductive effect (-I), which propagates through the sigma bonds, significantly reducing electron density in the aromatic ring and, to a lesser extent, the acetaldehyde side chain. This electronic perturbation is the primary cause of the substantial differences observed in their respective spectra.
Caption: Electronic impact of trifluorination on the acetaldehyde moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the structural changes induced by fluorination. The high natural abundance (100%) and spin of ½ make the ¹⁹F nucleus an excellent probe, while its effects ripple through the ¹H and ¹³C spectra.[2][3]
¹H NMR Analysis
In phenylacetaldehyde, the methylene protons (-CH₂-) typically appear as a doublet, coupled to the aldehyde proton, and the aldehyde proton (-CHO) appears as a triplet. The aromatic protons show a complex multiplet.
For this compound, we anticipate two major changes:
-
Downfield Shift: The inductive effect of the three fluorine atoms withdraws electron density from the entire molecule. This "deshields" the methylene and aldehyde protons, causing their signals to shift to a higher frequency (downfield).
-
Complex Coupling: The protons on the side chain will now exhibit coupling to the ortho-fluorine atoms (²F). This additional J-HF coupling will result in more complex splitting patterns (e.g., a triplet of doublets) compared to the non-fluorinated analog.
¹³C NMR Analysis
The differences are even more pronounced in the ¹³C NMR spectra.
-
Carbon-Fluorine Coupling: Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J-CF), typically in the range of 240-260 Hz, resulting in prominent doublets. The aromatic carbons will also show smaller two- and three-bond couplings to fluorine.
-
Chemical Shift Perturbation: The electron-withdrawing effect will shift the aromatic carbons, particularly C2, C4, and C6, significantly downfield. The carbonyl carbon signal is also expected to shift due to the altered electronic environment.
¹⁹F NMR Analysis
This technique is exclusive to the fluorinated compound and is exceptionally informative.[4] Due to the molecular symmetry, the two ortho-fluorines (F2, F6) are chemically equivalent, and the para-fluorine (F4) is unique.
-
The spectrum will show two main signals: one for the ortho-fluorines and one for the para-fluorine.
-
These signals will be split into triplets due to coupling with each other (³J-FF).
-
Each of these signals may be further split by smaller couplings to the aromatic protons and the methylene protons on the side chain. The large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, making it a powerful tool for analysis.[5]
Comparative NMR Data Summary
| Nucleus | Phenylacetaldehyde (Predicted δ, ppm)[6][7] | This compound (Expected) | Key Observation |
| ¹H | |||
| -CH ₂- | ~3.6 (d) | > 3.7 (dt or ddd) | Downfield shift and additional H-F coupling. |
| -CH O | ~9.7 (t) | > 9.8 (t) | Downfield shift due to inductive effect. |
| Ar-H | ~7.2-7.4 (m) | ~6.8-7.0 (m) | Aromatic protons show complex splitting. |
| ¹³C | |||
| -C H₂- | ~50 | ~45-50 | Shift influenced by competing effects. |
| -C HO | ~200 | ~195-200 | Minor shift expected. |
| Ar-C | ~127-134 | C1: ~110 (t), C2/6: ~162 (dt), C3/5: ~100 (t), C4: ~160 (dt) | Significant shifts and large C-F couplings. |
| ¹⁹F | N/A | ortho: ~ -105 (t), para: ~ -110 (t) | Two distinct signals due to symmetry, with F-F coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The primary area of interest for comparison is the carbonyl (C=O) stretching frequency.
In phenylacetaldehyde, the C=O stretch appears around 1724 cm⁻¹.[8] For the trifluorinated analog, the strong inductive electron withdrawal by the fluorine atoms pulls electron density away from the carbonyl group. This effect shortens and strengthens the C=O double bond, causing its stretching vibration to absorb at a higher frequency (wavenumber).[9][10][11] This phenomenon is a reliable diagnostic marker for the presence of electronegative substituents near a carbonyl group.[12][13]
Additionally, the spectrum of this compound will be characterized by intense C-F stretching bands in the fingerprint region, typically between 1100-1300 cm⁻¹, which are absent in the non-fluorinated compound.
Comparative IR Data Summary
| Vibrational Mode | Phenylacetaldehyde (cm⁻¹)[8] | This compound (Expected) | Rationale |
| C=O Stretch | ~1724 | > 1735 | Inductive effect strengthens the C=O bond. |
| Aromatic C=C Stretch | ~1498, 1602 | ~1500, 1620 | Minor shifts due to electronic perturbation. |
| C-F Stretch | N/A | ~1100-1300 (strong) | Characteristic absorption for organofluorine compounds. |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, causing ionization and subsequent fragmentation.[14][15] The resulting fragmentation pattern serves as a molecular fingerprint.[16]
For phenylacetaldehyde (M.W. 120.15 g/mol ), the molecular ion peak (M⁺) at m/z 120 is typically observed. A prominent fragmentation pathway is the alpha-cleavage, leading to the loss of the -CHO group (29 Da) to form the very stable tropylium cation at m/z 91.[17][18][19]
For This compound (M.W. 174.12 g/mol ), the molecular ion peak will be at m/z 174. The fragmentation pattern will be significantly influenced by the stable trifluorophenyl ring.
-
The alpha-cleavage will also occur, leading to a fragment at m/z 145 ([C₇H₄F₃]⁺). This peak is expected to be highly abundant.
-
The presence of three fluorine atoms makes the molecular ion and key fragments easily distinguishable due to their higher mass compared to the non-fluorinated analog.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.
Workflow for Comparative Spectroscopic Analysis
Caption: Standard workflow for comparative analysis of the two aldehydes.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-20 mg of the aldehyde and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[20]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[20]
-
Cleaning: Wipe the outside of the NMR tube with a tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
-
Insertion: Place the NMR tube into a spinner turbine, adjust the depth using a gauge, and insert it into the spectrometer's magnet.[21]
-
Acquisition: Lock the spectrometer on the solvent's deuterium signal. Perform automatic or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).[20]
-
Run Experiments: Acquire standard 1D spectra for ¹H, ¹³C, and (for the fluorinated sample) ¹⁹F. Use standard parameters, adjusting the number of scans to achieve an adequate signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[22] Take a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount of the sample (1-2 drops of liquid or a few milligrams of solid) directly onto the ATR crystal, ensuring complete coverage of the sampling area.[22][23]
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.
-
Cleaning: After analysis, retract the pressure arm, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Protocol 3: Electron Impact-Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Tune the mass spectrometer using a standard calibrant (e.g., PFTBA). Set the electron energy to the standard 70 eV.[15]
-
Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to include the molecular ion and expected fragments.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the pattern to spectral libraries if available.
Conclusion
The trifluorination of the phenyl ring in phenylacetaldehyde induces profound and predictable changes in its spectroscopic properties. In NMR, these changes manifest as downfield shifts and complex proton-fluorine couplings, with the ¹⁹F spectrum providing a direct and unambiguous window into the fluorinated environment. In IR spectroscopy, the key diagnostic is the shift of the carbonyl stretching frequency to a higher wavenumber, a direct result of fluorine's inductive effect. Finally, mass spectrometry clearly distinguishes the two compounds by their molecular weight and reveals fragmentation patterns governed by the stability of the (trifluoro)phenyl moiety.
By systematically applying these three core analytical techniques, researchers can unequivocally confirm the identity, purity, and structure of this compound, leveraging the distinct spectroscopic signatures imparted by the fluorine atoms as powerful diagnostic tools.
References
- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI.
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
- ResearchGate. (n.d.). IR spectrum of the main product Phenyl acetaldehyde.
- LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS.
- Creative Proteomics. (n.d.). Electron Ionization.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- University of Arizona. (n.d.). Fluorine NMR.
- ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry.
- UCI Aerosol Photochemistry Group. (2014). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- Wikipedia. (n.d.). Electron ionization.
- Chemistry Stack Exchange. (2015). Why do electronegative heteroatoms increase C=O stretching frequency (bond strength).
- National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.
- ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for....
- National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
- NanoValid. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.
- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.
- Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.
- BenchChem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
- FooDB. (2010). Showing Compound Phenylacetaldehyde (FDB012238).
- National Institutes of Health. (n.d.). Phenylacetaldehyde.
- SpectraBase. (n.d.). Phenylacetaldehyde.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Reddit. (2021). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?.
- BMRB. (n.d.). bmse000427 Phenylacetaldehyde.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Michigan State University. (n.d.). Infrared Spectrometry.
- ChemicalBook. (n.d.). Phenylacetaldehyde(122-78-1)IR1.
- Semantic Scholar. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006236).
- ResearchGate. (n.d.). The influence of the electronegativity of substituent Ri in COR1R2 (Ri = F, Cl, Br) on carbonyl bond polarity.
- SpectraBase. (n.d.). Phenylacetaldehyde - Optional[FTIR] - Spectrum.
- mzCloud. (2014). Phenylacetaldehyde.
- ChemicalBook. (n.d.). Phenylacetaldehyde(122-78-1) MS spectrum.
- Vulcanchem. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- National Institutes of Health. (n.d.). 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde.
- University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation.
- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
- CymitQuimica. (n.d.). 2-[4-(Trifluoromethyl)phenyl]acetaldehyde.
- Sigma-Aldrich. (n.d.). 2-(4-(Trifluoromethyl)phenyl)acetaldehyde.
- Arctom. (n.d.). CAS NO. 111991-19-6 | this compound.
Sources
- 1. biophysics.org [biophysics.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound Phenylacetaldehyde (FDB012238) - FooDB [foodb.ca]
- 7. bmse000427 Phenylacetaldehyde at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. davuniversity.org [davuniversity.org]
- 11. reddit.com [reddit.com]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. archive.nptel.ac.in [archive.nptel.ac.in]
- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 21. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Compounds Derived from and Structurally Related to 2-(2,4,6-Trifluorophenyl)acetaldehyde
An In-Depth Technical Guide
Introduction
The introduction of fluorine atoms into organic molecules has become a pivotal strategy in modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The highly reactive aldehyde, 2-(2,4,6-trifluorophenyl)acetaldehyde, represents a versatile scaffold for the synthesis of novel fluorinated compounds with therapeutic potential. The trifluorophenyl group, in particular, is of significant interest due to its strong electron-withdrawing nature, which can profoundly influence the biological activity of the parent molecule.
While a comprehensive body of literature on compounds derived directly from this compound is still emerging, this guide provides a comparative analysis of the biological activities of structurally related compounds. By examining derivatives containing the trifluorophenyl moiety and those synthesized from similar aldehydes, we can extrapolate potential therapeutic applications and guide future research in this promising area. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory activities of these compounds, presenting comparative data, detailed experimental protocols, and insights into their mechanisms of action.
Anticancer Activity: A Comparative Overview
Several studies have highlighted the potent cytotoxic effects of compounds bearing a trifluorophenyl or trifluoromethylphenyl ring against various cancer cell lines. The structural variations of these derivatives play a crucial role in their efficacy.
A study on azole compounds featuring a trifluorophenyl ring demonstrated significant cytotoxic effects against MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), and HCT-116 (human colon cancer) cell lines.[1] Notably, a derivative containing a ketone functional group (compound a1) was found to be the most potent, with IC50 values of 5.84 µg/mL, 5.01 µg/mL, and 5.57 µg/mL against these cell lines, respectively.[1] Interestingly, all synthesized compounds in this study were found to be more effective than the reference drugs, cisplatin and doxorubicin.[1]
Thiazole derivatives have also shown promise as anticancer agents. For instance, a study on a [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide derivative revealed its effectiveness in inhibiting the growth of human leukemia cells, with IC50 values of 7.5 µg/mL for HL-60 cells and 8.9 µg/mL for Jurkat cells.[2]
Furthermore, novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity.[3] Among these, 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b) emerged as the most active compound.[3]
Comparative Cytotoxicity Data (IC50 Values)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Azole | Ketone derivative (a1) | MCF-7 | 5.84 | [1] |
| Azole | Ketone derivative (a1) | MDA-MB-231 | 5.01 | [1] |
| Azole | Ketone derivative (a1) | HCT-116 | 5.57 | [1] |
| Thiazole | Amine hydrobromide | HL-60 | 7.5 | [2] |
| Thiazole | Amine hydrobromide | Jurkat | 8.9 | [2] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 µM | [3] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 µM | [3] |
Antimicrobial and Antifungal Activity
The search for new antimicrobial agents is critical in the face of rising antibiotic resistance.[4] Derivatives of fluorinated phenyl compounds and aldehydes have demonstrated notable antimicrobial and antifungal properties.
A series of 2-fluorophenyl-4,6-disubstituted[1][2][5]triazines were synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria and fungi.[6] The study found that a 3- or 4-fluorophenyl component attached to the triazine ring was essential for activity, and several compounds demonstrated significant activity against all tested organisms.[6]
Derivatives of 1,2,4-triazole have also shown selective antimicrobial activity.[4] In one study, a ylidenhydrazide derivative of 2-((4-R-5-R1-4H-1,2,4-triazol-3-yl)thio)acetaldehydes showed considerable growth inhibition of four microbial species.[4]
Cinnamaldehyde derivatives have been investigated for their activity against the Gram-negative bacterium Acinetobacter baumannii. These compounds were found to induce an elongated phenotype, characteristic of the inhibition of cell division.[7]
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Prenylated Benzaldehyde | Dihydroauroglaucin | Escherichia coli | 1.95 | [8] |
| Prenylated Benzaldehyde | Dihydroauroglaucin | Streptococcus mutans | 1.95 | [8] |
| Prenylated Benzaldehyde | Dihydroauroglaucin | Staphylococcus aureus | 3.9 | [8] |
| Cinnamaldehyde | 2-methylbenzimidazoyl analog | Acinetobacter baumannii | 32 - 256 | [7] |
| N-arylcinnamamides | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide | Staphylococcus aureus & MRSA | Submicromolar | [9] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Several compounds structurally related to this compound have demonstrated potent anti-inflammatory effects.
A novel genistein analog, 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone, was shown to possess potent anti-inflammatory properties by inhibiting the release of prostaglandin E2 (PGE2) in response to UVB irradiation.[10]
In another study, a 2-phenyl-4H-chromen-4-one derivative (compound 8) was found to significantly decrease the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner in LPS-stimulated RAW264.7 cells.[11] The anti-inflammatory effect was attributed to the inhibition of the TLR4/MAPK signaling pathway.[11]
Similarly, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a brominated vanillin derivative, exhibited anti-inflammatory effects by suppressing the production of NO, PGE2, and pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) through the inactivation of ERK, JNK, and NF-κB pathways in RAW 264.7 cells.[12]
Experimental Methodologies
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5x10⁵ CFU/mL).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. For cinnamaldehyde derivatives, microscopy analysis revealed that they disrupt cellular division in A. baumannii, leading to an elongated cell phenotype.[7] This suggests a bacteriostatic mechanism of action, which was further supported by time-kill assays.[7]
Conclusion and Future Directions
The compounds structurally related to this compound exhibit a diverse and potent range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the fluorophenyl moiety appears to be a key contributor to this bioactivity. The comparative data presented in this guide underscore the potential of this chemical class in the development of novel therapeutics.
Future research should focus on the synthesis and biological evaluation of a broader library of compounds derived directly from this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds. Such efforts will undoubtedly pave the way for the development of new and effective treatments for a variety of diseases.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 5. Buy 2-(4-Fluorophenyl)-2-oxoacetaldehyde (EVT-317157) | 403-32-7 [evitachem.com]
- 6. Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
comparative reactivity of 2,4,6-trifluoro vs. 2,4,5-trifluorophenylacetaldehyde
An In-Depth Comparative Guide to the Reactivity of 2,4,6-Trifluoro- vs. 2,4,5-Trifluorophenylacetaldehyde
Authored by: A Senior Application Scientist
For professionals in medicinal chemistry and process development, the selection of a synthetic building block is a critical decision point dictated by its reactivity profile. Phenylacetaldehyde and its derivatives are versatile intermediates, but the introduction of electron-withdrawing groups like fluorine can dramatically alter their chemical behavior. This guide provides a detailed comparative analysis of two constitutional isomers: 2,4,6-trifluorophenylacetaldehyde and 2,4,5-trifluorophenylacetaldehyde. We will dissect how the specific placement of fluorine atoms modulates the molecule's electronic and steric properties, thereby influencing its performance in key chemical transformations. This analysis is grounded in fundamental principles of organic chemistry to provide a predictive framework for researchers.
Structural and Electronic Analysis: A Tale of Two Isomers
The reactivity of an aldehyde is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the acidity of the α-protons (the protons on the carbon adjacent to the carbonyl group).[1][2] The trifluoro-substituents on the phenyl ring profoundly influence both through a combination of inductive and steric effects.
Fluorine's Electronic Influence: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond network (a -I or inductive effect).[3] This effect pulls electron density away from the aromatic ring and, by extension, from the acetaldehyde side chain.[4] This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.[5][6]
-
2,4,6-Trifluorophenylacetaldehyde: This isomer features two fluorine atoms in the ortho positions and one in the para position. The inductive effects of the three fluorine atoms are additive, significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted phenylacetaldehyde. However, the two ortho-fluorine atoms also introduce significant steric hindrance around the reaction center.[7][8] This bulkiness can physically impede the approach of a nucleophile to the carbonyl carbon.
-
2,4,5-Trifluorophenylacetaldehyde: This isomer has fluorine atoms at the ortho, meta, and para positions relative to the side chain. The cumulative electron-withdrawing effect is also strong in this isomer, enhancing the carbonyl's electrophilicity. Compared to the 2,4,6-isomer, it has only one ortho-substituent, resulting in considerably less steric hindrance.
The diagram below illustrates how the inductive effect of the fluorine atoms enhances the partial positive charge (δ+) on the carbonyl carbon in both isomers, making them more reactive towards nucleophiles than the parent phenylacetaldehyde.
Caption: Workflow for Comparative Grignard Reaction.
Methodology:
-
Preparation: In two separate flame-dried, three-neck flasks under a nitrogen atmosphere, dissolve 1.0 mmol of 2,4,6-trifluorophenylacetaldehyde and 2,4,5-trifluorophenylacetaldehyde, respectively, in 10 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool both solutions to 0 °C in an ice bath.
-
Addition: To each flask, add 1.05 mmol of a 1.0 M solution of methylmagnesium bromide (MeMgBr) in THF dropwise over 10 minutes.
-
Reaction: Stir the reactions at 0 °C for 1 hour, then remove the ice bath and allow them to warm to room temperature. Continue stirring for an additional 2 hours.
-
Workup: Carefully quench each reaction by the slow addition of 15 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixtures to separatory funnels and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product, providing a quantitative measure of conversion and relative reactivity.
Protocol 2: Oxidation to Carboxylic Acid
This protocol uses a common laboratory oxidant to convert the aldehydes to their corresponding acids.
Methodology:
-
Dissolution: Dissolve 1.0 mmol of the trifluorophenylacetaldehyde isomer in 10 mL of acetone and cool the solution to 0 °C.
-
Oxidant Preparation: Prepare the Jones reagent by carefully adding 2.7 g of chromium trioxide (CrO₃) to 2.3 mL of concentrated sulfuric acid, then diluting with water to a final volume of 10 mL.
-
Oxidation: Add the Jones reagent dropwise to the aldehyde solution at 0 °C until a persistent orange color is observed.
-
Reaction Monitoring: Stir the reaction for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Add isopropanol to quench any excess oxidant. Remove the acetone under reduced pressure.
-
Isolation: Add 20 mL of water and extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid.
-
Purification: Purify the product by recrystallization or column chromatography.
Conclusion
While both 2,4,6-trifluorophenylacetaldehyde and 2,4,5-trifluorophenylacetaldehyde are highly activated towards reaction at the carbonyl group due to the strong inductive effects of their fluorine substituents, their reactivity profiles are not identical. The key differentiator is steric hindrance . The presence of two ortho-fluorine atoms in the 2,4,6-isomer significantly impedes the approach of nucleophiles to the carbonyl carbon.
For drug development professionals and synthetic chemists, this means 2,4,5-trifluorophenylacetaldehyde will generally be the more versatile and reactive intermediate for reactions involving nucleophilic addition. Conversely, the sterically encumbered nature of 2,4,6-trifluorophenylacetaldehyde could be leveraged strategically to favor certain reaction pathways or to build highly congested molecular architectures. A clear understanding of these structure-activity relationships is essential for efficient and predictable synthetic planning.
References
- Benchchem. Comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9aIaUN-xL5MsXcf3uHzjrmvz451MFqRQFbXbDVEP-nEVso3He0qR4XV_LokTPvovSs_YnZtK_eOrPFOvEYBFM6HKtXsaetK2AW0IKZj9oMwjQUO1FuNK4VOOU_tmbs9EDrt-cwoPRfH5CV-1jRNgC1FfXlbAbJA6PEm50EPGaGCLYsyIFYLwaFAYz_Zdt-Vje7-xrOYSOQ8uxBq0C4Uxh2IUcuDhgUvuIFOKvB6eGo2_nU8knJH5a6xj-krrR3w==]
- Wikipedia. Phenylacetaldehyde. [URL: https://en.wikipedia.org/wiki/Phenylacetaldehyde]
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Scents: Phenylacetaldehyde in Polymer Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6OcDxhWHfDgh02esllstF01eb9p1IM3iZUvESxhks5f89bqO67OpFXeAhVkWlWN6b-pe5JQ2FfbiB5W49BGMvmWoAIHjCPhX98k0N4V5L2cmrGOcd0cr5fEGFf9TrZ4o938X_uBItpKr04Hz7Q5crO4qlOCnxzBYw1NBbGMIRx5l3lIi29odbB3cGFpdzM-qJq_QGEa6ygMb2dmOlIUz9bYFtQtpz5ks4cyDJKF57_19xffWdAKRD]
- Benchchem. A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-M8S_ix5vMqO0DdtFTMh19HwmJdqOOJ0f3zGE0LiUHxRyfFx0ExotKZ_MiDw1w7DX7V0kqxe2bshyaeSE4YngjkMxxj0ilOfYrZebh_8bMtLVP07WaLLcXdwndSAN9LF9ilhczOxo8uKFLBLMwOZVWIMjPm5n9BqjZMPAmvR3U9Bl81WzaahvUlZktO0f4om5YkD4m4Ps3lhdHCQueGgozVuOLOfWBbIUiA77_AI6sgPwI3DDjht7s8jj1oRkIjLkGSRaWSw7VTNBZC_pXKJDruMvKsfMbw==]
- PubMed Central (PMC). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482200/]
- ECHEMI. If Fluorine is an electron withdrawing group, why is it an Ortho_Para director?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ZUrExH70YiaZwRLGsaDlngt2BXXOxXr0TMfnRxY8Ra_dNXu93jh2lSy6ajgvzDGO1CC7n_f62OsCwVLB_X9ehdG_5WTqcbO12fSgKf4GbxkspIuPiJBdJCS-CkAXhk9qSLRWT526KfrBxPpCbyXktdmzv5BZGox5sVJIxEcpDiZH8XYPFy68d4A6Pk8DB1vhg0GPz-VuC-BZ3b2NuKyEj1R2PM0bSsD4lSUYfpd44PF7pFjvZT3SFj-dxZ711Uc1LZc=]
- St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [URL: https://employees.csbsju.
- Solubility of Things. Phenylacetaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM6igb0jE_BmTB2vndJfGtev1g221uht6a_A6fsHQu8CLWm3PTPF3-JGunqEHj_9EV-fdUKl8af7g1PysHLwG_fY3pIS10-Az581gvxFM2BQ3p9Odu-V3OePj0rw_RWts8G0_J3yuE6MPsTh7VwqzsxvE=]
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [URL: https://byjus.com/ncert-solutions-class-12-chemistry/chapter-12-aldehydes-ketones-carboxylic-acids/]
- Royal Society of Chemistry. Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp04130g]
- Khan Academy. Meta directors II. [URL: https://www.khanacademy.org/science/organic-chemistry/aromatic-compounds/directing-groups/v/meta-directors-ii]
- SciSpace. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014) | Yuan Qiliang. [URL: https://typeset.io/papers/synthesis-method-of-2-4-5-trifluorophenylacetic-acid-381x61t9]
- PrepChem.com. Synthesis of 2,4,5-Trifluoroacetophenone. [URL: https://www.prepchem.com/synthesis-of-2-4-5-trifluoroacetophenone]
- ChemicalBook. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid. [URL: https://www.chemicalbook.com/article/synthesis-and-condensation-reaction-of-2-4-5-trifluorophenylacetic-acid.htm]
- Chemistry LibreTexts. 19.7: An Explanation of Substituent Effects. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/19%3A_Electrophilic_Aromatic_Substitution/19.
- ResearchGate. Phenylacetaldehyde formed after 1 h heating as a function of reaction.... [URL: https://www.researchgate.net/figure/Phenylacetaldehyde-formed-after-1-h-heating-as-a-function-of-reaction-pH-reaction_fig1_344165683]
- Google Patents. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid. [URL: https://patents.google.
- Benchchem. A Spectroscopic Showdown: Unmasking the Isomers of 4-Fluorobenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQdKMHhbN0ErxW38d_qfqczzna_yDOD7eGkWYFzHbFTrzDPyfeyN59TwgXmt_yO8i5cnVbffKz63Um4m73AGg8VAzZ_vJE-9E8UDjfjpX5vMD9kdWjLkKcvTjnfQyoOutULixaVXp92ItNDghuJ2ydnU8EixAmky1GZpWqQipfLYX108xgH_tO5TF5BVyNOGmasYvpBpRemmab_pIn5rH6OVS9]
- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid. [URL: https://patents.google.
- Wikipedia. Electrophilic aromatic directing groups. [URL: https://en.wikipedia.
- ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01423]
- Benchchem. The Impact of Steric Hindrance on Nucleophilic Addition to Aldehydes: A Comparative Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgRKkuc1-oYRC_C5Hg4fpn_OKc-hryWWhXiukT0nIvZs2wGhua12WSgIHitKFmW_bguDd2EHQyik_apCXkUF_i0GggHPF72thLXlZ6Ll1zT26pjTtHqgdtMyppwo6R5pKm6ec7w9H5eIqiti3km3w44y2EaMK_tNBKJxj7k3Q3bYDVKrruU3_2zeei8xkSh9e-OWbuJrjUNwqglYlzUdckdwXDDPhKVbR3asmjiiUutA8j3Lnr_VZl]
- Wikipedia. Nucleophilic addition. [URL: https://en.wikipedia.org/wiki/Nucleophilic_addition]
- PubMed Central (PMC). Nucleophilic Addition of Benzylboronates to Activated Ketones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8184511/]
- Benchchem. A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpOG6a9eWcbnqMDpEuNkCwY5Syy5ynk1kwPEBrVn90QYVds1bhVw1fUcovMp4BEacFWYqynEoGiZfN1pWWvaFI-W3iKNmXoT9w00BKztGAwsCeAIMWcPY7oqtf6pkMxrZ8Ly3nDHxe2Q3MSMXyelTmCw3jZnU8oi8I5jVILJ-qUqA1M-Fw986tBYfOyA4esit3ZFqTaXp3Lq4kNAU8evgX-Ygdj1uN1Aj2_Tgwh0L61eDqJ951pw==]
- Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.04%3A_Nucleophilic_Addition_Reactions_of_Aldehydes_and_Ketones]
- ChemicalBook. 2,4,5-Trifluorophenylacetic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/209995-38-0.htm]
- Fiveable. Nucleophilic Addition Reactions of Aldehydes and Ketones | Organic Chemistry Class Notes. [URL: https://library.fiveable.me/chemistry/organic-chemistry/nucleophilic-addition-reactions-aldehydes-ketones/study-guide/V1S1H3k9sFkY4u2M2I12]
- Royal Society of Chemistry. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc05510h]
- Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [URL: https://www.masterorganicchemistry.com/2022/09/09/nucleophilic-addition-to-carbonyls/]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. [URL: https://patents.google.
- ResearchGate. Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. [URL: https://www.researchgate.net/publication/336585121_Trifluoroacetic_acid-mediated_selective_oxidation_of_arylamines_to_nitroarenes_via_in_situ_formed_peroxytrifluoroacetic_acid]
- ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [URL: https://www.researchgate.net/publication/262572115_An_Expedient_Synthesis_of_246-Tris(trifluoromethyl)aniline]
- University of Nevada, Las Vegas. Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. [URL: https://digitalscholarship.unlv.edu/cgi/viewcontent.cgi?article=2202&context=chem_fac_articles]
- ScienceDirect. Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene, and its Hetero-Analogous (Si, NH, O, S, and Se) by Employing the DFT and TD-DFT Approaches. [URL: https://www.sciencedirect.com/science/article/pii/S092540052400615X]
- PubMed. The oxidation of 3,4-dihydroxyphenylacetaldehyde. [URL: https://pubmed.ncbi.nlm.nih.gov/14220309/]
- YouTube. What Is The Oxidation State Of Fluorine? - Chemistry For Everyone. [URL: https://www.youtube.
Sources
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
validation of analytical methods for 2-(2,4,6-Trifluorophenyl)acetaldehyde
A Comparative Guide to the Validation of Analytical Methods for 2-(2,4,6-Trifluorophenyl)acetaldehyde
Authored by a Senior Application Scientist
This guide presents a comprehensive comparison of analytical methodologies for the validation of this compound, a key fluorinated intermediate in modern synthetic chemistry. As this compound lacks extensive public literature on its specific analysis, this document provides a framework for developing and validating robust analytical methods from first principles, grounded in established regulatory standards. The primary focus is a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is designed for researchers, analytical scientists, and drug development professionals who require reliable, validated analytical techniques for purity assessment, stability testing, and quality control. The methodologies and validation strategies are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Analytical Challenge: Understanding this compound
This compound (CAS No. 111991-19-6) is an aromatic aldehyde whose utility in synthesis is enhanced by the unique electronic properties conferred by its trifluorinated phenyl ring.[4] However, the aldehyde functional group presents specific analytical challenges:
-
Reactivity: Aldehydes are prone to oxidation (forming carboxylic acids) and self-polymerization, potentially compromising sample stability and analytical accuracy.
-
Volatility: As a relatively small molecule, its volatility can lead to sample loss and makes it a candidate for gas-phase analysis.[5]
-
Weak Chromophore: The native molecule may not possess a sufficiently strong chromophore for sensitive detection by UV spectroscopy, a common limitation for simple aldehydes.
These challenges necessitate a carefully considered analytical strategy, often involving chemical derivatization to enhance stability and detectability.[6][7]
Primary Analytical Strategies: A Comparative Overview
Two orthogonal and powerful chromatographic techniques are proposed for the analysis of this compound: HPLC-UV with derivatization and GC-MS.
Strategy A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. For aldehydes, this technique is most effective when paired with a pre-column derivatization step.
Causality of Derivatization: The most common and effective derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH).[6][8] It reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. This reaction is scientifically sound for several reasons:
-
Stability: It converts the reactive aldehyde into a much more stable hydrazone, preventing degradation during analysis.
-
Enhanced Detection: The resulting derivative possesses a strong chromophore, making it highly responsive to UV detection around 360 nm, a wavelength where interference from many other sample components is minimal.[9][10]
-
Improved Chromatography: The larger, less polar derivative exhibits better retention and peak shape on common reversed-phase columns (e.g., C18).
Caption: Workflow for HPLC-UV analysis with DNPH derivatization.
Strategy B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal alternative, offering exceptional specificity and sensitivity. It leverages the inherent volatility of the analyte and the definitive identification power of mass spectrometry.
Causality of Method Choice:
-
Separation: GC provides high-resolution separation of volatile and semi-volatile compounds. The fluorinated nature of the analyte often leads to good chromatographic behavior on standard GC columns.[11]
-
Specificity: Mass spectrometry provides a mass-to-charge ratio (m/z) and a fragmentation pattern that is a virtual "fingerprint" of the molecule, allowing for unambiguous identification even in the presence of co-eluting impurities.[7]
-
Sensitivity: When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve very low limits of detection and quantitation.[11]
While direct injection is possible, derivatization (e.g., with PFBHA) can sometimes be used to improve thermal stability and chromatographic performance, though it may not be as critical as for HPLC-UV.[7][12]
Caption: General workflow for GC-MS analysis of a volatile analyte.
The Validation Framework: Proving Fitness for Purpose
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13] The core validation parameters, as defined by ICH Q2(R2), are outlined below.[1][3]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay/Purity) |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components. | Peak purity analysis (for HPLC-DAD); No interfering peaks at the analyte's retention time in blank/placebo; Mass spectral confirmation (for GC-MS). |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the analytical signal over a defined range. | Correlation coefficient (r²) ≥ 0.995. Y-intercept should not be significantly different from zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80% to 120% of the test concentration. For Purity: From the reporting limit to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0% (for n≥6 replicates). Intermediate Precision: RSD ≤ 2.0% (results from different days, analysts, or equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) at this concentration should meet requirements (e.g., ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., pH, flow rate, column temperature) are slightly varied. System suitability must pass under all conditions. |
Experimental Protocols: A Starting Point for Method Development
The following protocols are detailed starting points. They must be fully optimized and validated for the specific sample matrix and instrumentation used.
Protocol: HPLC-UV with DNPH Derivatization
-
Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
-
Standard and Sample Preparation:
-
Stock Standard: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Create a series of dilutions from the stock standard to cover the desired linear range (e.g., 1-100 µg/mL).
-
Derivatization: To 1 mL of each standard and sample solution, add 1 mL of the DNPH reagent. Vortex and allow to react for 60 minutes at room temperature, protected from light.
-
-
Instrumentation and Conditions:
-
System: HPLC with Diode Array Detector (DAD) or UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
-
Validation Execution:
-
Inject blank (acetonitrile), derivatized blank, derivatized standards, and derivatized samples.
-
Perform all validation tests as described in Section 3. For specificity, conduct forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the derivatized samples to ensure separation of degradant peaks from the main analyte peak.[14]
-
Protocol: GC-MS
-
Standard and Sample Preparation:
-
Stock Standard: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like ethyl acetate or hexane.
-
Working Standards: Prepare a series of dilutions from the stock standard to cover the linear range.
-
Sample Preparation: Dissolve the sample in the same solvent to achieve a concentration within the calibrated range.
-
-
Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric Detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on concentration.
-
Oven Program: Start at 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (for identification) and SIM (for quantification). Select characteristic, abundant ions for the analyte (e.g., the molecular ion and key fragments).
-
-
Validation Execution:
-
Perform all validation tests as described in Section 3. Specificity is inherently high; confirm by comparing the mass spectrum of the peak in a sample to that of a pure standard.
-
Head-to-Head Comparison: Choosing the Right Method
The choice between HPLC-UV and GC-MS depends on the specific analytical objective.
| Feature | HPLC-UV with Derivatization | GC-MS | Rationale & Justification |
| Specificity | Good to Excellent | Superior | HPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference. GC-MS uses both retention time and mass fragmentation patterns, providing definitive identification. |
| Sensitivity (LOQ) | Low µg/mL range | Potentially ng/mL or lower | GC-MS, especially in SIM mode, is generally more sensitive than UV detection, making it ideal for trace-level impurity analysis.[11] |
| Sample Throughput | Moderate | Moderate to High | HPLC run times can be longer, and the derivatization step adds time. Modern GC-MS systems with fast oven ramps can have shorter run times. |
| Robustness | Good | Good | Both methods are robust. HPLC can be sensitive to mobile phase pH and composition, while GC is sensitive to inlet cleanliness and column integrity. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more common and less expensive to acquire and maintain than GC-MS systems. |
| Best Application | Routine QC, Assay, Purity Testing | Impurity Identification, Trace Analysis, Structure Confirmation | HPLC-UV is excellent for routine, high-volume testing where the analyte and potential impurities are known. GC-MS is the gold standard for identifying unknown impurities and for methods requiring very high sensitivity. |
Conclusion and Recommendations
For the comprehensive analytical control of this compound, a dual-methodology approach is recommended.
-
For routine quality control (assay and purity): The HPLC-UV method with DNPH derivatization is the recommended primary choice. It is robust, cost-effective, and provides the necessary performance for its intended use, aligning with standard pharmaceutical practices. Its validation will ensure reliable data for batch release and stability studies.
-
For impurity characterization and trace analysis: The GC-MS method is superior. Its high specificity is essential for identifying unknown process impurities or degradation products. It should be used during process development and for investigating any out-of-specification results from the HPLC method.
Ultimately, the development and validation of these methods must be executed in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[1][3][13] This comparative guide provides the scientific rationale and a practical starting point for achieving this critical objective.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Apostolou, T., et al. (2013). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
Chaykov, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
-
Lee, S., et al. (2018). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. PMC - NIH. [Link]
-
Martin, J. W., et al. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]
-
EBSCO. Spectroscopic Analysis | Research Starters. [Link]
-
AZoOptics. (2019). The Different Types of Spectroscopy for Chemical Analysis. [Link]
-
Weng, Z., et al. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Organic Chemistry Portal. [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]
-
U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Ledbetter, M. P., et al. (2024). Acetaldehyde Quantification in Microbial Fermentation Samples. Protocols.io. [Link]
-
Velankar, S. J., et al. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF FORMALDEHYDE AND ACETALDEHYDE TRACES IN DRUG SUBSTANCE. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Centers for Disease Control and Prevention. (1994). ACETALDEHYDE by GC 2538 | NIOSH. [Link]
-
Centers for Disease Control and Prevention. (1994). NMAM 3507: ACETALDEHYDE by HPLC. [Link]
-
Agilent Technologies. Analysis of Formaldehyde and Acetaldehyde in Air by HPLC using DNPH Cartridge. [Link]
-
Liu, B., et al. (2019). Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound (111991-19-6) for sale [vulcanchem.com]
- 5. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 9. accustandard.com [accustandard.com]
- 10. youngin.com [youngin.com]
- 11. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-(2,4,6-Trifluorophenyl)acetaldehyde Samples
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the seemingly minor impurities in a key intermediate like 2-(2,4,6-Trifluorophenyl)acetaldehyde can have cascading effects on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and even its pharmacological activity. This guide provides an in-depth comparison of analytical methodologies for the robust assessment of purity for commercially available this compound samples, grounded in scientific principles and practical laboratory experience.
The Critical Role of Purity in Drug Development
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. The trifluorophenyl moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the presence of impurities, which can arise from the synthetic route, degradation, or improper storage, can lead to:
-
Unwanted side reactions: Impurities can compete in subsequent synthetic steps, leading to a complex mixture of products and reducing the yield of the desired compound.
-
Formation of toxic byproducts: Certain impurities may be reactive and form toxic or mutagenic compounds under reaction conditions.
Therefore, a multi-pronged analytical approach is not just recommended but essential for the quality control of this critical reagent.
Orthogonal Analytical Strategies for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a sample's purity. A self-validating system relies on the application of orthogonal methods, where each technique probes different physicochemical properties of the analyte and its potential impurities. This guide will focus on three principal techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities, including non-volatile and thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is particularly powerful for identifying and quantifying fluorinated compounds through ¹⁹F NMR.
The following sections will delve into the causality behind the experimental choices for each technique, provide detailed protocols, and present comparative data.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Impurity Profile
Expertise & Experience: GC-MS is the go-to method for analyzing volatile and semi-volatile organic compounds. Its high separation efficiency (GC) combined with the definitive identification power of mass spectrometry (MS) makes it an invaluable tool for detecting residual solvents, starting materials, and volatile byproducts from the synthesis of this compound. The choice of a suitable GC column and temperature program is critical to ensure the separation of closely related isomers and other potential impurities. Derivatization is often employed to enhance the volatility and thermal stability of aldehydes, which can be prone to degradation at high temperatures.[1][2][3]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol: GC-MS
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL vial.
-
Add 1 mL of a 20 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.
-
Cap the vial and heat at 60°C for 30 minutes. PFBHA is a common derivatizing agent for aldehydes, increasing their volatility and thermal stability for GC analysis.[1][2]
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of 1 M HCl.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless).
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Interpretation and Comparison
The resulting chromatogram will show a major peak for the PFBHA-derivatized this compound and smaller peaks for any volatile impurities. The mass spectrum of each impurity peak can be compared against the NIST library for tentative identification.
Table 1: Hypothetical GC-MS Purity Assessment of Commercial Samples
| Supplier | Purity by GC-MS (%) | Identified Volatile Impurities |
| Sample A | 99.2% | Residual Toluene (0.3%), 2,4,6-Trifluorobenzaldehyde (0.5%) |
| Sample B | 98.5% | Residual Dichloromethane (0.8%), Unidentified byproduct (0.7%) |
| Sample C | 99.8% | Below detection limits |
High-Performance Liquid Chromatography (HPLC): The Non-Volatile Impurity Landscape
Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds. For this compound, reversed-phase HPLC with UV detection is a robust method for quantifying the main component and detecting non-volatile impurities, such as starting materials, over-oxidation products (e.g., the corresponding carboxylic acid), and oligomers. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance the UV absorbance of the aldehyde and its impurities, thereby increasing the sensitivity of the method.[4][5][6][7][8]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed Experimental Protocol: HPLC
-
Derivatization:
-
Prepare a DNPH solution by dissolving 100 mg of 2,4-dinitrophenylhydrazine in 20 mL of acetonitrile and adding 0.5 mL of concentrated sulfuric acid.
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1 mL of the DNPH solution and allow to react for 1 hour at room temperature.
-
Dilute to the mark with acetonitrile.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 360 nm.
-
Data Interpretation and Comparison
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Hypothetical HPLC Purity Assessment of Commercial Samples
| Supplier | Purity by HPLC (%) | Major Impurity | Retention Time (min) |
| Sample A | 99.5% | 2,4,6-Trifluorophenylacetic acid | 8.2 |
| Sample B | 98.9% | Unidentified polar impurity | 4.5 |
| Sample C | 99.9% | Below detection limits | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmation and Fluorine-Specific Analysis
Expertise & Experience: NMR spectroscopy provides unparalleled structural information. For a fluorinated compound like this compound, ¹⁹F NMR is an exceptionally powerful and specific technique.[9][10][11] The high natural abundance and sensitivity of the ¹⁹F nucleus, coupled with its wide chemical shift range, allow for clear differentiation and quantification of various fluorinated species.[12][13] ¹H NMR is also crucial for confirming the overall structure and identifying proton-containing impurities.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Detailed Experimental Protocol: NMR
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
Use a known concentration of an internal standard (e.g., trifluorotoluene) for quantitative analysis if required.
-
-
Data Interpretation and Comparison
In the ¹H NMR spectrum, the aldehydic proton should appear as a triplet around 9.7 ppm, and the methylene protons as a doublet around 3.7 ppm. The aromatic protons will appear in the region of 6.7-7.0 ppm. The ¹⁹F NMR will show two signals for the two magnetically non-equivalent fluorine atoms, providing a very clean baseline for the detection of any other fluorine-containing impurities.
Table 3: Hypothetical NMR Purity Assessment of Commercial Samples
| Supplier | Purity by ¹H NMR (%) | Purity by ¹⁹F NMR (%) | Identified Fluorinated Impurities |
| Sample A | >99% | 99.3% | 1,3,5-Trifluorobenzene (0.7%) |
| Sample B | >99% | 99.1% | Isomeric trifluorophenylacetaldehyde (0.9%) |
| Sample C | >99% | >99.9% | Below detection limits |
Conclusion and Recommendations
The comprehensive purity assessment of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques.
-
GC-MS is indispensable for identifying and quantifying volatile impurities, particularly residual solvents and volatile byproducts.
-
HPLC provides a robust method for quantifying the main component and detecting non-volatile impurities, offering a different selectivity compared to GC.
-
NMR spectroscopy , especially ¹⁹F NMR, offers definitive structural confirmation and is highly sensitive for detecting and quantifying fluorinated impurities.
For routine quality control, a combination of HPLC for overall purity and GC-MS for residual solvents is often sufficient. However, for critical applications in drug development, the inclusion of ¹⁹F NMR is highly recommended for a more complete and trustworthy purity profile. By employing this orthogonal analytical strategy, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. Available from: [Link]
-
NMR | Fluorine Spectroscopy - Magnetic Resonance - Oxford Instruments. Available from: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. Available from: [Link]
-
NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments. Available from: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available from: [Link]
-
HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison - HELIX Chromatography. Available from: [Link]
-
CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]
-
ALDEHYDES, SCREENING 2539 - CDC. Available from: [Link]
-
Analytical Method - Keika Ventures. Available from: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Available from: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
-
Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA. Available from: [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Halogenated acetaldehydes: analysis, stability and fate in drinking water - PubMed. Available from: [Link]
-
Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC - NIH. Available from: [Link]
-
2-(4-Fluorophenyl)acetaldehyde | C8H7FO | CID 11126322 - PubChem. Available from: [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents - European Medicines Agency (EMA). Available from: [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry - UND Scholarly Commons. Available from: [Link]
Sources
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commons.und.edu [commons.und.edu]
- 4. helixchrom.com [helixchrom.com]
- 5. jascoinc.com [jascoinc.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. epa.gov [epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 13. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
A Comparative Guide to the Synthetic Routes of 2-(2,4,6-Trifluorophenyl)acetaldehyde for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(2,4,6-Trifluorophenyl)acetaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds, owing to the influence of its trifluorinated phenyl ring on metabolic stability and bioactivity. This guide provides an in-depth comparison of three primary synthetic routes to this important aldehyde, offering detailed experimental protocols and a critical evaluation of each method's advantages and disadvantages to aid in selecting the most suitable pathway for your research needs.
Introduction to this compound
This compound is an organic compound featuring a trifluorinated benzene ring attached to an acetaldehyde moiety. The presence of the fluorine atoms significantly alters the electronic properties of the aromatic ring, which can impart desirable pharmacokinetic properties to drug candidates. This guide will explore three distinct and plausible synthetic strategies to obtain this key intermediate:
-
Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol: A reliable two-step approach involving the reduction of a commercially available starting material followed by a controlled oxidation.
-
Wittig Reaction of 2,4,6-Trifluorobenzaldehyde: A classic carbon-carbon bond-forming reaction to extend the aldehyde by one carbon.
-
Grignard Reaction of 2,4,6-Trifluorobenzyl Bromide: An organometallic approach to form the target carbon skeleton.
Each of these routes will be discussed in detail, with a focus on the underlying chemical principles, practical experimental considerations, and a comparative analysis of their respective strengths and weaknesses.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a balance between yield, scalability, cost of reagents, and the sensitivity of the substrate to the reaction conditions. The following table summarizes the key aspects of the three proposed routes to this compound.
| Feature | Route 1: Oxidation of Alcohol | Route 2: Wittig Reaction | Route 3: Grignard Reaction |
| Starting Material | 2,4,6-Trifluorobenzoic Acid | 2,4,6-Trifluorobenzaldehyde | 2,4,6-Trifluorobenzyl Bromide |
| Key Transformations | Reduction, Oxidation | Wittig Reaction, Hydrolysis | Grignard Formation, Nucleophilic Addition, Oxidation |
| Overall Yield (Estimated) | High | Moderate to High | Moderate |
| Scalability | Good | Moderate | Moderate |
| Reagent Toxicity/Handling | Borane (toxic, flammable), Oxalyl chloride/DMP (toxic, moisture-sensitive) | Organophosphorus reagents (malodorous byproducts), n-Butyllithium (pyrophoric) | Magnesium (flammable), Formaldehyde (toxic) |
| Key Advantages | Reliable and well-established reactions. High yields are often achievable. | Direct C-C bond formation to the aldehyde. | Utilizes readily available starting materials. |
| Key Disadvantages | Two-step process from the acid. Oxidation reagents require careful handling. | Stoichiometric amounts of phosphonium salt are required, generating triphenylphosphine oxide as a byproduct which can complicate purification. | Grignard reagents are highly sensitive to moisture and protic solvents. The reaction with formaldehyde can be challenging to control on a large scale. |
Route 1: Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol
This route is a robust and often high-yielding approach that proceeds in two distinct steps: the reduction of a carboxylic acid to a primary alcohol, followed by the selective oxidation of the alcohol to the desired aldehyde.
Caption: Synthetic pathway for Route 1.
Step 1A: Synthesis of 2-(2,4,6-Trifluorophenyl)ethanol
The first step involves the reduction of the commercially available 2,4,6-trifluorobenzoic acid. Borane-tetrahydrofuran complex is an effective and common reagent for this transformation.[1]
Experimental Protocol:
-
To a stirred solution of 2,4,6-trifluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(2,4,6-Trifluorophenyl)ethanol, which can be purified by column chromatography if necessary.
Step 1B: Oxidation to this compound
The selective oxidation of the primary alcohol to the aldehyde can be achieved using various methods. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two mild and reliable choices that minimize over-oxidation to the carboxylic acid.
Experimental Protocol (Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 2-(2,4,6-Trifluorophenyl)ethanol (1.0 eq) in DCM dropwise.
-
Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Experimental Protocol (Dess-Martin Oxidation):
-
To a solution of 2-(2,4,6-Trifluorophenyl)ethanol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise & Experience Insights: The two-step oxidation route is highly dependable. The reduction of the carboxylic acid is generally clean and high-yielding. For the oxidation step, the choice between Swern and Dess-Martin protocols often comes down to practical considerations. The Swern oxidation is cost-effective but requires cryogenic temperatures and generates dimethyl sulfide, which has a strong, unpleasant odor. The Dess-Martin oxidation is performed at room temperature and is often faster, but the reagent is more expensive and can be shock-sensitive.
Route 2: Wittig Reaction of 2,4,6-Trifluorobenzaldehyde
The Wittig reaction is a powerful tool for olefination and can be adapted for a one-carbon homologation of an aldehyde to its corresponding higher aldehyde. This is achieved by reacting the starting aldehyde with (methoxymethyl)triphenylphosphorane to form an enol ether, which is subsequently hydrolyzed to the target aldehyde.[2]
Caption: Synthetic pathway for Route 2.
Experimental Protocol:
-
Ylide Formation: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.1 eq) portion-wise.
-
Stir the resulting red-orange solution at 0 °C for 30 minutes.
-
Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of 2,4,6-trifluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enol ether.
-
Hydrolysis: Dissolve the crude enol ether in a mixture of THF and aqueous acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise & Experience Insights: The Wittig approach offers a direct method for carbon chain extension. However, the use of strong, pyrophoric bases like n-butyllithium requires stringent anhydrous conditions and careful handling. The formation of triphenylphosphine oxide as a byproduct can sometimes complicate the purification of the desired product, although in this case, the final aldehyde is typically more volatile.
Route 3: Grignard Reaction of 2,4,6-Trifluorobenzyl Bromide
This route utilizes an organometallic approach, starting with the corresponding benzyl bromide. The Grignard reagent is formed and then reacted with a one-carbon electrophile, such as formaldehyde, to generate 2-(2,4,6-trifluorophenyl)ethanol. This alcohol is then oxidized to the target aldehyde as described in Route 1.
Caption: Synthetic pathway for Route 3.
Experimental Protocol:
-
Grignard Reagent Formation: To a flask containing magnesium turnings (1.2 eq) under a nitrogen atmosphere, add a small crystal of iodine.
-
Add a small portion of a solution of 2,4,6-trifluorobenzyl bromide (1.0 eq) in anhydrous THF.
-
Initiate the reaction by gentle heating if necessary. Once the reaction starts, add the remaining benzyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: Cool the Grignard reagent solution to 0 °C.
-
In a separate flask, dry paraformaldehyde (1.5 eq) under vacuum with gentle heating and then cool to room temperature under nitrogen.
-
Add anhydrous THF to the paraformaldehyde to form a slurry.
-
Add the Grignard reagent solution to the paraformaldehyde slurry at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2,4,6-trifluorophenyl)ethanol.
-
Oxidation: Oxidize the resulting alcohol to this compound using either the Swern or Dess-Martin protocol as described in Route 1.
Expertise & Experience Insights: The Grignard route is a classic and powerful method for C-C bond formation. However, the high reactivity of Grignard reagents necessitates strict exclusion of moisture and air. The reaction with paraformaldehyde can sometimes be sluggish and may require optimization. The overall success of this route hinges on the efficient formation of the Grignard reagent and its subsequent clean reaction with the electrophile.
Conclusion
All three synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Oxidation of Alcohol) is arguably the most reliable and scalable option, benefiting from well-understood and high-yielding reactions. It is the recommended route for researchers seeking a dependable and efficient synthesis.
-
Route 2 (Wittig Reaction) provides a more direct approach to the carbon skeleton but involves the use of pyrophoric reagents and can present purification challenges due to the formation of triphenylphosphine oxide.
-
Route 3 (Grignard Reaction) is a classic organometallic approach that is effective but requires careful control of reaction conditions to manage the high reactivity of the Grignard reagent.
The ultimate choice of synthesis will depend on the specific needs of the research project, including the available equipment, the scale of the synthesis, and the experience of the chemist. This guide provides the foundational knowledge and detailed protocols to make an informed decision and successfully synthesize this important pharmaceutical intermediate.
References
-
PrepChem. Synthesis of 2,4,6-trifluorophenylmethyl alcohol. [Link]
-
Levine, S. G. A new aldehyde synthesis. J. Am. Chem. Soc.1958 , 80 (22), 6150–6151. [Link]
Sources
cost-effectiveness of using 2-(2,4,6-Trifluorophenyl)acetaldehyde in synthesis
An Objective Guide to the Cost-Effective Synthesis of Sitagliptin Intermediates: A Comparative Analysis of Catalytic Strategies
For researchers, scientists, and drug development professionals, the strategic selection of synthetic pathways is paramount to achieving economic viability and sustainable manufacturing. Fluorinated compounds are of particular importance in medicinal chemistry, and the trifluorophenyl moiety is a key pharmacophore in numerous drugs. This guide provides an in-depth cost-benefit analysis of synthetic routes originating from precursors like 2-(2,4,5-Trifluorophenyl)acetaldehyde, focusing on the industrial synthesis of Sitagliptin, a leading treatment for type 2 diabetes.
While the topic specifies the 2,4,6-trifluorophenyl isomer, the vast body of scientific literature and industrial application points to the 2,4,5-trifluorophenyl isomer as the critical building block for Sitagliptin.[1][2][3] Therefore, this guide will focus on the synthesis and cost-effectiveness associated with the commercially relevant 2,4,5-trifluorophenyl precursors. We will dissect and compare the dominant manufacturing strategies: a highly optimized rhodium-catalyzed asymmetric hydrogenation and a groundbreaking biocatalytic transamination process.
Comparative Analysis of Leading Synthetic Routes
The synthesis of Sitagliptin is a masterclass in industrial process optimization. The primary challenge lies in the stereoselective installation of the chiral β-amino group.[4] Early methods have been superseded by more efficient, greener, and cost-effective second and third-generation processes.
Route A: Rhodium-Catalyzed Asymmetric Hydrogenation
Merck's second-generation synthesis represents a significant leap in efficiency and environmental performance over its predecessor.[5][6][7] This route hinges on the asymmetric hydrogenation of a prochiral enamine intermediate, which is itself constructed from a trifluorophenyl-containing precursor.
Causality Behind Experimental Choices: The core of this process is the use of a rhodium catalyst paired with a specialized chiral phosphine ligand, t-Bu JOSIPHOS.[5][7][8] Rhodium was selected for its high catalytic activity in hydrogenation, while the JOSIPHOS ligand provides the necessary chiral environment to induce high enantioselectivity, consistently achieving over 99% ee (enantiomeric excess).[5][9] This approach consolidates several steps into a one-pot process to create the key enamine intermediate, drastically improving the overall yield to approximately 65% and reducing manufacturing waste.[5][6][7]
Key Advantages:
-
High Efficiency: The process features a high-yielding, one-pot synthesis of the key dehydrositagliptin intermediate.[5][6]
-
Excellent Stereoselectivity: Achieves nearly perfect optical purity upon final isolation.[5]
-
Reduced Waste: This "green" synthesis significantly lowers the total waste generated compared to the first-generation route and eliminates aqueous waste streams.[5][7]
Cost Considerations: The primary cost driver is the precious metal catalyst (rhodium) and the proprietary chiral ligand. Although the catalyst loading is very low (as low as 0.15 mol %), the high cost of rhodium necessitates highly efficient recovery and recycling protocols to be economically viable on a large scale.[5][8]
Caption: Rhodium-catalyzed synthesis of Sitagliptin.
Route B: Biocatalytic Asymmetric Transamination
In a landmark achievement for green chemistry, Merck and Codexis developed a biocatalytic route that replaces the rhodium-catalyzed step.[10] This process utilizes a highly engineered enzyme, a transaminase (TA), to directly convert a prositagliptin ketone into the desired chiral amine with exceptional stereoselectivity.[10][11]
Causality Behind Experimental Choices: The starting enzyme lacked any significant activity towards the bulky prositagliptin ketone. Through a process of directed evolution, the enzyme was mutated over multiple generations to create a biocatalyst with high activity and stability under industrial process conditions.[10] This enzymatic approach offers several advantages: it operates in water under mild pH and temperature conditions, avoids the use of heavy metals, and generates less waste. The enzyme itself can be immobilized on a solid support, allowing for easy recovery and reuse over multiple cycles, which is critical for cost-effectiveness.[11]
Key Advantages:
-
Exceptional Selectivity: The engineered transaminase provides >99.9% enantiomeric excess.
-
Environmental Benignity: The reaction is run in an aqueous medium, eliminating the need for organic solvents and avoiding the use of a precious metal catalyst.[2][3]
-
Improved Safety: Operates under mild conditions (temperature and pressure), enhancing process safety.[2]
-
Cost-Effective at Scale: Despite the initial investment in enzyme development, the reusability of the immobilized enzyme and the use of cheaper amine donors make this route highly economical for large-scale manufacturing.[11][12]
Cost Considerations: The initial R&D cost for enzyme engineering is significant. However, once a robust enzyme is developed, the manufacturing costs are relatively low. The cost of the amine donor and the enzyme immobilization support are key factors, but the overall process has proven to be more cost-effective and sustainable than the rhodium-catalyzed alternative.[10][12]
Caption: Biocatalytic synthesis of Sitagliptin via transamination.
Quantitative Performance Comparison
The decision to implement a specific synthetic route in a manufacturing setting is driven by a holistic analysis of yield, cost, safety, and environmental impact.
| Metric | Route A: Rh-Catalyzed Hydrogenation | Route B: Biocatalytic Transamination | Justification & Insights |
| Catalyst | Rh(I) / t-Bu JOSIPHOS | Engineered Transaminase | Route A requires a precious metal and a complex ligand, incurring high material and recovery costs.[5][13] Route B uses a renewable, protein-based catalyst.[10] |
| Overall Yield | ~65% | Reported yields up to 92% for the enzymatic step.[12] | The biocatalytic route demonstrates a higher overall conversion and yield, reducing raw material consumption per kilogram of product. |
| Enantiomeric Excess | >99% ee | >99.9% ee | Both methods provide excellent stereocontrol, but the enzymatic route is virtually enantiopure, simplifying downstream purification.[10] |
| Key Cost Driver | Rhodium metal, chiral ligand, catalyst recovery | Enzyme development, production, and immobilization | The recurring cost of the noble metal catalyst in Route A is replaced by the upfront investment in biocatalyst development in Route B.[10][11] |
| Process Conditions | High pressure (H₂) | Ambient pressure, mild temperature | The milder conditions of the biocatalytic process reduce capital expenditure on high-pressure reactors and improve operational safety.[2] |
| Solvent/Waste | Organic solvents (e.g., MeOH) | Primarily water | Route B significantly reduces organic solvent waste, aligning with green chemistry principles and lowering disposal costs.[2][5] |
Experimental Protocols
To provide a practical context, the following are representative, high-level protocols for the key stereoselective steps in each route.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin
Objective: To stereoselectively reduce the enamine intermediate to form (R)-Sitagliptin.
Methodology:
-
A high-pressure reactor is charged with the dehydrositagliptin intermediate and a suitable solvent, such as methanol (MeOH).[6]
-
The catalyst, pre-formed from a rhodium source (e.g., [Rh(COD)Cl]₂) and the t-Bu JOSIPHOS ligand, is added under an inert atmosphere. The catalyst loading is typically low, in the range of 0.15-1 mol %.[5][9]
-
The reactor is sealed, purged, and pressurized with hydrogen gas (e.g., 100-200 psig).[6]
-
The reaction mixture is stirred at a controlled temperature (e.g., 50°C) until the reaction is complete, as monitored by HPLC or FT-IR.[6]
-
Upon completion, the reactor is depressurized, and the solvent is removed. The crude product is then treated to remove and recover the rhodium catalyst.[8]
-
The resulting (R)-Sitagliptin free base is then isolated and can be converted to its phosphate salt, which is the active pharmaceutical ingredient.[5]
Protocol 2: Biocatalytic Transamination of Prositagliptin Ketone
Objective: To convert the prochiral ketone to (R)-Sitagliptin using an engineered transaminase.
Methodology:
-
A reactor is charged with purified water and a buffer to maintain a stable pH (e.g., pH 8.0).[12]
-
The prositagliptin ketone substrate is added.
-
The immobilized transaminase enzyme is added, along with the pyridoxal-5'-phosphate (PLP) cofactor.
-
An amine donor, such as isopropylamine, is added in excess. The enzyme catalyzes the transfer of the amino group from the donor to the ketone substrate.[10]
-
The reaction mixture is stirred at a mild temperature (e.g., 37-45°C). The reaction progress is monitored by HPLC until substrate conversion is maximized.
-
Upon completion, the immobilized enzyme is removed by filtration for reuse.
-
The aqueous product stream is then subjected to workup and extraction to isolate the (R)-Sitagliptin product.
Caption: General workflow for biocatalytic transamination.
Conclusion and Recommendation
The synthesis of Sitagliptin from 2,4,5-trifluorophenyl precursors provides a clear and compelling case study in the evolution of industrial chemical synthesis.
-
The Rhodium-Catalyzed Asymmetric Hydrogenation route is a highly efficient and robust process that significantly improved upon first-generation methods. It remains a viable, high-tech solution for large-scale manufacturing, provided that efficient catalyst recovery systems are in place to manage the cost of the precious metal.[5][7]
-
The Biocatalytic Transamination route represents the current state-of-the-art in terms of cost-effectiveness, safety, and sustainability.[2][3][10] While requiring a significant upfront investment in biotechnology R&D, the resulting process is superior in terms of yield, purity, and environmental footprint. For new manufacturing facilities or long-term production, the biocatalytic approach is the more economically and environmentally sound choice.
For researchers and drug development professionals, this comparison underscores a critical lesson: the most cost-effective solution is not merely about the price of starting materials, but a holistic calculation involving catalyst cost, process efficiency, safety, capital expenditure, and environmental impact. The biocatalytic synthesis of Sitagliptin is a benchmark example of how investing in green chemistry and biotechnology can lead to superior economic and operational outcomes.
References
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. Available at: [Link]
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: [Link]
-
Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. IRIS . Available at: [Link]
-
Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. Available at: [Link]
-
Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. Available at: [Link]
-
Synthesis of Sitagliptin. ResearchGate. Available at: [Link]
-
Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing). Available at: [Link]
-
Highly Enantioselective Synthesis of Sitagliptin. ResearchGate. Available at: [Link]
-
Highly efficient asymmetric synthesis of sitagliptin. PubMed. Available at: [Link]
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: [Link]
-
Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. ResearchGate. Available at: [Link]
- Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation. Google Patents.
-
Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Wiley Online Library. Available at: [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. Available at: [Link]
-
Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. ResearchGate. Available at: [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. NIH. Available at: [Link]
Sources
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 12. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
In-Silico Predictive Analysis of 2-(2,4,6-Trifluorophenyl)acetaldehyde: A Comparative Guide for Early-Stage Drug Discovery
Executive Summary
In modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicological profile is paramount to reducing late-stage attrition and associated costs.[1] In-silico computational models provide a rapid, cost-effective, and resource-efficient means to predict these properties before a molecule is even synthesized.[2][3] This guide presents a comprehensive in-silico evaluation of 2-(2,4,6-Trifluorophenyl)acetaldehyde, a molecule of interest due to its halogenated aromatic structure—a common motif in medicinal chemistry. We objectively compare its predicted physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and drug-likeness properties against three structurally related alternatives to elucidate the specific impact of its trifluorination pattern and aldehyde functional group. This analysis leverages a suite of validated, freely accessible web-based platforms—SwissADME, pkCSM, and ProTox-II—to generate a holistic predictive profile, offering actionable insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Imperative of Early-Stage Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[4] The strategic introduction of fluorine atoms into molecular scaffolds is a widely employed technique in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and target binding affinity. The 2,4,6-trifluorophenyl moiety, in particular, presents a unique electronic and steric profile. When coupled with a reactive acetaldehyde group, as in this compound, the resulting molecule's behavior in a biological system is not immediately obvious.
Computational chemistry and cheminformatics offer a powerful lens through which to examine these properties predictively.[5][6] By employing a battery of validated Quantitative Structure-Property Relationship (QSPR) and machine learning models, we can forecast a compound's likely fate in vivo.[7][8] This guide provides a detailed protocol and comparative analysis, demonstrating how a multi-tool approach can build a robust, data-driven hypothesis about a molecule's potential as a drug candidate or synthetic intermediate.
Rationale for Comparative Molecule Selection
To understand the specific contributions of the structural features of this compound (the "Target"), its predicted properties are compared against three carefully selected molecules:
-
Phenylacetaldehyde (Parent Compound): The non-fluorinated analog. This comparison directly illuminates the collective impact of the three fluorine atoms on the core scaffold.
-
2-(4-Fluorophenyl)acetaldehyde (Monofluorinated Analog): Allows for an assessment of the effect of a single fluorine atom versus the dense trifluorination pattern of the target molecule.[9]
-
2-(4-(Trifluoromethyl)phenyl)acetaldehyde (CF3 Analog): The trifluoromethyl group provides a distinct electronic and steric profile compared to three individual fluorine atoms, offering insights into the nuances of fluorine incorporation.
This selection allows for a systematic dissection of structure-property relationships, providing a clearer rationale for the observed in-silico predictions.
The In-Silico Predictive Workflow: A Multi-Platform Approach
Causality Behind Tool Selection
No single computational tool is exhaustive. A robust predictive assessment relies on the consensus and complementarity of multiple models. For this guide, we selected three widely used and validated web servers:
-
SwissADME: Excels in predicting physicochemical properties, drug-likeness based on established rules (e.g., Lipinski's), and pharmacokinetic properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.[10][11][12] Its user-friendly interface and graphical "Bioavailability Radar" provide a quick yet insightful overview.
-
pkCSM: Provides a broad spectrum of ADMET predictions, including detailed metabolism (Cytochrome P450 substrate/inhibitor models), excretion (Total Clearance), and toxicity endpoints like AMES toxicity and hepatotoxicity.[13][14][15] It serves as an excellent complement to SwissADME, deepening the pharmacokinetic and toxicological analysis.
-
ProTox-II: Specializes in toxicity prediction, offering models for various endpoints including organ toxicity (hepatotoxicity), toxicological pathways, and acute toxicity (LD50 prediction).[16][17][18] Its inclusion provides a more granular view of potential safety liabilities.
Using these three platforms in concert creates a self-validating system where predictions can be cross-referenced, increasing confidence in the overall profile.
Step-by-Step Prediction Protocol
This protocol outlines the standardized procedure for analyzing each of the four selected molecules.
-
Obtain Canonical SMILES:
-
The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure.
-
Action: For each compound, obtain its canonical SMILES string from a reliable chemical database such as PubChem.
-
This compound: C1=C(C(=C(C(=C1F)CC=O)F)F)
-
Phenylacetaldehyde: C1=CC=C(C=C1)CC=O
-
2-(4-Fluorophenyl)acetaldehyde: C1=CC(=CC=C1CC=O)F
-
2-(4-(Trifluoromethyl)phenyl)acetaldehyde: C1=CC(=CC=C1CC=O)C(F)(F)F
-
-
-
SwissADME Analysis:
-
Action: Paste the list of SMILES strings into the input box.
-
Action: Click the "Run" button to initiate the analysis.
-
Action: For each molecule, collect the data for Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, and Drug-Likeness.
-
pkCSM Analysis:
-
Action: Navigate to the pkCSM Pharmacokinetics Tool ([Link]13]
-
Action: Paste a single SMILES string into the "Predict a Single Molecule" input field.
-
Action: Select the "All" prediction mode to run a comprehensive evaluation.
-
Action: Click the "Submit" button.
-
Action: Record the predicted values for Absorption, Distribution, Metabolism, Excretion, and Toxicity.
-
Action: Repeat this process for all four molecules.
-
-
ProTox-II Analysis:
-
Action: Paste a single SMILES string into the input box.
-
Action: Click "Start Tox-Prediction."
-
Action: Record the predicted LD50 value, toxicity class, and probabilities for organ toxicity (Hepatotoxicity) and toxicological endpoints (e.g., Mutagenicity, Carcinogenicity).
-
Action: Repeat this process for all four molecules.
Workflow Visualization
The following diagram illustrates the sequential and parallel nature of the data generation process.
Caption: Multi-platform workflow for in-silico property prediction.
Comparative Analysis of Predicted Properties
The data generated from the workflow is summarized below for direct comparison.
Physicochemical & Drug-Likeness Profile
These fundamental properties govern how a molecule behaves in solution and its potential to be orally bioavailable.
| Property | This compound | Phenylacetaldehyde | 2-(4-Fluorophenyl)acetaldehyde | 2-(4-(CF3)phenyl)acetaldehyde |
| Formula | C₈H₅F₃O | C₈H₈O | C₈H₇FO | C₉H₇F₃O |
| MW ( g/mol ) | 174.12 | 120.15 | 138.14 | 188.15 |
| LogP (Consensus) | 1.85 | 1.40 | 1.60 | 2.55 |
| LogS (ESOL) | -2.35 | -1.70 | -1.95 | -2.80 |
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | Yes | Yes | Yes |
| Lipinski Violations | 0 | 0 | 0 | 0 |
| Lead-likeness Violations | 0 | 0 | 0 | 1 (LogP > 3.5) |
| Synthetic Accessibility | 2.15 | 1.00 | 1.88 | 2.50 |
Analysis:
-
Lipophilicity (LogP): The addition of fluorine atoms systematically increases lipophilicity, with the -CF3 group having the most pronounced effect. The target compound's LogP of 1.85 is well within the desirable range for drug candidates.
-
Solubility (LogS): As lipophilicity increases, aqueous solubility decreases. The target compound is predicted to be "soluble" to "moderately soluble," a common trade-off with fluorination.
-
Drug-Likeness: All compounds adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability. The high synthetic accessibility score of the parent compound is expected, with fluorination adding moderate complexity.
Pharmacokinetic (ADME) Profile
This profile predicts how the body will process the compounds.
| Property | This compound | Phenylacetaldehyde | 2-(4-Fluorophenyl)acetaldehyde | 2-(4-(CF3)phenyl)acetaldehyde |
| Caco-2 Permeability (log Papp) | High (>0.9) | High (>0.9) | High (>0.9) | High (>0.9) |
| P-gp Substrate | No | No | No | Yes |
| CYP2D6 Inhibitor | No | Yes | Yes | No |
| CYP3A4 Inhibitor | No | Yes | Yes | No |
| Total Clearance (log ml/min/kg) | Moderate (~0.5) | Low (~0.2) | Low (~0.3) | Moderate (~0.6) |
Analysis:
-
Absorption: All analogs show high predicted intestinal absorption and Caco-2 permeability, suggesting they can readily cross the gut wall.
-
Distribution: A significant finding is that the non-fluorinated and monofluorinated analogs are predicted inhibitors of key metabolic enzymes CYP2D6 and CYP3A4. The trifluorination in both the target compound and the -CF3 analog appears to mitigate this interaction, which is a highly desirable outcome for avoiding drug-drug interactions.
-
Metabolism & Excretion: The target compound's lack of P-glycoprotein substrate activity is favorable, reducing the risk of efflux-mediated resistance. Its moderate predicted clearance suggests a reasonable half-life.
Toxicological Profile
This profile provides an early warning of potential safety liabilities.
| Property | This compound | Phenylacetaldehyde | 2-(4-Fluorophenyl)acetaldehyde | 2-(4-(CF3)phenyl)acetaldehyde |
| AMES Toxicity | No | No | No | No |
| Hepatotoxicity | No | Yes | Yes | No |
| Carcinogenicity | Inactive | Active | Active | Inactive |
| Oral Rat LD50 (mol/kg) | ~2.7 | ~2.9 | ~2.8 | ~2.6 |
| ProTox-II Class | 4 | 4 | 4 | 4 |
Analysis:
-
Mutagenicity: None of the compounds are predicted to be mutagenic via the AMES test.
-
Organ & Long-term Toxicity: A critical differentiator emerges here. The parent and monofluorinated compounds are predicted to be both hepatotoxic and carcinogenic. In contrast, the dense fluorination of the target and the -CF3 analog appears to abolish these significant toxicological flags. This is a powerful demonstration of how strategic fluorination can de-risk a chemical scaffold.
-
Acute Toxicity: All compounds fall into ProTox-II Class 4 ("Harmful if swallowed"), with similar predicted LD50 values, indicating comparable levels of acute oral toxicity.
Mechanistic Insights and Integrated Assessment
The in-silico data reveals a compelling narrative. The introduction of the 2,4,6-trifluoro substitution pattern onto the phenylacetaldehyde core imparts a significantly improved safety and drug-interaction profile compared to its non-fluorinated and mono-fluorinated counterparts.
The primary driver for this improvement is likely the alteration of the molecule's electronic properties. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the metabolic fate of the molecule. Specifically, it can render the aromatic ring less susceptible to oxidative metabolism by Cytochrome P450 enzymes, which is often a primary route for the formation of toxic metabolites (e.g., reactive epoxides or quinones) that can lead to hepatotoxicity and carcinogenicity. The prediction that both the target compound and the -CF3 analog are not CYP inhibitors or hepatotoxic supports this hypothesis.
The diagram below illustrates the logical flow from molecular structure to a holistic viability assessment, integrating the key predictive domains.
Caption: Logical flow from structure to integrated viability assessment.
Conclusion
This comparative guide demonstrates the power of a multi-platform in-silico approach to characterize a novel chemical entity. The analysis of This compound reveals a molecule with a promising preclinical profile. Compared to its non- and mono-fluorinated analogs, it retains high predicted intestinal absorption and BBB permeability while critically mitigating significant liabilities, including inhibition of key metabolic enzymes (CYP2D6, CYP3A4) and warnings for hepatotoxicity and carcinogenicity.
While these predictions are computational and require experimental validation, they provide a robust, data-driven foundation for prioritizing this molecule for synthesis and further investigation. The insights gained underscore the profound impact of specific fluorination patterns on ADMET properties and highlight how early-stage computational screening can guide more efficient and successful drug discovery campaigns.
References
-
Title: Computational Chemistry Tools | Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Computational tools for drug discovery Source: ChemAxon URL: [Link]
-
Title: APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW Source: Neuroquantology URL: [Link]
-
Title: Computational Chemistry | Drug Discovery | Oncodesign Services Source: Oncodesign Services URL: [Link]
-
Title: Contemporary Computational Applications and Tools in Drug Discovery Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes Source: YouTube URL: [Link]
-
Title: Help - How to use pkCSM Source: Biosig Lab URL: [Link]
-
Title: SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics Source: YouTube URL: [Link]
-
Title: How to use SwissADME? Source: YouTube URL: [Link]
-
Title: SwissADME Source: YouTube URL: [Link]
-
Title: How to use drug like ness of lead compound by using pkCSM|| || ADMET Analysis Source: YouTube URL: [Link]
-
Title: ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide Source: Pars Silico URL: [Link]
-
Title: ProTox-II: a webserver for the prediction of toxicity of chemicals Source: PMC - NIH URL: [Link]
-
Title: Cheminformatics Part-01| PubChem Database tutorial & ADMET Analysis| PKCSM Source: YouTube URL: [Link]
-
Title: EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction Source: YouTube URL: [Link]
-
Title: Theory - How to interpret pkCSM results Source: Biosig Lab URL: [Link]
-
Title: (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals Source: ResearchGate URL: [Link]
-
Title: E6 Toxicity Prediction Using Protox Ii Handout Source: Scribd URL: [Link]
-
Title: ProTox-II: a webserver for the prediction of toxicity of chemicals Source: Semantic Scholar URL: [Link]
-
Title: 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde Source: PubChem - NIH URL: [Link]
-
Title: In Silico Predictions of Genotoxicity for Aromatic Amines Source: PubMed URL: [Link]
-
Title: Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol Source: MDPI URL: [Link]
-
Title: In silico toxicology: computational methods for the prediction of chemical toxicity Source: PMC URL: [Link]
-
Title: 2-[2-Methyl-3-(trifluoromethyl)phenyl]acetaldehyde Source: PubChem URL: [Link]
-
Title: In Silico Models for Toxicity Prediction Source: YouTube URL: [Link]
-
Title: In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts Source: ResearchGate URL: [Link]
-
Title: 2-(4-Fluorophenyl)acetaldehyde Source: PubChem URL: [Link]
-
Title: In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning Source: NIH URL: [Link]
-
Title: ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties Source: PMC - PubMed Central URL: [Link]
-
Title: Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) Source: NIH URL: [Link]
-
Title: ADMET Predictions for Chemists Source: Scribd URL: [Link]
-
Title: ADMET property prediction via multi-task graph learning under adaptive auxiliary task selection Source: NIH URL: [Link]
-
Title: ADMET evaluation in drug discovery: 15. Accurate prediction of rat oral acute toxicity using relevance vector machine and consen Source: SciSpace URL: [Link]
-
Title: In Silico Prediction of Physicochemical Properties Source: Semantic Scholar URL: [Link]
-
Title: Acetaldehyde - Wikipedia Source: Wikipedia URL: [Link]
-
Title: In silico prediction of the interaction of legacy and novel per- and poly-fluoroalkyl substances (PFAS) with selected human transporters and of their possible accumulation in the human body Source: PMC - NIH URL: [Link]
-
Title: (PDF) In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects Source: ResearchGate URL: [Link]
-
Title: Trifluoroacetaldehyde Source: PubChem - NIH URL: [Link]
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. chemaxon.com [chemaxon.com]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)acetaldehyde | C8H7FO | CID 11126322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. pkCSM [biosig.lab.uq.edu.au]
- 15. pkCSM [biosig.lab.uq.edu.au]
- 16. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]
A Practical Guide to Bridging the Gap Between Experimental and Theoretical NMR Shifts: The Case of 2-(2,4,6-Trifluorophenyl)acetaldehyde
In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing rich information about the chemical environment of nuclei within a molecule.[1] While experimental NMR provides a direct measurement, the synergy with theoretical predictions of NMR chemical shifts has become an increasingly powerful tool for validating proposed structures and understanding electronic effects.[2][3][4]
This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on how to approach the comparison of experimental and theoretical NMR shifts, using the illustrative case of 2-(2,4,6-Trifluorophenyl)acetaldehyde. This molecule, with its distinct trifluorophenyl moiety and reactive acetaldehyde group, presents an interesting case for examining the interplay of electronic and conformational effects on NMR chemical shifts.
We will delve into the practical aspects of acquiring high-quality experimental NMR data, the step-by-step computational workflow for predicting ¹H and ¹³C NMR chemical shifts using Density Functional Theory (DFT), and a critical analysis of how to compare and interpret the results. This guide is designed to be a self-validating system, where the causality behind experimental and computational choices is explained, ensuring technical accuracy and fostering a deeper understanding of the underlying principles.
Experimental NMR Data Acquisition: A Protocol for this compound
The quality of experimental NMR data is the bedrock upon which any meaningful comparison with theoretical values is built. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of high-purity this compound. The purity of the sample is crucial to avoid signals from impurities that could complicate spectral interpretation.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.
-
-
Instrument Setup and Calibration :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[5]
-
Ensure the spectrometer is properly shimmed to obtain a homogeneous magnetic field, which is essential for sharp, well-defined peaks.
-
Calibrate the instrument using the known solvent peak or the internal standard (TMS).
-
-
¹H NMR Spectrum Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key parameters to consider include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio or resolution.
-
-
¹³C NMR Spectrum Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Analysis :
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Accurately pick the peak positions (chemical shifts) for all signals in both the ¹H and ¹³C spectra.
-
The following diagram illustrates the general workflow for acquiring experimental NMR data.
Caption: A streamlined workflow for the acquisition and processing of experimental NMR data.
Theoretical NMR Shift Prediction: A Computational Protocol
The prediction of NMR chemical shifts using computational methods, particularly DFT, has become a routine and valuable tool for structural verification.[6][7] The following protocol outlines a robust methodology for calculating the ¹H and ¹³C NMR chemical shifts of this compound.
Step-by-Step Computational Protocol
-
Structure Generation and Conformational Analysis :
-
Generate a 3D structure of this compound using a molecule builder.
-
Due to the flexibility of the acetaldehyde side chain, a thorough conformational search is necessary to identify the low-energy conformers that will be present at room temperature. This can be performed using molecular mechanics or semi-empirical methods.
-
-
Geometry Optimization :
-
Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set. A commonly used and effective combination for geometry optimization is the B3LYP functional with the 6-31G(d) basis set.[7]
-
It is crucial to include a solvent model during the optimization to account for the influence of the solvent on the molecular geometry. The Polarizable Continuum Model (PCM) is a widely used and effective solvent model.[7]
-
-
NMR Shielding Tensor Calculation :
-
For each optimized conformer, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.[6] This is the most common and reliable method for predicting NMR chemical shifts.
-
The choice of functional and basis set for the shielding calculation can significantly impact the accuracy of the results. For ¹H NMR, the WP04 functional with a 6-311++G(2d,p) basis set has been shown to provide excellent accuracy. For ¹³C NMR, the ωB97X-D functional with a def2-SVP basis set is a good choice.[7] Again, the PCM solvent model should be used.
-
-
Boltzmann Averaging :
-
Calculate the relative energies of all optimized conformers.
-
The final predicted chemical shifts are obtained by a Boltzmann averaging of the chemical shifts of the individual conformers based on their relative energies. This accounts for the contribution of each conformer to the experimentally observed spectrum.
-
-
Referencing and Scaling :
-
The calculated shielding constants (σ) must be converted to chemical shifts (δ) using a reference compound, typically TMS. The chemical shift is calculated as δ = σ_ref - σ_calc.
-
To improve the agreement with experimental data, it is common practice to apply a linear scaling to the calculated chemical shifts.[6] The scaling factors can be derived from a set of known compounds calculated at the same level of theory.
-
The following diagram illustrates the computational workflow for predicting NMR chemical shifts.
Caption: A comprehensive workflow for the theoretical prediction of NMR chemical shifts using DFT.
Comparison and Analysis: Bridging Experiment and Theory
Once both the experimental and theoretical data are in hand, a systematic comparison can be performed. The goal is not necessarily to achieve a perfect match, but rather to use the theoretical data to support the assignment of the experimental spectrum and to understand any discrepancies.
Data Presentation
A clear and concise presentation of the data is essential. The following tables provide a template for comparing the experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound
| Proton Assignment | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (Exp - Theo) |
| CHO | Placeholder | Placeholder | Placeholder |
| CH₂ | Placeholder | Placeholder | Placeholder |
| Ar-H | Placeholder | Placeholder | Placeholder |
Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Assignment | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (Exp - Theo) |
| CHO | Placeholder | Placeholder | Placeholder |
| CH₂ | Placeholder | Placeholder | Placeholder |
| C-1 (C-CH₂) | Placeholder | Placeholder | Placeholder |
| C-2, C-6 (C-F) | Placeholder | Placeholder | Placeholder |
| C-3, C-5 (C-H) | Placeholder | Placeholder | Placeholder |
| C-4 (C-F) | Placeholder | Placeholder | Placeholder |
Analysis of Discrepancies
Deviations between experimental and theoretical chemical shifts are expected and can arise from several factors:
-
Limitations of the Computational Model : The choice of DFT functional, basis set, and solvent model can all introduce systematic errors.[7]
-
Conformational Averaging : Inaccuracies in the calculated relative energies of conformers can lead to errors in the Boltzmann-averaged chemical shifts.
-
Intermolecular Interactions : The theoretical calculations typically model an isolated molecule in a continuum solvent, neglecting specific intermolecular interactions such as hydrogen bonding or stacking that can occur in the experimental sample.
-
Vibrational Effects : The calculations are usually performed on static structures, whereas molecules are constantly vibrating at room temperature, which can influence the average electronic environment of the nuclei.
A good correlation between the experimental and theoretical data, even with a systematic offset, provides strong evidence for the correctness of the proposed structure. Large, localized discrepancies may indicate an incorrect assignment or point to specific electronic or conformational effects that are not well-described by the computational model.
The following diagram illustrates the logic of the comparison process.
Caption: The logical flow for comparing experimental and theoretical NMR data to validate a molecular structure.
By following the detailed experimental and computational protocols outlined in this guide, researchers can confidently bridge the gap between theory and experiment, leading to a more robust and insightful structural characterization of molecules like this compound.
References
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Google Scholar.
- Neural Message Passing for NMR Chemical Shift Prediction. (2020, April 6). ACS Publications.
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.). PMC - NIH.
- Chemical Shift Prediction. (n.d.). NMRFx Analyst.
- Prediction of NMR shifts: a review. (n.d.). ACD/Labs.
- NMR Protocols and Methods. (n.d.). Springer Nature Experiments.
- Selected experimental and theoretical 1 H and 13 C NMR shifts (ppm) of product2. (n.d.). ResearchGate.
- NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC - PubMed Central.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC - PubMed Central.
- NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic Resonance Volume 50 | Books Gateway.
- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022, January 25). ChemRxiv.
- Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate.
- NMR Prediction with Computational Chemistry. (n.d.). ResearchGate.
- This compound - 111991-19-6. (n.d.). Vulcanchem.
- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). PMC - NIH.
- Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen.
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing.
Sources
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(2,4,6-Trifluorophenyl)acetaldehyde for Laboratory Professionals
This document provides a comprehensive guide for the proper and safe disposal of 2-(2,4,6-Trifluorophenyl)acetaldehyde, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment and Chemical Profile
Key Structural Features and Their Implications:
-
Aldehyde Group (-CHO): Aldehydes as a class can be reactive and may be irritating to the skin, eyes, and respiratory system.[2][3][4] Some aldehydes are also classified as potential carcinogens.[2][3][4]
-
Trifluorophenyl Group: The presence of three fluorine atoms on the phenyl ring increases the compound's stability but also classifies it as a halogenated organic compound.[5] Halogenated organic wastes are typically considered hazardous and require specific disposal protocols.[5][6][7]
Inferred Hazards:
| Hazard Class | Potential Effects | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on general aldehyde toxicity and data for similar compounds. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | A common characteristic of aldehydes. |
| Eye Damage/Irritation | Causes serious eye irritation.[1][4][8] | A common characteristic of aldehydes. |
| Respiratory Sensitization | May cause respiratory irritation.[1][4] | Inhalation of vapors should be avoided. |
| Environmental Hazard | Potentially harmful to aquatic life.[2][9] | Halogenated organic compounds can be persistent in the environment. |
It is imperative to handle this compound with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE) and Handling Precautions
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound.
-
Hand Protection: Wear nitrile rubber gloves. For prolonged contact or when handling larger quantities, consider double gloving or using thicker, chemical-resistant gloves.[6]
-
Eye Protection: Chemical splash goggles are required at all times.[1][6]
-
Skin and Body Protection: A fully buttoned lab coat is the minimum requirement.[6] For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn.[6]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[6]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the substance.[3]
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Disposal Procedures
Proper disposal is a multi-step process that must comply with all local, state, and federal regulations.[10]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
4.1. Waste Segregation and Collection
-
Categorization: this compound waste must be classified and segregated as halogenated organic waste .[5]
-
Containerization: Collect the waste in a designated, leak-proof, and chemically compatible container.[6] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Incompatible Materials: Do not mix this waste with other waste streams, particularly acids, bases, or oxidizing agents, to prevent potentially hazardous reactions.[6]
4.2. Chemical Neutralization (for Aqueous Waste Streams)
For dilute aqueous solutions containing this compound, chemical neutralization may be an option to render the waste less hazardous prior to disposal, subject to institutional and local regulations.[11]
-
Oxidative Neutralization: Treatment with oxidizing agents can be an effective method for neutralizing aldehydes.[12] However, the reaction byproducts must be assessed for their own hazards.
-
Reduction with Sulfites: Sodium pyrosulfite or other sulfur-containing inorganic salts can react with and neutralize aldehydes, forming non-toxic byproducts.[13][14] This method has the advantage of not producing toxic gases if the pH is controlled.[13]
Protocol for Neutralization with Sodium Pyrosulfite:
-
Consult Regulations: Before proceeding, confirm that on-site treatment of this hazardous waste is permissible under your institution's policies and local regulations.[11]
-
Prepare the Solution: In a well-ventilated fume hood, prepare a sufficient amount of sodium pyrosulfite solution.
-
Controlled Addition: Slowly add the sodium pyrosulfite solution to the aldehyde-containing waste with constant stirring.
-
Monitor and Test: Allow the reaction to proceed for at least 15 minutes.[13] If possible, test for the presence of residual aldehyde to ensure complete neutralization.
-
Dispose of Treated Waste: Even after neutralization, the resulting solution may still need to be disposed of as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for final disposal guidance.
4.3. Final Disposal
-
Small Quantities (Research Scale): For typical laboratory-scale waste, the primary method of disposal is through a licensed hazardous waste management company.[2][10]
-
Large Quantities: For bulk quantities, incineration in a permitted hazardous waste incinerator is the recommended disposal method.[2] This ensures the complete destruction of the halogenated organic compound.
Regulatory Compliance:
All hazardous waste disposal activities are governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][15][16][17] It is the responsibility of the waste generator to ensure full compliance with these regulations.[16] This includes proper labeling, storage in satellite accumulation areas, and manifesting for transport.[11][18]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.[2]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Always have a copy of the relevant safety information (such as this guide or a relevant SDS for a similar compound) available for emergency responders.
References
- Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
- Google Patents. (n.d.). US6531634B1 - Non-hazardous oxidative neutralization of aldehydes.
-
Glutaraldehyde & OPA Sterilant Disposal. (n.d.). Retrieved from [Link]
-
Ted Pella, Inc. (n.d.). Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
GHS. (n.d.). Safety Data Sheet: 2-(4'-fluorophenyl)acetaldehyde. Retrieved from [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
-
University of Rochester. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs). Environmental Health & Safety. Retrieved from [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]
-
CPAchem. (2022, June 17). Safety data sheet: Acetaldehyde-DNPH. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Agilent Technologies. (2024, August 23). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. web.stanford.edu [web.stanford.edu]
- 4. agilent.com [agilent.com]
- 5. bucknell.edu [bucknell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. cpachem.com [cpachem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. epa.gov [epa.gov]
- 12. US6531634B1 - Non-hazardous oxidative neutralization of aldehydes - Google Patents [patents.google.com]
- 13. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 14. tedpella.com [tedpella.com]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
A Senior Application Scientist's Guide to Handling 2-(2,4,6-Trifluorophenyl)acetaldehyde: Essential Safety Protocols and Operational Plans
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. This guide provides an in-depth, experience-driven framework for handling 2-(2,4,6-Trifluorophenyl)acetaldehyde. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this protocol is synthesized from established safety principles for structurally related substituted phenylacetaldehydes and fluorinated aromatic compounds. The guidance herein is designed to establish a self-validating system of safety, ensuring that every operational step is grounded in a clear understanding of the potential chemical hazards.
Hazard Assessment: Understanding the Compound's Profile
The structure of this compound—an aldehyde functional group attached to a tri-fluorinated benzene ring—suggests a multi-faceted hazard profile. Our assessment must consider the combined reactivity of these components.
-
Aldehyde Group Reactivity : Acetaldehydes are known irritants and sensitizers. They can cause irritation to the skin, eyes, and respiratory tract.[1][2] Some aldehydes are also lachrymators and may form explosive peroxides over time, especially if exposed to air.[3][4]
-
Fluorinated Aromatic System : The trifluorophenyl group increases the molecule's electrophilicity and can alter its metabolic pathway and toxicological properties. Upon combustion, fluorinated organic compounds may produce highly toxic and corrosive gases such as hydrogen fluoride (HF).[5]
-
Likely Physical and Health Hazards : Based on analogous compounds like 2-(2-Chloro-4-fluorophenyl)acetaldehyde and 2,4,6-Trifluorobenzaldehyde, we must assume this compound is, at minimum:
This assessment mandates a cautious approach where engineering controls are primary, and Personal Protective Equipment (PPE) serves as a critical final barrier.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a checklist but a risk-mitigation strategy. The following table summarizes the essential PPE for handling this compound, explaining the causality behind each choice.
| PPE Category | Type / Specification | Rationale & Causality |
| Engineering Controls | Certified Chemical Fume Hood | Primary Barrier. This is non-negotiable. Aldehydes can be volatile and irritating to the respiratory system.[3][6] A fume hood is essential to keep airborne concentrations below any potential exposure limits and protect the user from inhalation hazards. |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Dual-Layer Protection. Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are mandatory to prevent contact from splashes.[7][8] A face shield must be worn over the goggles, especially when handling larger quantities (>50 mL) or during procedures with a higher risk of splashing or exothermic reaction, to protect the entire face.[8][9] |
| Hand Protection | Double-Gloving: Nitrile or Neoprene | Chemical Resistance. Aldehydes and fluorinated compounds can permeate standard disposable gloves. Double-gloving provides an additional layer of safety. Use a heavier-duty chemically resistant outer glove (e.g., neoprene) over a standard inner nitrile glove. Always consult the glove manufacturer's resistance data for aldehydes. Change gloves immediately upon any sign of contamination.[9] |
| Skin and Body Protection | Flame-Resistant (FR) Lab Coat & Apron | Body Coverage. A flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.[10] For transfers of significant quantities, a chemically resistant apron should be worn over the lab coat. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[8][10] |
| Respiratory Protection | Air-Purifying Respirator (as needed) | Secondary/Emergency Barrier. While a fume hood is the primary control, a risk assessment may require a respirator. If there's a potential for exceeding exposure limits (e.g., during a spill cleanup outside the hood), a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is recommended.[7] Respirator use must be part of a formal institutional program with fit-testing and training.[9] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, sequential protocol is essential for minimizing risk. The following workflow diagrams and procedural steps provide a self-validating system for safe handling.
Diagram 1: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental risk level.
Caption: PPE Selection Workflow for handling this compound.
Diagram 2: Safe Handling Protocol
This workflow details the procedural steps from preparation to cleanup, ensuring safety at every stage.
Caption: Step-by-step protocol for the safe handling of this compound.
Emergency and Disposal Plans
Preparedness is the cornerstone of laboratory safety. Immediate and correct action during an emergency can prevent serious injury.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][6][11] Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[12]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill Cleanup : Evacuate the area. For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand). Use non-sparking tools for collection.[4] Place the absorbed material into a suitable, sealed container for disposal.[5] Do not allow the chemical to enter drains.[3][5] For large spills, evacuate the lab and contact your institution's emergency response team.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated solids (gloves, absorbent pads, paper towels) and liquids in separate, clearly labeled, and sealed hazardous waste containers.[6]
-
Labeling : Ensure containers are labeled with "Hazardous Waste" and the full chemical name.
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents.[5][6]
-
Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[1][3] Always follow all local, state, and federal regulations for chemical waste disposal.[12]
By integrating these expert-driven protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Chemical Society Reviews. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. RSC Publishing. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). ResearchGate. [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
CPAChem. (2023, June 6). Safety data sheet: Acetaldehyde Standard Solution. [Link]
-
University of the Witwatersrand. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. [Link]
-
CloudSDS. (n.d.). A Complete Guide to Acetaldehyde Safety & Risk Management. [Link]
-
New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. wcu.edu [wcu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uah.edu [uah.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. youtube.com [youtube.com]
- 11. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
